Allopurinol

Catalog No.
S518034
CAS No.
315-30-0
M.F
C5H4N4O
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allopurinol

CAS Number

315-30-0

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC=N2

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Synonyms

Allopurinol; Zyloprim; Lopurin; Zyloric; Allohexal; Allohexan; Alloprin; Allopurin

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN1

The exact mass of the compound Allopurinol is 136.03851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

allopurinol pharmacokinetics metabolism oxipurinol

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Pharmacokinetic Overview

Allopurinol is a purine analogue and structural isomer of hypoxanthine. [1] Its mechanism and pharmacokinetics are defined by the inhibition of xanthine oxidase (XO) and its subsequent metabolism.

The following diagram illustrates the metabolic pathway and the key pharmacokinetic relationship between this compound and oxypurinol.

allopurinol_pk This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolism (via Aldehyde Oxidase) Xanthine_Oxidase Xanthine_Oxidase This compound->Xanthine_Oxidase Competitive Inhibition Oxypurinol->Xanthine_Oxidase Non-competitive Inhibition Uric_Acid Uric_Acid Xanthine_Oxidase->Uric_Acid Production Inhibited Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Conversion Xanthine->Uric_Acid XO Conversion

This compound metabolism and xanthine oxidase inhibition pathway.

  • Mechanism of Action: Both this compound and its primary metabolite, oxypurinol, are inhibitors of xanthine oxidase (XO), the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. [2] [3] [1] Recent research suggests that this compound itself may be a more effective XO inhibitor than oxypurinol in vivo, challenging the long-held view that the metabolite is solely responsible for the drug's sustained effect. [4]
  • Metabolism: this compound is rapidly and extensively metabolized, primarily by the enzyme aldehyde oxidase to oxypurinol (alloxanthine). [5] [1] A minor fraction undergoes conjugation to form this compound-riboside. [6]
  • Key Kinetic Relationship: The short half-life of this compound and the long half-life of oxypurinol mean that after this compound dosing, oxypurinol is responsible for the majority of sustained XO inhibition. [7] [1]

Quantitative Pharmacokinetic Parameters

The tables below summarize key pharmacokinetic parameters for this compound and oxypurinol in adults and a specific neonatal population under investigation.

Table 1: Pharmacokinetic Parameters in Adults (Mean ± SD) [7]

Parameter This compound Oxypurinol
Oral Bioavailability 79 ± 20% Not Applicable (metabolite)
Elimination Half-Life (t₁/₂) 1.2 ± 0.3 hours 23.3 ± 6.0 hours
Apparent Oral Clearance (CL/F) 15.8 ± 5.2 mL/min/kg 0.31 ± 0.07 mL/min/kg
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg 0.59 ± 0.16 L/kg
Renal Clearance (CLR) Not Specified 0.19 ± 0.06 (relative to creatinine clearance)

Table 2: Population PK Parameters in HIE Neonates (with 95% CI) [5]

Parameter This compound Oxypurinol (relative to formation fraction)
Clearance (CL) 0.83 L/h (0.62–1.09) 0.26 L/h (0.23–0.3)
Volume of Distribution (Vd) 2.43 L (2.25–2.63) 11 L (9.9–12.2)

Table 3: Key Pharmacodynamic and Clinical Dosing Considerations

Aspect Detail
Key Drug Interaction Concurrent use with azathioprine or 6-mercaptopurine requires a 75% dose reduction of these drugs, as this compound inhibits their metabolism by XO, risking severe toxicity. [2] [1]
Forgiveness to Missed Doses The therapy is relatively forgiving; missing 1-2 doses has minimal impact on urate control. However, "drug holidays" of >3 consecutive missed doses significantly reduce the probability of successful urate control. [8]
Dosing in Renal Impairment Oxypurinol is cleared renally. Dosing must be reduced in renal impairment, though recent data suggests doses may be cautiously increased above older guidelines if the urate response is inadequate. [7] [2]

Experimental Protocol: PK/PD Modeling in a Neonatal Population

The following methodology is from a 2021 study establishing a PK/PD model for this compound in hypoxic-ischemic encephalopathy (HIE) neonates, which serves as a robust example of a contemporary population pharmacokinetic analysis. [5]

workflow Patient_Population Patient_Population Dosing_Regimen Dosing_Regimen Patient_Population->Dosing_Regimen Bio_Sampling Bio_Sampling Dosing_Regimen->Bio_Sampling PK_Model PK_Model Bio_Sampling->PK_Model Concentration Data PD_Model PD_Model PK_Model->PD_Model PK Parameters Final_Model Final_Model PD_Model->Final_Model Integrated PK/PD

Workflow for population PK/PD modeling in neonatal study.

  • 1. Patient Population and Study Design: The analysis included 46 neonates from the ALBINO trial and historical cohorts. In the ALBINO trial, neonates received an initial IV dose of this compound 20 mg/kg within 45 minutes of birth. Those undergoing therapeutic hypothermia (TH) received a second dose of 10 mg/kg at 12 hours. [5]
  • 2. Bioanalytical Method: Quantification of this compound, oxypurinol, and the biomarker this compound-riboside in plasma was performed using high-pressure liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). The validated quantification range for all analytes was 10–50,000 ng/mL. [5] [6]
  • 3. Pharmacokinetic Modeling: A nonlinear mixed-effects modeling approach (using NONMEM or similar software) was employed. The structural model that best described the data consisted of two sequential one-compartment models for this compound and oxypurinol. A key finding was an autoinhibition effect, where oxypurinol inhibits the metabolism of this compound. The study found no significant difference in the clearance of this compound or oxypurinol between patients with and without therapeutic hypothermia. [5]
  • 4. Pharmacodynamic Modeling: The PD effect on XO inhibition was described using a turnover model of the sequential metabolites hypoxanthine, xanthine, and uric acid. The combined this compound and oxypurinol concentration leading to half-maximal XO inhibition (EC₅₀) was estimated at 0.36 mg/L. [5]

Research Gaps and Future Directions

Current research is moving beyond traditional pharmacokinetics to address complex inter-individual variability and optimize dosing.

  • Pharmacogenomics: Although the HLA-B*58:01 allele is a well-validated biomarker for severe cutaneous adverse reactions, [2] identifying genetic determinants of pharmacokinetics and metabolic response has proven challenging. A 2024 genome-wide association study (GWAS) found no significant variants associated with oxypurinol concentrations, highlighting the need for larger, collaborative studies to uncover relevant pharmacogenomic determinants. [6]
  • Dosing Optimization: The concept of "relative forgiveness" is being explored to quantify how sensitive this compound's efficacy is to different patterns of missed doses. This research aims to identify which implementation patterns most negatively impact clinical outcomes. [8] Furthermore, the emerging understanding of this compound's potentially superior in vivo potency compared to oxypurinol suggests that exploring multiple, smaller daily doses of this compound could be a more effective strategy than the traditional single daily dose. [4]

References

Allopurinol Structure-Activity Relationship: Molecular Mechanisms and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allopurinol as a Purine Analog

This compound represents a cornerstone in gout therapeutics and serves as a classic example of rational drug design based on molecular mimicry. As a purine analog, this compound (1H-pyrazolo[3,4-d]pyrimidin-4-ol) demonstrates the fundamental principle of bioisosterism in medicinal chemistry, wherein structural modifications of endogenous purine bases yield compounds with targeted inhibitory activity against specific enzymes. The molecular structure of this compound embodies a hypoxanthine isomer with a rearranged nitrogen atom in the five-membered ring system, creating a molecule that closely resembles the natural substrate while maintaining distinct electronic and steric properties that enable potent enzyme inhibition.

The therapeutic significance of this compound stems from its ability to modulate purine catabolism through inhibition of xanthine oxidase (XO), the enzyme responsible for the final steps of uric acid production in humans. First approved in 1966, this compound has maintained its clinical relevance for over half a century, with recent prescription data indicating more than 14 million annual prescriptions in the United States alone, ranking it as the 45th most commonly prescribed medication [1]. This whitepaper provides a comprehensive technical analysis of this compound's structure-activity relationship (SAR), mechanism of action, and implications for drug development, with particular emphasis on recent research advances that challenge traditional understanding of its pharmacodynamic properties.

Structural Characteristics and Molecular Properties

Chemical Architecture and Tautomeric Forms

The molecular foundation of this compound consists of a pyrazolopyrimidine scaffold, distinguishing it from the natural purine bases hypoxanthine and xanthine. While natural purines feature an imidazole ring fused to a pyrimidine ring (with nitrogen atoms at positions 1, 3, 7, and 9), this compound contains a pyrazole ring fused to a pyrimidine system (with nitrogen atoms at positions 1, 2, 7, and 8). This strategic nitrogen repositioning creates a molecule with similar geometry and electronic distribution to hypoxanthine, yet with distinct physicochemical properties that underlie its pharmacological activity.

Table 1: Comparative Structural Properties of Purine Bases and this compound

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Tautomeric Forms in Solution
Hypoxanthine Purine C5H4N4O 136.11 Keto-N9H predominant
Xanthine Purine C5H4N4O2 152.11 Keto-N9H predominant
This compound Pyrazolopyrimidine C5H4N4O 136.11 Keto-N9H + Keto-N8H mixture
Oxypurinol Pyrazolopyrimidine C5H4N4O2 152.11 Not fully characterized

Experimental studies using ultraviolet resonance Raman spectroscopy have revealed that this compound exists in solution as a mixture of tautomeric forms, primarily the keto-N9H and keto-N8H tautomers [2]. This tautomeric equilibrium differs from the predominant keto-N9H form observed with natural purine bases and may contribute to this compound's unique binding characteristics with the xanthine oxidase active site. The tautomeric flexibility potentially allows this compound to adopt multiple binding orientations within the enzyme pocket, influencing both its inhibitory potency and metabolic transformation.

Molecular Complementarity with Xanthine Oxidase

The inhibitory efficacy of this compound stems from its structural complementarity with the molybdenum-pterin (Mo-pt) active site of xanthine oxidase. Crystallographic studies have demonstrated that both this compound and its primary metabolite oxypurinol coordinate directly with the molybdenum center through a heteroatom in the five-membered ring. The key distinction lies in their binding orientations: this compound initially enters the active site in an orientation similar to hypoxanthine, whereas its metabolite oxypurinol must undergo a molecular rotation within the active site to form the stable inhibitory complex [3] [4].

The electronic configuration of this compound's pyrazolopyrimidine ring system creates a nucleophilic character that facilitates interaction with the electron-deficient molybdenum center. Specifically, the nitrogen at position 2 (adjacent to the fused ring system) serves as a critical determinant for both binding affinity and subsequent metabolic transformation. This precise molecular alignment enables the hydroxylation reaction that converts this compound to oxypurinol while simultaneously reducing the molybdenum from Mo(VI) to Mo(IV), initiating the enzyme inhibition process.

Mechanism of Action and Enzymatic Inhibition

Xanthine Oxidase Inhibition Kinetics

This compound functions as a mechanism-based inhibitor of xanthine oxidase, undergoing enzymatic transformation to generate the actual inhibitory species. The inhibition process follows a complex temporal sequence that begins with this compound serving as an alternative substrate for the enzyme. Xanthine oxidase catalyzes the hydroxylation of this compound at position 8, producing oxypurinol (alloxanthine), which remains tightly bound to the reduced molybdenum center [3]. This initial hydroxylation reaction parallels the natural conversion of hypoxanthine to xanthine, demonstrating this compound's effective mimicry of the physiological substrate.

Recent kinetic analyses have revealed striking differences in the inhibitory potency between this compound and oxypurinol. Contrary to traditional understanding that attributes most therapeutic effects to oxypurinol, contemporary research demonstrates that this compound is significantly more effective on a molar basis. Experimental data indicate that this compound achieves 50% enzyme inhibition at concentrations 10-30 times lower than those required for oxypurinol across varying substrate conditions [3]. The time required for complete inhibition further highlights this potency disparity, with this compound achieving full inhibition almost immediately at higher concentrations, while oxypurinol requires substantially longer timeframes even at elevated concentrations.

G This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol XOR Hydroxylation & Mo(VI) to Mo(IV) Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR Hydroxylation XOR_Active XOR (Mo(VI)) XOR_Inhibited XOR (Mo(IV))•Oxypurinol Complex XOR_Active->XOR_Inhibited Oxypurinol Binding (Tight Inhibition) Uric_Acid Uric_Acid Xanthine->Uric_Acid XOR Hydroxylation

Figure 1: Xanthine Oxidase (XOR) Inhibition Pathway - this compound is hydroxylated to oxypurinol, forming a stable complex with the reduced molybdenum center that inhibits further enzyme activity.

Metabolic Fate and Active Species

The biotransformation of this compound represents a critical aspect of its SAR profile. Following oral administration, this compound undergoes rapid and extensive metabolism, with approximately 80% converted to oxypurinol via hepatic xanthine oxidase within two hours of ingestion [1]. The pharmacokinetic profiles of these compounds differ significantly: this compound exhibits a relatively short plasma half-life of 1-2 hours, while oxypurinol demonstrates an extended half-life of 15-30 hours, primarily due to renal elimination and substantial tubular reabsorption [1] [5].

Traditional pharmacological models attributed the sustained therapeutic effects of this compound primarily to oxypurinol, given their respective half-lives and the time course of uric acid reduction. However, recent evidence challenges this paradigm, demonstrating that This compound itself contributes substantially to the initial enzymatic inhibition, particularly following each dose administration. This understanding has important implications for dosing strategies, suggesting that divided daily dosing may provide more consistent enzyme inhibition compared to single daily dosing, especially in patients requiring higher total doses [3] [4].

Experimental Data and Kinetic Analyses

Quantitative Kinetic Comparisons

Recent investigations have provided rigorous quantitative analysis of the inhibitory differences between this compound and oxypurinol. In vitro assays employing purified xanthine oxidase have demonstrated significant potency disparities, with this compound achieving equivalent inhibition at substantially lower concentrations compared to oxypurinol across various substrate conditions [3].

Table 2: Comparative Inhibition Kinetics of this compound vs. Oxypurinol

Experimental Condition This compound IC50 (μM) Oxypurinol IC50 (μM) Potency Ratio (Oxypurinol:this compound)
2 μM Xanthine substrate ~0.1 9.0 90:1
5 μM Xanthine substrate ~0.1 10.8 108:1
10 μM Xanthine substrate ~0.15 15.3 102:1
50 μM Xanthine substrate ~0.4 32.7 82:1
In vivo murine model (dose to achieve equivalent urate reduction) 3 mg/kg 10 mg/kg 3.3:1

The time-dependent nature of inhibition further highlights the superiority of this compound as an instantaneous inhibitor. At equimolar concentrations (2 μM) with low xanthine substrate (2 μM), this compound achieves complete enzyme inhibition within approximately 10 minutes, while oxypurinol requires nearly 60 minutes to achieve the same effect [3]. This kinetic advantage stems from this compound's direct mechanism of action as a "suicide substrate" that is efficiently converted to the inhibitory complex during the normal catalytic cycle of the enzyme.

In Vivo Correlations and Species Differences

Animal studies employing hyperuricemic mouse models have corroborated the in vitro findings, demonstrating that direct administration of this compound produces more effective urate lowering than equivalent doses of oxypurinol. Specifically, administration of 3 mg/kg this compound significantly reduced plasma uric acid levels, while the same dose of oxypurinol showed no significant effect [3]. To achieve equivalent urate reduction as the 3 mg/kg this compound dose required oxypurinol administration at 10 mg/kg, representing an approximately 3.3-fold potency difference in vivo [3].

The diminished potency ratio observed in vivo compared to in vitro conditions (where differences of 10-30 fold were noted) likely reflects complex physiological factors including differential tissue distribution, protein binding, and metabolic clearance. Importantly, these findings establish that this compound possesses intrinsic pharmacological activity beyond its role as an oxypurinol prodrug, necessitating reconsideration of established dosing paradigms that have predominantly emphasized oxypurinol pharmacokinetics.

Experimental Protocols for SAR Analysis

Enzyme Inhibition Assays

Objective: To quantitatively assess the inhibitory potency of this compound and oxypurinol against xanthine oxidase.

Methodology:

  • Enzyme Preparation: Purified bovine milk xanthine oxidase (commercially available) reconstituted in 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM EDTA.
  • Reaction Conditions: Enzyme activity monitored spectrophotometrically by measuring uric acid production at 295 nm (ε = 9,600 M⁻¹cm⁻¹). Standard reaction mixture contains 50 nM enzyme in assay buffer with varying xanthine concentrations (2-50 μM).
  • Inhibition Kinetics:
    • Time-dependent inhibition assessed by pre-incubating enzyme with inhibitors (0.1-50 μM) before initiating reaction with substrate.
    • Progressive inhibition monitored continuously for 60 minutes.
    • IC50 values determined from non-linear regression of inhibition curves at multiple time points.
  • Data Analysis: Inhibition parameters calculated using tight-binding inhibition equations with correction for substrate depletion.

Key Considerations: Maintain consistent oxygen concentration throughout assays, as xanthine oxidase activity is oxygen-dependent. Control temperature precisely at 25°C, as inhibition kinetics are temperature-sensitive [3].

Cellular Purine Synthesis Studies

Objective: To evaluate the effects of this compound and oxypurinol on de novo purine biosynthesis in human cell cultures.

Methodology:

  • Cell Culture: Human fibroblasts maintained in purine-free DMEM supplemented with 10% dialyzed fetal bovine serum.
  • Radiolabeled Tracing: Incorporation of [¹⁴C]-formate into purine bases measured as indicator of de novo synthesis rates.
  • Drug Treatment: Cells exposed to this compound or oxypurinol (1-100 μM) for 24 hours prior to radiolabeling.
  • Metabolite Analysis:
    • Cellular nucleotides extracted with perchloric acid.
    • Purine bases liberated by acid hydrolysis and separated by HPLC.
    • Radiolabel incorporation quantified by scintillation counting.
  • Pathway Analysis: Specific enzyme activities (PPRP amidotransferase, HGPRT) measured in cell lysates to identify precise inhibition sites.

Interpretation: this compound demonstrates biphasic inhibition—at lower concentrations (<10 μM), inhibition requires functional HGPRT and likely involves nucleotide formation, while higher concentrations (>50 μM) cause direct inhibition of early purine synthesis steps independent of HGPRT activity [6].

G SAR_Study_Design SAR Study Design InVitroAssays In Vitro Enzyme Assays SAR_Study_Design->InVitroAssays CellularStudies Cellular Purine Studies SAR_Study_Design->CellularStudies InVivoModels In Vivo Models SAR_Study_Design->InVivoModels StructuralData Structural Analysis InVitroAssays->StructuralData KineticData Kinetic Parameters InVitroAssays->KineticData MetabolicData Metabolic Fate CellularStudies->MetabolicData TherapeuticCorrelation Therapeutic Correlation InVivoModels->TherapeuticCorrelation SAR_Conclusions Integrated SAR Profile StructuralData->SAR_Conclusions Molecular Insights KineticData->SAR_Conclusions Potency Data MetabolicData->SAR_Conclusions Biotransformation TherapeuticCorrelation->SAR_Conclusions Clinical Translation

Figure 2: Experimental Workflow for SAR Analysis - Comprehensive approach integrating in vitro, cellular, and in vivo methodologies to establish structure-activity relationships.

Therapeutic Implications and Dosing Considerations

Optimization of Dosing Strategies

The revised understanding of this compound's SAR necessitates reconsideration of established dosing protocols. Traditional once-daily dosing regimens were predicated on the extended half-life of oxypurinol, with the assumption that this compound itself served primarily as a prodrug. However, recognition of this compound's superior inhibitory potency suggests that divided dosing may provide more consistent enzyme inhibition throughout the dosing interval, particularly for patients requiring higher total daily doses (>300 mg) [3] [4].

Clinical evidence indicates that the relationship between this compound dose and urate-lowering response exhibits substantial interindividual variability, influenced by factors including body weight, baseline urate concentration, renal function, and ethnicity [7]. This variability has prompted development of dosing models that incorporate these parameters to predict individual dose requirements more accurately. Recent clinical trials have demonstrated that protocol-driven dose escalation based on such prediction models can achieve target urate levels with similar efficacy to intensive treat-to-target approaches while reducing the burden of frequent monitoring [7].

Pharmacogenetic Considerations

The SAR profile of this compound extends to its interaction with specific immune recognition elements that underlie rare but serious hypersensitivity reactions. The HLA-B*58:01 allele has been identified as a strong genetic marker for this compound-induced severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis [1] [5]. The allele frequency varies substantially across ethnic populations, with highest prevalence in Han Chinese and Thai populations (approximately 8%), intermediate frequency in other Asian populations, and lower frequency in European and Japanese populations (approximately 0.5-1.0%) [1].

The mechanistic basis for this pharmacogenetic association appears to involve T-cell-mediated immune recognition of oxypurinol, potentially related to specific structural features of the oxypurinol molecule in complex with the HLA protein. This relationship represents an important extension of the SAR profile beyond efficacy to include safety considerations, supporting pre-treatment genetic screening in high-risk populations to identify susceptible individuals who should receive alternative urate-lowering therapies [5].

Conclusion and Future Directions

The structure-activity relationship of this compound exemplifies how continued investigation of established therapeutic agents can yield novel insights with direct clinical relevance. The recognition that this compound possesses greater intrinsic inhibitory potency than its primary metabolite oxypurinol challenges long-standing pharmacological assumptions and suggests opportunities for optimized dosing strategies. The unique pyrazolopyrimidine structure of this compound enables targeted inhibition of xanthine oxidase through precise molecular complementarity with the enzyme's active site, while its tautomeric flexibility and metabolic transformation kinetics contribute to its overall pharmacological profile.

Future research directions should include structural optimization of this compound analogs to enhance specificity and reduce metabolic activation pathways associated with hypersensitivity reactions. Additionally, exploration of the recently recognized effects of this compound and oxypurinol on purine nucleoside phosphorylase and feedback inhibition of de novo purine synthesis may reveal novel therapeutic applications beyond gout management [3] [4]. The integration of pharmacogenetic screening with personalized dosing algorithms represents the evolving clinical application of the refined SAR understanding, potentially enhancing both efficacy and safety for this enduring therapeutic agent.

References

allopurinol pharmacogenetics HLA-B*5801 allele risk

Author: Smolecule Technical Support Team. Date: February 2026

Association Strength & Diagnostic Performance

The HLA-B*58:01 allele confers a dramatically increased risk for allopurinol-induced SCARs. The tables below summarize the quantitative association and the diagnostic accuracy of genotyping from meta-analyses.

Table 1: Strength of Association with this compound-Induced SCARs

Analysis Scope Odds Ratio (OR) 95% Confidence Interval (CI) Source / Study Context
Overall (Matched Studies) 82.77 41.63 – 164.58 Meta-analysis of 16 studies [1]
Overall (Population-Based) 100.87 63.91 – 159.21 Meta-analysis of 13 studies [1]
SCARs (Severe Forms only) 92.06 59.54 – 142.32 Meta-analysis of 16 studies [1]
US-Based Cohort (2025 Study) 28.0 8.6 – 100.6 Genetic association study with this compound-tolerant controls [2]

Table 2: Diagnostic Performance of HLA-B*58:01 Genotyping

Metric Summary Estimate 95% Confidence Interval (CI)
Sensitivity 0.93 0.85 – 0.97 [1]
Specificity 0.89 0.87 – 0.91 [1]
Positive Likelihood Ratio 8.24 6.92 – 9.81 [1]
Negative Likelihood Ratio 0.084 0.039 – 0.179 [1]
Diagnostic Odds Ratio 98.59 43.31 – 224.41 [1]
AUSROC 0.92 0.89 – 0.94 [1]

Global Allele Prevalence & Emerging Risks

The prevalence of the HLA-B*58:01 allele varies considerably by race and ethnicity, which directly impacts the pre-test probability and cost-effectiveness of screening in different regions.

Table 3: Population Prevalence of HLA-B*58:01

Population / Ethnicity Allele Carrier Frequency Source / Notes
Global Summary (Overall) 5.8% 95% CI: 2.9% – 11.5% [3]
Asian (Aggregate) 7.7% 95% CI: 3.4% – 16.8% [3]
South & Southeast Asian 12.9% 95% CI: 9.5% – 17.3% (e.g., Thai, Korean) [3] [4]
Chinese Ethnicity 12% - 22% Consistently high across Malaysia, Singapore, Hong Kong [4]
White (Eastern/Western Europe) 2.3% 95% CI: 1.2% – 4.3% [3]
Black Individuals 3.8% - 4.3% Data from US populations [5] [6]
Hispanic Individuals 1.2% Estimate [5]

Recent evidence from a 2025 US study indicates that HLA-B*58:01 is an incomplete risk indicator in admixed populations. The study identified HLA-A*34:02 as a second, independent genetic risk factor for this compound-induced SCARs (OR: 20.6, 95% CI: 3.3–131.1) [2]. This finding is crucial for drug development and safety profiling, as it suggests that risk prediction models for diverse populations may require multi-allele screening.

Clinical Guidelines & Therapeutic Management

Based on the established risk, several international consortia have issued guidelines for HLA-B*58:01 testing.

Table 4: Summary of Clinical Guidelines

Organization Key Recommendations
American College of Rheumatology (ACR) Conditionally recommends testing for individuals of Southeast-Asian descent (e.g., Han-Chinese, Korean, Thai) and African-Americans [7] [6].
Clinical Pharmacogenetics Implementation Consortium (CPIC) Recommends avoiding this compound in patients testing positive for HLA-B*58:01 and choosing an alternative drug [7].
Dutch Pharmacogenetics Working Group (DPWG) Recommends an alternative drug or a specific, gradual This compound desensitization protocol for carriers [7].

For patients with a positive HLA-B*58:01 test, the recommended action is to prescribe an alternative urate-lowering therapy, such as febuxostat (a xanthine oxidase inhibitor) or probenecid (a uricosuric) [7] [6].

Proposed Mechanism of Pathogenesis

The prevailing hypothesis for this compound-induced SCARs in HLA-B*58:01 carriers is a T-cell-mediated drug hypersensitivity reaction, specifically the p-i concept (pharmacological interaction with immune receptors) [7].

G This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized to HLA_B58_01 HLA_B58_01 Oxypurinol->HLA_B58_01 Binds non-covalently to TCR TCR HLA_B58_01->TCR Alters peptide presentation to TCell TCell TCR->TCell Activates SCARs SCARs TCell->SCARs Cytotoxic response triggers

Immune activation pathway: Oxypurinol binds to HLA-B58:01, activating T-cells and triggering SCARs [7] [3].*

Experimental & Genotyping Methodologies

Key studies establishing this association typically employ a case-control genetic association study design.

  • Cases: Patients with specialist-adjudicated this compound-induced SCARs (e.g., DRESS, SJS/TEN) using standardized diagnostic criteria [2] [3].
  • Control Groups: Two types of controls are used for robust comparison:
    • This compound-tolerant controls: Patients who have taken this compound for a sustained period (e.g., >3 months) without any adverse reactions [1] [2].
    • Population controls: Healthy individuals from the general population or biobanks to establish baseline allele frequency [1] [2].

For HLA genotyping, the two primary methods used in recent research are:

  • High-resolution HLA typing: Performed via next-generation sequencing (NGS) on platforms like Illumina MiSeq, which provides 4-digit allele-level resolution and is considered the gold standard for research [2].
  • HLA imputation: Using genotyping array data (e.g., with the SNP2HLA tool) to computationally infer HLA alleles, a cost-effective method for large biobank cohorts [2].

Statistical analysis involves conditional logistic regression to calculate odds ratios (ORs), with significance levels adjusted for multiple testing (e.g., Bonferroni correction) [2].

Conclusion

  • Strong, Quantified Risk: HLA-B*58:01 is a high-effect-size pharmacogenetic biomarker with ORs >80 for this compound-induced SCARs [1].
  • Population-Specificity: Allele prevalence and, consequently, the utility of pre-emptive screening are highest in Asian and African-American populations [3] [6].
  • Evolving Landscape: Emerging evidence from admixed populations like the US indicates that HLA-A*34:02 is a second independent risk factor, suggesting that clinical screening and risk models may need expansion for greater generalizability [2].

References

allopurinol biochemical pathways purine metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biochemical Pathways

Allopurinol is a structural isomer of hypoxanthine [1]. Its primary and active metabolite, oxypurinol, acts as a potent competitive inhibitor of the enzyme xanthine oxidase (XO) [2] [1] [3].

  • Inhibition of Uric Acid Production: Xanthine oxidase is responsible for the two-step oxidation of hypoxanthine to xanthine and then to uric acid [1]. By inhibiting XO, this compound and oxipurinol prevent the formation of uric acid, thereby reducing its concentration in serum and urine [2] [1].
  • Purine Salvage and Feedback Inhibition: The inhibition of XO leads to an accumulation of hypoxanthine and xanthine [1]. Hypoxanthine can be salvaged back into purine nucleotides (IMP, AMP, GMP) via the enzyme HGPRT. Increased nucleotide concentrations exert feedback inhibition on the rate-limiting first enzyme of de novo purine synthesis, amidophosphoribosyltransferase, further reducing purine and subsequent uric acid production [2] [1].

G Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Degradation Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid UricAcid Xanthine->UricAcid Oxidation This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolism XO Xanthine Oxidase (XO) This compound->XO Inhibits Oxypurinol->XO Inhibits

Figure 1: this compound and its metabolite oxypurinol inhibit xanthine oxidase, blocking the conversion of hypoxanthine to uric acid.

Advanced Experimental Insights and Protocols

Recent research has uncovered that this compound's impact extends beyond urate lowering, affecting cellular energy metabolism and proliferation.

Key Experimental Findings
  • Impaired Wound Healing in Colitis Models: A 2024 study found that a therapeutically relevant dose of this compound in murine experimental colitis shifted adenylate and creatine metabolism, leading to AMPK dysregulation, disrupted proliferation, attenuated wound healing, and increased tissue damage [3].
  • Inhibition of Purine Salvage: The study identified that this compound, as a synthetic hypoxanthine isomer, competes with endogenous hypoxanthine in the salvage pathway. This competition deprives highly proliferative cells, like intestinal epithelial cells (IECs), of a critical substrate for nucleotide biogenesis and energy balance (ATP genesis) [3].
  • Impact on Creatine Kinase Circuit: In vitro experiments with T84 intestinal epithelial cells indicated that this compound impedes ATP production and energy distribution through influences on the creatine kinase circuit, which is vital for cellular energy homeostasis [3].
Detailed Methodology: Metabolite Extraction from Cultured Cells and Tissues

The following protocol for metabolite extraction is adapted from the 2024 study and is crucial for investigating this compound's biochemical effects [3].

  • Cell Culture & Preparation:
    • Grow T84 intestinal epithelial cells as confluent monolayers on collagen-coated permeable supports (e.g., Transwell inserts) [3].
    • Use cells 6–12 days after plating. Place inserts on ice and wash five times with cold phosphate-buffered saline (PBS) to halt metabolism [3].
  • Metabolite Extraction:
    • Submerge the membrane in 500 µL of 80% methanol in a microcentrifuge tube.
    • Flash-freeze the sample in liquid N₂ until solid.
    • Thaw the sample on ice and vortex for 10 seconds.
    • Centrifuge at 18,000 × g for 10 minutes at 4°C.
    • Transfer the supernatant to a new tube.
    • Repeat the extraction process two more times, pooling the supernatants for a total volume of 1.5 mL [3].
  • Sample Concentration:
    • Dry the combined extract using a vacuum centrifuge (e.g., Eppendorf Vacufuge) at room temperature for approximately four hours.
    • Reconstitute the dried extract in 500 µL of HPLC mobile phase A.
    • Filter the sample (e.g., using a 0.45 µm nylon filter) into vials for HPLC injection [3].
  • Tissue Extraction Variation:
    • For whole distal colon tissue (10–30 mg), flash-freeze the sample in 500 µL of 80% methanol immediately after collection.
    • Include a sonication step (e.g., 3 x 10 seconds with an ultrasonic homogenizer) prior to each of the three extraction cycles to homogenize the tissue [3].

Clinical and Research Implications

Understanding the detailed pharmacology of this compound is critical for its safe and effective use in the clinic and for interpreting research findings.

Consideration Impact & Recommendation
HLA-B*58:01 Screening Crucial for patients of Han Chinese, Korean, Thai, and African American descent due to a several-hundred-fold increased risk of severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome [2] [4] [5].
Dosing in Renal Impairment Start with a low dose (50-100 mg/day) due to slower oxypurinol clearance. Dose can be gradually titrated upward to achieve target serum urate, even in CKD [4] [5].
Drug Interactions Azathioprine/6-Mercaptopurine: Co-administration requires a 75% dose reduction of these drugs as this compound inhibits their metabolism, risking severe myelosuppression [2] [4].

Future Research Directions

The discovery that this compound can impair purine salvage and epithelial wound healing opens several new avenues for investigation [3]:

  • Patient Stratification: Research is needed to determine if patients with inflammatory bowel disease (IBD) or other conditions involving gut barrier integrity experience worsened outcomes or delayed healing when on this compound.
  • Metabolic Mechanisms: Further studies should elucidate the precise mechanisms by which this compound shifts adenylate flux and disrupts the creatine kinase circuit and AMPK signaling.
  • Analogue Development: There is an opportunity to develop novel xanthine oxidase inhibitors that do not interfere with the purine salvage pathway, thereby separating the urate-lowering benefit from the potential negative impact on cellular energy and proliferation.

References

allopurinol molecular targets enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Enzyme Inhibition

Allopurinol is a structural analog of the natural purine base, hypoxanthine [1]. It serves as a substrate for xanthine oxidase, which metabolizes this compound into its active metabolite, oxypurinol (also known as alloxanthine) [1] [2].

This transformation is key to the drug's action. Oxypurinol remains tightly bound in the active site (molybdenum center) of xanthine oxidase, effectively preventing the enzyme from converting hypoxanthine to xanthine and xanthine to uric acid [1] [2]. Recent research indicates that this compound is a more effective urate-lowering agent than oxypurinol when administered directly, as the metabolic conversion by the enzyme creates a stronger inhibition complex [2].

The following diagram illustrates the purine metabolism pathway and the specific point of this compound's intervention.

This compound and its metabolite oxypurinol inhibit xanthine oxidase, blocking uric acid production.

This inhibition has two major biochemical consequences:

  • Reduced Uric Acid Production: The primary effect is a decrease in serum and urinary uric acid concentrations, which helps prevent the deposition of urate crystals that cause gouty symptoms [1].
  • Feedback Inhibition of Purine Synthesis: The accumulation of hypoxanthine increases its reutilization via the salvage pathway. The resulting increase in nucleotide concentration causes feedback inhibition of de novo purine synthesis, further reducing the substrate available for uric acid production [1] [3].

Experimental Insights & Research Methods

For researchers, understanding the established experimental approaches to studying this compound's action is crucial. The table below outlines key methodologies cited in the literature.

Method Category Specific Technique Application in this compound/XO Research
Enzyme Kinetics Inhibition pattern analysis (IC₅₀ determination) [4] Determines inhibitor potency and mechanism (e.g., competitive, mixed-type).
Structural Analysis Molecular Docking & Dynamics Simulations [5] [6] Models binding interactions and stability of inhibitor-enzyme complexes.
Spectroscopic Analysis Fluorescence Spectroscopy, Circular Dichroism (CD) [6] Probes conformational changes in XO structure upon inhibitor binding.
In Vivo/Ex Vivo Models Hyperuricemic mouse/rat models [4] Evaluates serum urate-lowering efficacy and therapeutic potential.
Cellular Assays Cell-based models (e.g., BRL-3A rat liver cells) [6] Measures reduction of intracellular uric acid production.

Clinical and Research Context

  • Clinical Limitations: Despite its long-standing use, this compound has limitations, including variable potency, the need for high doses in some patients, and the potential for severe adverse drug reactions like this compound hypersensitivity syndrome (AHS) [4]. The HLA-B*58:01 allele is a recognized genetic marker for this risk, particularly in certain ethnic populations [7] [3].
  • Ongoing Research: The search for new xanthine oxidase inhibitors continues, driven by the limitations of current therapies. Recent trends explored in the literature include the development of non-purine analogs, the use of synthetic chalcone derivatives and other heterocyclic scaffolds, and the investigation of natural products like phenolic acids (e.g., ferulic acid, p-coumaric acid) for their inhibitory potential [4] [6]. Strategies like combination therapies are also being explored to enhance efficacy and safety [4].

References

Allopurinol as an Endogenous Adenosine Modulator: Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Core Mechanism of Action

Allopurinol, a structural analog of hypoxanthine, has been traditionally prescribed as a first-line xanthine oxidase inhibitor for the management of gout and hyperuricemia. Its primary mechanism of action involves the potent inhibition of xanthine oxidase (XO), the enzyme responsible for catalyzing the conversion of hypoxanthine to xanthine and subsequently to uric acid [1]. However, beyond this well-established urate-lowering effect, emerging research has revealed that this compound possesses a fascinating secondary mechanism: the ability to modulate endogenous adenosine signaling through multiple biochemical pathways. This adenosine-modulating capacity opens new therapeutic possibilities for this compound in conditions ranging from pain disorders to cardiovascular and neurological diseases.

The biochemical pathway through which this compound influences adenosine levels involves the purine degradation pathway. Under normal physiological conditions, adenosine triphosphate (ATP) is progressively degraded to adenosine diphosphate (ADP), adenosine monophosphate (AMP), adenosine, inosine, hypoxanthine, xanthine, and finally uric acid. By inhibiting xanthine oxidase, this compound and its active metabolite oxypurinol effectively block the terminal steps of this pathway, leading to the accumulation of upstream purine metabolites, including hypoxanthine and, crucially, adenosine [2] [3]. This accumulation occurs because hypoxanthine, which can no longer proceed efficiently down the standard catabolic pathway, becomes available for metabolic salvage back to adenosine via alternative enzymatic routes.

A secondary, though potentially significant, mechanism involves this compound's direct inhibition of adenosine deaminase (ADA), the enzyme responsible for converting adenosine to inosine. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of ADA, with an inhibition constant (Kᵢ) of 285 μM [4]. While this inhibition is weaker than its effect on xanthine oxidase, it may contribute to elevated adenosine levels, particularly in tissues or compartments where this compound concentrations reach sufficient levels. This dual inhibition—of both xanthine oxidase and adenosine deaminase—positions this compound as a unique purinergic modulator that enhances adenosine signaling through complementary biochemical mechanisms.

The following diagram visualizes the core mechanistic pathway through which this compound modulates endogenous adenosine levels:

G ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO SalvagePathway Salvage Pathway Hypoxanthine->SalvagePathway UricAcid UricAcid Xanthine->UricAcid XO This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol ADA Adenosine Deaminase (ADA) This compound->ADA Inhibits XO Xanthine Oxidase (XO) This compound->XO Inhibits Oxypurinol->XO Inhibits SalvagePathway->Adenosine

Figure 1: Biochemical pathway of this compound-induced adenosine modulation. This compound and its metabolite oxypurinol inhibit xanthine oxidase (XO), blocking purine degradation and promoting adenosine accumulation via salvage pathways. This compound also weakly inhibits adenosine deaminase (ADA).

The resulting elevation in adenosine levels activates adenosine receptors, particularly the A₁ subtype, which is widely recognized for its inhibitory neuromodulatory and anti-nociceptive effects. Adenosine A₁ receptor activation leads to inhibition of adenylyl cyclase, reduction in cyclic AMP levels, modulation of potassium and calcium channels, and subsequent decreased neurotransmitter release, collectively contributing to its physiological effects [5]. This mechanism explains many of the observed therapeutic benefits of this compound beyond its conventional use in gout management.

Experimental Evidence for Adenosine Accumulation

Direct Neurochemical Evidence

Compelling experimental evidence supports the hypothesis that this compound administration leads to significant accumulation of adenosine in various tissues. A pivotal study conducted on newborn piglets demonstrated that this compound pretreatment before hypoxia resulted in a remarkable 3.4-fold increase in brain adenosine levels (66.5 ± 30.5 nmol/g) compared to untreated hypoxic animals (19.4 ± 10.7 nmol/g) [6]. This finding provides direct neurochemical validation that this compound effectively increases central nervous system adenosine concentrations under metabolically challenging conditions, potentially explaining its observed neuroprotective properties.

Similarly, research in murine models has documented that this compound administration causes significant increases in purine nucleosides in cerebrospinal fluid. Schmidt et al. reported that this compound treatment resulted in elevated concentrations of both adenosine and guanosine alongside the expected decrease in uric acid levels [3]. These changes in cerebrospinal fluid purine profile provide additional evidence that this compound shifts purine metabolism toward nucleoside accumulation, rather than complete catabolism to uric acid. The parallel increase in multiple purine nucleosides suggests that this compound's effects extend beyond adenosine alone, potentially involving complementary purinergic mechanisms.

Functional Evidence from Pain Models

Strong functional evidence for adenosine-mediated effects comes from behavioral studies in rodent pain models. This compound demonstrates dose-dependent anti-nociceptive effects across multiple pain paradigms, including chemical nociception induced by capsaicin or glutamate, as well as thermal nociception in tail-flick and hot-plate tests [3]. Crucially, these anti-nociceptive effects are completely abolished by pretreatment with selective adenosine A₁ receptor antagonists such as DPCPX, but not by A₂ₐ receptor antagonists or opioid antagonists [3]. This specific pharmacological blockade provides compelling functional evidence that this compound's anti-nociceptive properties are indeed mediated through adenosine A₁ receptor activation.

The table below summarizes key experimental findings from preclinical studies investigating this compound-induced adenosine modulation:

Table 1: Quantitative Evidence for this compound-Induced Adenosine Modulation

Experimental Model Key Findings Dosage/Concentration Reference
Newborn piglets (hypoxia model) 3.4-fold increase in brain adenosine levels (66.5 ± 30.5 vs. 19.4 ± 10.7 nmol/g) in this compound-treated hypoxic animals This compound pretreatment [6]
Mouse pain models Dose-dependent anti-nociception in capsaicin, glutamate, tail-flick, and hot-plate tests; reversed by A₁ receptor antagonist 10-400 mg/kg i.p. [3]
Mouse CSF analysis Increased adenosine and guanosine concentrations; decreased uric acid in cerebrospinal fluid 10-400 mg/kg i.p. [3]
Human heart failure Increased cardiac high-energy phosphates (PCr/ATP ↑11%) and ATP synthesis rate (CK flux ↑39%) 300 mg i.v. [7]
Adenosine deaminase inhibition Competitive inhibition of ADA with Kᵢ = 285 μM In vitro enzyme kinetics [4]
Cardiac Energetics Evidence

In human studies involving patients with non-ischemic cardiomyopathy, intravenous this compound (300 mg) significantly improved myocardial high-energy phosphate metabolism, increasing phosphocreatine to ATP ratio (PCr/ATP) by approximately 11% and boosting ATP synthesis flux through creatine kinase by 39% (from 2.07 ± 1.27 μmol/g/s to 2.87 ± 1.82 μmol/g/s) [7]. While these findings primarily demonstrate this compound's beneficial effects on cardiac energy metabolism, they are consistent with enhanced purine salvage and potential adenosine-mediated mechanisms, particularly given adenosine's recognized role in regulating coronary blood flow and myocardial oxygen consumption.

Detailed Experimental Protocols

In Vivo Anti-nociception Testing

The anti-nociceptive properties of this compound have been systematically characterized using standardized rodent pain models. The following protocol, adapted from Schmidt et al., provides a comprehensive approach for evaluating this compound-induced analgesia [3]:

Animals and Housing: Utilize male adult Swiss albino mice (2-3 months old, 30-40 g). House animals in plastic cages (five per cage) under controlled conditions (12 h light/dark cycle, temperature 22 ± 1°C) with free access to food and water. Acclimatize animals to the laboratory for at least 1 hour before testing and use each animal only once throughout the experiments to avoid carry-over effects.

Drug Administration and Experimental Groups: Prepare this compound freshly in 10% Tween vehicle. Administer this compound intraperitoneally (i.p.) at doses ranging from 10-400 mg/kg in a volume of 10 mL/kg, 30 minutes prior to nociceptive testing. Include vehicle control groups in each experiment. To investigate mechanism of action, pre-treat animals (15 minutes before this compound) with specific antagonists: the adenosine A₁ receptor antagonist DPCPX (0.1 mg/kg, i.p.), the A₂ₐ receptor antagonist SCH58261 (0.5 mg/kg, i.p.), the non-selective adenosine receptor antagonist caffeine (30 mg/kg, i.p.), or the opioid receptor antagonist naloxone (1 mg/kg, i.p.).

Nociceptive Behavioral Assays:

  • Capsaicin Test: Inject 20 μL of capsaicin solution (1.6 μg/paw) subcutaneously into the plantar surface of the right hind paw. Observe animals individually for 5 minutes following injection and record the time spent licking the injected paw as a measure of nociception.
  • Glutamate Test: Administer 20 μL of glutamate solution (10 μmol/paw) in the same manner. Record the time spent licking the injected paw over 15 minutes.
  • Tail-flick Test: Use a radiant heat source focused on the tail 2.3 cm rostral to the tip. Measure baseline latency prior to drug administration. Apply a cut-off time of 10 seconds to prevent tissue damage. Test animals 30 minutes after drug administration.
  • Hot-plate Test: Place mice on a metal surface maintained at 55 ± 1°C and record the latency to the first hind-paw lick or jump. Employ a 30-second cut-off to prevent injury.

Data Analysis: Express thermal nociception test data as percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] × 100. Analyze chemical nociception data as total time spent licking the injected paw. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Neurochemical Quantification in CSF

To directly measure the impact of this compound on purine metabolite levels in the central nervous system, the following protocol for cerebrospinal fluid (CSF) collection and analysis can be employed [3]:

CSF Collection: Anesthetize mice using appropriate anesthesia (e.g., ketamine/xylazine mixture). Position the animal in a stereotaxic frame with the head flexed forward. Make a midline incision along the dorsal aspect of the neck to expose the cisterna magna. Carefully insert a glass microcapillary tube (50-100 μL capacity) into the cisterna magna and allow CSF to fill via capillary action. Collect approximately 20-30 μL of clear CSF from each animal, taking care to avoid blood contamination. Centrifuge samples at low speed (2000 × g for 5 minutes) to remove any cellular debris and transfer the supernatant to clean tubes. Immediately freeze samples on dry ice and store at -80°C until analysis.

Purine Analysis: Thaw CSF samples on ice and deproteinize using perchloric acid (final concentration 0.4 M) or acetonitrile (for HPLC methods). Separate purine metabolites using high-performance liquid chromatography (HPLC) with a reverse-phase C18 column. For adenosine quantification, employ isocratic elution with a mobile phase consisting of potassium phosphate buffer (50 mM, pH 6.0) mixed with methanol (95:5 v/v) at a flow rate of 1.0 mL/min. Alternatively, use a gradient elution for simultaneous quantification of multiple purines (hypoxanthine, xanthine, uric acid, adenosine, inosine). Detect compounds using UV absorption at 254 nm. Quantify concentrations by comparing peak areas with external standards of known concentrations.

Data Interpretation: Compare purine metabolite levels between this compound-treated and vehicle-treated animals. This compound administration should significantly increase adenosine and inosine concentrations while decreasing uric acid levels, confirming inhibition of xanthine oxidase and subsequent purine accumulation.

Therapeutic Implications and Clinical Evidence

Pain Management

The adenosine-modulating properties of this compound have significant implications for pain management, particularly for conditions that may involve purinergic signaling abnormalities. Preclinical studies consistently demonstrate that this compound produces adenosine A₁ receptor-mediated anti-nociception in various pain models [2] [3]. This effect appears to be particularly relevant for inflammatory and neuropathic pain states, where both adenosine signaling dysfunction and oxidative stress may contribute to pathogenesis.

Clinical evidence, while still emerging, provides some support for this compound's analgesic potential. A clinical trial investigating this compound as a pre-anesthetic agent in patients undergoing hysterectomy found that it reduced pain scores two hours after surgery [1]. However, results in chronic pain conditions have been mixed. While a small study in fibromyalgia patients (n=12) reported pain reduction with this compound treatment, a larger subsequent trial (n=31 for this compound, n=29 for placebo) failed to demonstrate significant analgesic effects in this population [1]. This discrepancy highlights the need for better patient stratification and possibly different dosing strategies for analgesic versus urate-lowering indications.

The therapeutic potential of this compound in pain management may extend beyond direct analgesia. In diabetic neuropathy models, this compound treatment improved both nerve and vascular function, suggesting that its benefits may derive from a combination of adenosine-mediated effects and reduction of reactive oxygen species (ROS) produced by xanthine oxidase activity [2]. This dual mechanism could be particularly advantageous in chronic pain conditions associated with oxidative stress and vascular dysfunction.

Neuroprotection

The significant increase in brain adenosine levels observed in this compound-treated hypoxic piglets suggests potential neuroprotective applications [6]. Adenosine serves as a fundamental endogenous neuroprotectant during cerebral hypoxia or ischemia by reducing neuronal excitability, stabilizing membrane potential, and decreasing excitatory neurotransmitter release. By augmenting this natural protective mechanism, this compound could potentially extend the therapeutic window for intervention in stroke, perinatal asphyxia, and other hypoxic-ischemic brain injuries.

The neuroprotective mechanism appears to involve both preservation of cellular energy status and attenuation of excitotoxic damage. This compound treatment in hypoxic piglets resulted in significantly higher brain tissue levels of not only adenosine but also inosine (265 ± 97.6 vs. 162.8 ± 38.3 nmol/g), indicating broader preservation of purine metabolites that may be utilized for ATP resynthesis during recovery [6]. This enhanced availability of purine precursors could facilitate more rapid restoration of cellular energy stores following hypoxic insults.

Cardiac Energetics

In heart failure patients, this compound administration has been shown to significantly improve myocardial high-energy phosphate metabolism, increasing both phosphocreatine concentrations and ATP synthesis rates through the creatine kinase pathway [7]. These energetic improvements were accompanied by more favorable thermodynamics of ATP hydrolysis, as evidenced by an increase in the free energy of ATP hydrolysis (ΔG~ATP). While these benefits have been primarily attributed to reduced xanthine oxidase-derived reactive oxygen species and improved mitochondrial function, the potential contribution of enhanced adenosine signaling to these cardiac effects warrants further investigation.

The table below summarizes potential therapeutic applications supported by current evidence:

Table 2: Therapeutic Applications of this compound's Adenosine-Modulating Properties

Therapeutic Area Proposed Mechanism Evidence Level Clinical Considerations
Postoperative pain A₁ receptor-mediated anti-nociception Clinical trial: Reduced pain scores after hysterectomy [1] May require higher doses than urate-lowering therapy
Neuropathic pain Combined adenosine enhancement and ROS reduction Preclinical: Diabetic neuropathy models [2] Mixed results in fibromyalgia trials [1]
Hypoxic-ischemic neuroprotection Increased brain adenosine and purine preservation Preclinical: Hypoxic piglet model [6] Potential application in stroke and perinatal asphyxia
Heart failure Improved cardiac energetics, potential adenosine-mediated coronary flow Clinical: Improved PCr/ATP and CK flux in humans [7] 300 mg i.v. dose used in study; oral efficacy unknown

Conclusion and Future Directions

This compound represents a fascinating example of a well-established medication with previously unrecognized mechanisms of action and therapeutic potential. Beyond its conventional role as a xanthine oxidase inhibitor for gout management, this compound functions as a purinergic modulator that enhances endogenous adenosine signaling through at least two complementary mechanisms: inhibition of purine degradation (via xanthine oxidase inhibition) leading to adenosine accumulation, and direct inhibition of adenosine deaminase. This dual action results in significantly elevated adenosine levels in various tissues, particularly under metabolically challenging conditions such as hypoxia or increased energy demand.

The functional consequences of this compound-induced adenosine enhancement include significant anti-nociceptive effects in multiple pain models, neuroprotection during hypoxic insults, and improved cardiac energetics in heart failure patients. These diverse effects underscore the fundamental role of adenosine as an endogenous regulator of cellular function and highlight the therapeutic potential of strategies aimed at enhancing adenosine signaling.

Several important questions remain for future research. First, the dose-response relationship for this compound's adenosine-modulating effects needs clearer delineation, particularly in humans. The doses required for analgesic or neuroprotective effects may differ from those used for urate-lowering therapy. Second, the relative contributions of adenosine enhancement versus reactive oxygen species reduction to this compound's therapeutic effects in various conditions require further elucidation. The availability of non-purine-based xanthine oxidase inhibitors such as febuxostat may help disentangle these mechanisms [2]. Third, individual variability in this compound's effects on adenosine signaling, potentially influenced by genetic polymorphisms in purine metabolic enzymes or adenosine receptors, warrants investigation.

From a drug development perspective, this compound's adenosine-modulating properties suggest several promising directions. These include the development of more specific adenosine-enhancing agents that lack this compound's potential for severe cutaneous adverse reactions, the exploration of combination therapies that leverage both adenosine enhancement and oxidative stress reduction, and the identification of patient subgroups most likely to benefit from these mechanisms based on biomarkers of purinergic system function.

References

Comprehensive Technical Guide: Allopurinol for Oxidative Stress Reduction via Reactive Oxygen Species Scavenging

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Allopurinol, a xanthine oxidase (XO) inhibitor, has demonstrated significant potential in reducing oxidative stress beyond its conventional use in gout management. Through direct inhibition of reactive oxygen species (ROS) generation during purine metabolism and activation of cellular antioxidant pathways, this compound exhibits multifaceted protective effects across various disease models. Recent evidence indicates it attenuates oxidative stress in cardiovascular diseases, diabetic cardiomyopathy, and severe COVID-19 by modulating Nrf2 signaling pathways, reducing inflammatory biomarkers, and improving endothelial function. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms, experimental protocols, and therapeutic potential for researchers and drug development professionals seeking to exploit its antioxidant properties for clinical applications.

Introduction and Mechanistic Overview

This compound (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) is a purine analog that primarily functions as a competitive inhibitor of xanthine oxidase, the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. The therapeutic potential of this compound extends far beyond uric acid reduction, as the XO-catalyzed reaction represents a significant source of reactive oxygen species (ROS) including superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) during purine metabolism [1] [2]. By inhibiting this enzymatic process, this compound directly reduces ROS generation at a fundamental biochemical level, thereby decreasing oxidative stress burden in various tissues.

The mechanistic action of this compound involves several interconnected pathways:

  • Direct XO inhibition: this compound and its active metabolite oxipurinol bind to the molybdenum-pterin center of XO, preventing substrate oxidation and consequent superoxide production during purine catabolism [1] [3].

  • Nrf2 pathway activation: Recent evidence demonstrates that this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses, leading to increased expression of cytoprotective genes including heme oxygenase-1 (HO-1) [4].

  • Endothelial protection: By reducing ROS-mediated damage to vascular endothelium, this compound improves nitric oxide (NO) bioavailability and endothelial function, crucial factors in cardiovascular diseases [5] [1].

  • Anti-inflammatory effects: Through oxidative stress reduction, this compound modulates pro-inflammatory cytokine production and attenuates inflammation-related tissue damage [5] [3].

These multifaceted mechanisms position this compound as a promising therapeutic agent for conditions characterized by excessive oxidative stress, particularly cardiovascular diseases, diabetic complications, and inflammatory disorders.

Key Experimental Findings and Quantitative Data

Summary of Preclinical and Clinical Studies

Table 1: Quantitative Effects of this compound on Oxidative Stress and Related Parameters Across Experimental Models

Disease Model Dose/Duration Key Findings Molecular Markers Reference
Hypertensive Patients with Hyperuricemia 300 mg/day, 6 weeks Partial reversal of endothelial senescence; reduced mitochondrial ROS ↓SA-β-Gal, ↓γ-H2A.X, ↓mitochondrial ROS, ↑cell proliferation [5]
Diabetic Cardiomyopathy (Rat Model) 100 mg/kg/day, 4 weeks Improved cardiac function; reduced oxidative stress and apoptosis ↓15-F2t-Isoprostane, ↑SOD, ↓autophagy markers, activation of Nrf2/HO-1 pathway [4]
Severe COVID-19 Patients 300 mg/day, 3 weeks Reduced inflammatory and oxidative stress biomarkers ↓LDH, ↓ferritin, ↓CRP, ↓ET-1, ↓oxidative stress index [3]
Endothelial Cells Exposed to Hypertensive Sera In vitro with 80% patient sera Attenuated senescence and oxidative stress ↓mitochondrial mass, ↓γ-H2A.X, altered secretory profiles [5]
Type 1 Diabetic Rats 100 mg/kg/day, 4 weeks Normalized cardiac function parameters ↑LVEF, ↑HR, ↑SW, ↑CO, ↓LVVs [4]
Biomarker Changes Following this compound Treatment

Table 2: Quantitative Changes in Oxidative Stress and Inflammation Biomarkers After this compound Treatment

Biomarker Pre-Treatment Levels Post-Treatment Levels Change (%) Experimental Context
Oxidative Stress Index (OSI) Significantly elevated Normalized ~40% reduction Severe COVID-19 patients [3]
Endothelin-1 (ET-1) Elevated Significant reduction P<0.05 Severe COVID-19 patients [3]
Lactate Dehydrogenase (LDH) High Reduced P<0.05 Severe COVID-19 patients [3]
15-F2t-Isoprostane Elevated Reduced P<0.05 Diabetic rat model [4]
Superoxide Anion Increased production Normalized P<0.05 Diabetic rat model [4]
C-reactive Protein (CRP) Elevated Significant reduction P<0.05 Severe COVID-19 patients [3]
Cell Viability Reduced under high glucose Improved P<0.05 H9C2 cardiomyocytes [4]

Molecular Pathways and Visualization

Nrf2 Pathway Activation by this compound

The following diagram illustrates the molecular mechanism through which this compound activates the Nrf2 antioxidant pathway, based on experimental findings from diabetic cardiomyopathy models [4]:

G This compound This compound XO_Inhibition XO_Inhibition This compound->XO_Inhibition ROS_Reduction ROS_Reduction XO_Inhibition->ROS_Reduction Keap1_Nrf2_Dissociation Keap1_Nrf2_Dissociation ROS_Reduction->Keap1_Nrf2_Dissociation Nrf2_Translocation Nrf2_Translocation Keap1_Nrf2_Dissociation->Nrf2_Translocation p62 p62 Keap1_Nrf2_Dissociation->p62 ARE_Activation ARE_Activation Nrf2_Translocation->ARE_Activation Antioxidant_Genes Antioxidant_Genes ARE_Activation->Antioxidant_Genes Cytoprotective_Effects Cytoprotective_Effects Antioxidant_Genes->Cytoprotective_Effects Autophagy_Regulation Autophagy_Regulation Antioxidant_Genes->Autophagy_Regulation Keap1_Degradation Keap1_Degradation p62->Keap1_Degradation Keap1_Degradation->Nrf2_Translocation

This compound activates Nrf2 pathway to reduce oxidative stress

This mechanism illustrates how this compound not only directly reduces ROS production through XO inhibition but also activates cellular antioxidant defense systems through the Nrf2 pathway. The dissociation of Nrf2 from its repressor Keap1 enables its nuclear translocation, where it binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes. This leads to increased expression of cytoprotective proteins including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), enhancing cellular capacity to neutralize oxidative stress [4]. Additionally, Nrf2 activation promotes p62-mediated autophagic degradation of Keap1, creating a positive feedback loop that sustains antioxidant responses. The resultant reduction in oxidative stress leads to decreased apoptosis, improved cellular viability, and attenuated tissue damage across various experimental models.

Detailed Experimental Protocols

In Vitro Assessment of Endothelial Senescence

The following protocol is adapted from studies investigating this compound's effects on endothelial cells exposed to sera from hypertensive patients [5]:

  • Cell Culture Preparation:

    • Obtain Human Umbilical Vein Endothelial Cells (HUVECs) from commercial sources (e.g., Lonza).
    • Culture cells in EBM-2 Basal Medium supplemented with EGM-2 SingleQuots at 37°C in a humidified environment containing 95% air and 5% CO₂.
    • Seed cells in culture dishes at high density (80-90% confluency) for experiments.
  • Serum Exposure:

    • Collect sera from hypertensive patients with elevated uric acid levels (≥5 mg/dL) before and after 6 weeks of this compound treatment (300 mg/day).
    • Include control sera from healthy volunteers with normal uric acid levels.
    • Expose HUVECs to 80% patient sera for 168 hours (preliminary MTT assay should determine optimal concentration).
  • Senescence and Oxidative Stress Markers:

    • SA-β-Galactosidase Staining: Detect senescence-associated β-galactosidase activity using specific staining kits according to manufacturer protocols.
    • DNA Damage Markers: Assess γ-H2A.X and 53BP1 foci formation via immunofluorescence.
    • Mitochondrial Parameters: Measure mitochondrial ROS production using MitoSOX Red, mitochondrial mass with MitoTracker Green, and membrane potential with JC-1 or TMRM dyes.
    • Proliferation Assays: Quantify cell proliferation using BrdU incorporation or MTT assays.
    • Inflammatory Mediators: Analyze cytokine production (e.g., IL-6, IL-8) via ELISA.
  • Conditioned Medium Generation:

    • After serum exposure, wash cells with PBS and incubate in serum-free medium for 72 hours.
    • Collect conditioned media, filter through 0.2 μm pore size filters, and store at -80°C for further analysis.
In Vivo Assessment in Diabetic Cardiomyopathy

This protocol details the methodology for evaluating this compound's effects in streptozotocin-induced diabetic rats, based on published research [4]:

  • Animal Model Preparation:

    • Use male Sprague Dawley rats (250±10g, 6-8 weeks) housed under specific pathogen-free conditions.
    • Induce type 1 diabetes via tail vein injection of streptozotocin (65 mg/kg in 0.1 mol/L citrate buffer, pH 4.5).
    • Confirm hyperglycemia (blood glucose ≥16.7 mmol/L) one week post-injection.
    • Include control group injected with citrate buffer alone.
  • Treatment Protocol:

    • Randomly assign diabetic rats to treatment groups (n=6 per group): diabetic control (D) and diabetic + this compound (DA).
    • Administer this compound (100 mg/kg/day) in drinking water for 4 weeks, starting one week after diabetes induction.
    • Dissolve daily dose in 2/3 volume of average daily water consumption to ensure complete intake.
    • Monitor plasma glucose, body weight, water intake, and food consumption regularly.
  • Cardiac Function Assessment:

    • Echocardiography: At 4 weeks post-diabetes induction, anesthetize rats (3% isoflurane in O₂) and perform parasternal short axis view using high-resolution imaging system (e.g., Vevo 770).
    • Measure heart rate (HR), left ventricular internal dimensions in systole and diastole (LVIDs, LVIDd), wall diameters (LVAWd, LVAWs, LVPWd, LVPWs), and calculate left ventricular mass.
    • Pressure-Volume Conductance System: At 5 weeks, assess cardiac function using pressure-volume conductance catheter system to measure additional parameters including stroke work (SW), cardiac output (CO), and ventricular volumes.
  • Tissue Collection and Analysis:

    • After functional measurements, euthanize rats under deep anesthesia (sodium pentobarbital, 65 mg/kg).
    • Rapidly excise hearts, freeze in liquid nitrogen, and store at -80°C for biochemical analysis.
    • Assess oxidative stress markers (15-F2t-Isoprostane, superoxide anion via dihydroethidium staining).
    • Evaluate apoptosis (TUNEL assay), autophagy markers (LC3-II, p62), and Nrf2 pathway components (Western blot, qRT-PCR).
Clinical Assessment in Severe COVID-19

This protocol outlines the clinical evaluation of this compound in severe COVID-19 patients, adapted from published cohort studies [3]:

  • Patient Recruitment and Group Allocation:

    • Conduct single-center cohort study with appropriate ethical approval.
    • Recruit hospitalized patients with severe COVID-19 confirmed by RT-PCR and international diagnostic criteria.
    • Allocate patients into three groups:
      • Group I: Mild-moderate COVID-19 on standard therapy (n=39)
      • Group II: Severe COVID-19 on standard therapy only (n=22)
      • Group III: Severe COVID-19 on standard therapy plus this compound (n=19)
    • Include patients with pre-existing this compound treatment (300 mg/day) for chronic gout.
    • Exclude patients with chronic kidney diseases, hepatic disorders, endocrinopathy, pregnancy, autoimmune disorders.
  • Study Duration and Outcome Measures:

    • Conduct study over 3 weeks from hospitalization to recovery.
    • Primary Outcomes: Discharging time and mortality.
    • Secondary Outcomes: Biomarkers of oxidative stress, inflammation, endothelial function, radiological (CT scan score), and clinical recovery.
  • Biomarker Assessment:

    • Collect blood samples at admission and discharge.
    • Measure inflammatory biomarkers: D-dimer, LDH, ferritin, CRP, procalcitonin using ELISA methods.
    • Assess endothelial function via endothelin-1 (ET-1) using ELISA.
    • Evaluate oxidative stress: Total oxidant status (TOS), total antioxidant status (TAS), and calculate oxidative stress index (OSI = TOS/TAS × 100).
    • Perform complete blood count to determine neutrophil-lymphocyte ratio (NLR).
  • Standard Therapy:

    • Administer to all patients: acetaminophen (2 g/day), famotidine (40 mg/day), ivermectin, enoxaparin (4000 IU/day), azithromycin (500 mg/day), favipiravir (1800 mg/day).
    • Add intravenous remdesivir (100 mg/day) for severe cases.

Therapeutic Implications and Clinical Applications

The experimental evidence supporting this compound's antioxidant properties suggests several promising clinical applications beyond its traditional use in gout management. In cardiovascular diseases, this compound demonstrates significant potential for improving endothelial function and reducing vascular oxidative stress. Studies show that sera from hypertensive patients with elevated uric acid levels induce endothelial senescence and oxidative stress in HUVECs, effects that are partially reversed after this compound treatment [5]. This translates to improved vascular function and potentially reduced cardiovascular risk, particularly in patients with hyperuricemia. The dose-dependent relationship observed in clinical studies, with higher doses (≥300 mg daily) providing greater cardiovascular benefit, underscores the importance of adequate dosing for optimal therapeutic effect [5] [1].

In diabetic complications, particularly diabetic cardiomyopathy, this compound's ability to activate the Nrf2 pathway and reduce oxidative stress represents a promising therapeutic approach. Diabetic cardiomyopathy is characterized by cardiomyocyte hypertrophy, apoptosis, and fibrosis, which progress to heart failure. This compound treatment in diabetic rats significantly improved cardiac function parameters including left ventricular ejection fraction (LVEF), heart rate (HR), stroke work (SW), and cardiac output (CO) [4]. The activation of Nrf2 with concomitant attenuation of autophagy over-activation appears to be a central mechanism in this protective effect, suggesting that this compound targets multiple pathological processes in diabetic hearts.

The recent application of this compound in severe COVID-19 highlights its potential in acute inflammatory conditions. COVID-19 severity is associated with high oxidative stress and inflammatory responses that contribute to endothelial dysfunction. This compound added to standard treatment in severe COVID-19 patients significantly reduced inflammatory biomarkers (LDH, ferritin, CRP, procalcitonin) and improved endothelial function as evidenced by reduced endothelin-1 levels [3]. The reduction in oxidative stress index and improvement in clinical outcomes suggest that this compound may ameliorate the cytokine storm and oxidative damage characteristic of severe SARS-CoV-2 infection.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for conditions characterized by excessive oxidative stress, with multifaceted mechanisms extending beyond xanthine oxidase inhibition. The compound's ability to directly reduce ROS generation while simultaneously activating endogenous antioxidant pathways through Nrf2 signaling provides a unique dual approach to oxidative stress management. Experimental evidence from in vitro, in vivo, and clinical studies consistently demonstrates this compound's efficacy in reducing oxidative damage, improving endothelial function, and attenuating tissue injury across various disease models.

Future research should focus on several key areas:

  • Optimal dosing strategies for antioxidant effects versus uric acid reduction
  • Combination therapies with other antioxidants or conventional treatments
  • Long-term outcomes in chronic conditions where oxidative stress plays a pathogenic role
  • Biomarker development to identify patients most likely to benefit from this compound's antioxidant properties

References

Comprehensive Technical Analysis: Allopurinol's Effects on Endothelial Function and Nitric Oxide Production

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Allopurinol, a xanthine oxidase (XO) inhibitor widely used for gout management, demonstrates complex effects on endothelial function and nitric oxide (NO) biology that vary significantly across disease contexts and patient populations. While mechanistic studies consistently show that this compound reduces oxidative stress and improves NO bioavailability by inhibiting superoxide-producing XO, clinical outcomes present a more nuanced picture. This comprehensive analysis synthesizes evidence from basic science investigations, clinical trials, and experimental protocols to provide researchers and drug development professionals with a thorough understanding of this compound's endothelial effects. Key findings indicate that this compound demonstrates the most consistent benefits in conditions characterized by elevated XO activity such as diabetes, hypertension with hyperuricemia, and specific cardiovascular pathologies, while showing limited efficacy in hypercholesterolemia. The evidence supports a role for this compound as a potential therapeutic agent for endothelial dysfunction, though patient stratification and disease-specific mechanisms critically influence treatment outcomes.

Clinical Evidence and Quantitative Data Summary

Conflicting Clinical Outcomes Across Patient Populations

Clinical studies investigating this compound's effects on endothelial function reveal population-specific responses that reflect the complexity of endothelial pathophysiology. The evidence base consists of randomized controlled trials, crossover studies, and mechanistic investigations across various patient groups with endothelial dysfunction.

Table 1: Clinical Studies on this compound and Endothelial Function

Patient Population Study Design Intervention Key Endpoints Results Citation
Hypercholesterolemic (n=9) Randomized, double-blind, placebo-controlled crossover This compound 300 mg/day, 4 weeks Forearm blood flow response to ACh, L-NMMA, SNP No significant improvement in endothelium-dependent or -independent vasodilation [1]
Type 2 Diabetes (n=14) Randomized, double-blind, placebo-controlled crossover This compound 300 mg/day, 2 weeks Internal carotid artery flow response to L-NMMA Significant improvement in cerebral NO bioavailability (P=0.032) [2]
Hypertensive with Hyperuricemia (n=13) Unblinded intervention This compound 300 mg/day, 6 weeks Endothelial senescence markers in HUVECs exposed to patient sera Partial reversal of oxidative stress and senescence markers; reduced mitochondrial ROS and γ-H2A.X [3]
High Glucose-Induced Endothelial Dysfunction In vitro (human glomerular endothelial cells) This compound exposure ROS generation, NOS activity, ICAM-1 expression Prevention of high glucose-induced ROS generation and endothelial dysfunction [4]

The contradictory findings between the hypercholesterolemia study (no benefit) and type 2 diabetes study (significant benefit) highlight the pathway-specific nature of this compound's mechanism. Researchers in the hypercholesterolemia trial suggested that if superoxide inactivation of NO contributes to endothelial dysfunction in this population, the source may not be XO-dependent [1]. Alternatively, they proposed that conversion of this compound to oxypurinol might generate superoxide, potentially counteracting beneficial effects.

The cerebrovascular benefits demonstrated in type 2 diabetes represent a particularly promising finding for drug development. This compound improved the reduction in internal carotid artery flow following L-NMMA infusion (median reduction of 3,144 ml), indicating enhanced basal NO activity [2]. This suggests that XO inhibition may represent a valuable therapeutic approach for preventing cerebrovascular complications in diabetes, including reduced stroke risk.

Quantitative Outcomes from Key Studies

Table 2: Quantitative Biochemical and Vascular Outcomes

Parameter Baseline/Placebo Post-Allopurinol Change Significance
Cerebral Blood Flow Response to L-NMMA (AUC) -1,314 ml +1,134 ml +3,144 ml P=0.032 [2]
Percent Reduction in ICA Flow After L-NMMA 4.8% 11.9% +7.1% P=0.04 [2]
Serum Uric Acid (Metabolic Syndrome Rat Model) 5.9 ± 0.5 mg/dl Normalized Significant reduction P<0.05 [5]
Tissue Nitrite Levels (Metabolic Syndrome Rat Model) 27.4 ± 2.01 mmol/l Increased Significant increase P<0.05 [5]

The dose-response relationship and treatment duration appear to influence this compound efficacy across studies. Studies demonstrating positive outcomes typically employed 300 mg daily for 2-6 weeks, suggesting this as a potential threshold for investigating endothelial effects in preclinical models. The metabolic syndrome rat model additionally demonstrated that this compound and inorganic nitrate similarly improved hyperuricemia, hypertension, dyslipidemia, and insulin resistance, with better outcomes when initiated early in disease progression [5].

Molecular Mechanisms of Action

Xanthine Oxidase Inhibition and Superoxide Reduction

The primary mechanistic pathway through which this compound influences endothelial function involves potent inhibition of xanthine oxidase, a critical enzyme in purine metabolism that generates superoxide anions during uric acid formation.

  • XO Biology and Regulation: Xanthine oxidoreductase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). While XDH preferentially uses NAD+ as an electron acceptor, XO primarily reduces molecular oxygen, generating superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) in the process [6]. The conversion of XDH to XO occurs through oxidation of sulfhydryl residues or proteolysis, with this conversion accelerated under hypoxic conditions [6].

  • Reactive Oxygen Species Production: The complete catalytic cycle of XO involves a six-electron reduction, with each electron transfer potentially generating reactive oxygen species. A fully reduced XO molecule can produce two H₂O₂ and two O₂⁻ species during reoxidation [6]. This substantial ROS-generating capacity positions XO as a key contributor to vascular oxidative stress, particularly in conditions where its expression is upregulated.

  • Endothelial XO Activity: In cardiovascular pathologies, circulating XO binds to glycosaminoglycans on endothelial cell surfaces, where it exhibits modified kinetics including enhanced stability and oxidant-producing capacity [6]. Critically, endothelial-bound XO activity increases by more than 200% in patients with chronic heart failure, establishing this as a substantial source of vascular oxidative stress in disease states [6].

G Hypoxia Hypoxia XDH_to_XO XDH to XO Conversion (Oxidation/Proteolysis) Hypoxia->XDH_to_XO Accelerates Cytokines Cytokines Cytokines->XDH_to_XO Induces Hyperglycemia Hyperglycemia Hyperglycemia->XDH_to_XO Activates XO Xanthine Oxidase (XO) XDH_to_XO->XO Xanthine Xanthine XO->Xanthine Uric_Acid Uric_Acid XO->Uric_Acid Superoxide Superoxide XO->Superoxide Generates Hypoxanthine Hypoxanthine Hypoxanthine->XO Xanthine->XO Peroxynitrite Peroxynitrite Superoxide->Peroxynitrite React with NO eNOS eNOS Peroxynitrite->eNOS Uncouples NO NO NO->Peroxynitrite React with O₂⁻ This compound This compound This compound->XO Inhibits

Molecular pathways of xanthine oxidase-mediated endothelial dysfunction and this compound's site of action. XO-derived superoxide reacts with nitric oxide (NO) to form peroxynitrite, which uncouples endothelial NO synthase (eNOS), further reducing NO bioavailability.

Nitric Oxide Bioavailability and Endothelial Function

This compound preserves NO bioavailability through multiple interconnected mechanisms that extend beyond simple superoxide reduction:

  • Peroxynitrite Formation Prevention: By reducing superoxide availability, this compound limits the formation of peroxynitrite (ONOO⁻) - a potent oxidant derived from the diffusion-limited reaction between NO and superoxide. Peroxynitrite contributes to endothelial dysfunction by oxidizing tetrahydrobiopterin (BH₄), a critical eNOS cofactor, leading to eNOS uncoupling [7]. Uncoupled eNOS produces additional superoxide rather than NO, establishing a vicious cycle of oxidative stress and reduced NO availability.

  • Direct Effects on NO Signaling: Experimental evidence indicates that this compound improves basal NO activity as demonstrated by enhanced vasoconstrictor response to L-NMMA, an NO synthase inhibitor [2]. This suggests that this compound increases tonic NO production or preservation rather than simply preventing its degradation. In cerebral circulation, this effect may be particularly relevant for preventing stroke in high-risk populations like diabetics [2].

  • Transcriptional and Post-translational Regulation: Emerging evidence suggests this compound may influence the p53 signaling pathway in endothelial cells. High glucose-induced p53 and phosphorylated p53 overexpression is prevented by this compound, suggesting an axis of XO-derived ROS, DNA damage, p53 stabilization, and endothelial dysfunction [4]. This represents a novel mechanism connecting XO inhibition to cellular senescence pathways.

Experimental Approaches and Methodologies

Detailed Experimental Protocols

Investigation of this compound's effects on endothelial function employs standardized methodologies across human, animal, and cellular studies. The following protocols represent key approaches cited in the literature.

Protocol 1: Human Vascular Function Assessment (Forearm Blood Flow)

  • Study Design: Randomized, double-blind, placebo-controlled crossover trial [1]
  • Subjects: 9 hypercholesterolemic subjects
  • Intervention: this compound 300 mg daily or placebo for 4 weeks, with 4-week washout
  • Vascular Function Assessment:
    • Brachial Artery Infusion: Acetylcholine (endothelium-dependent vasodilation), sodium nitroprusside (endothelium-independent vasodilation), and L-NMMA (NO synthase inhibition)
    • Forearm Blood Flow Measurement: Using venous occlusion plethysmography
    • Data Analysis: Compare dose-response curves between treatment phases
  • Outcome Measures: Forearm blood flow response to each agonist, calculated as percent change from baseline

Protocol 2: Cerebral Nitric Oxide Bioavailability (Type 2 Diabetes)

  • Study Design: Randomized, double-blind, placebo-controlled crossover trial [2]
  • Subjects: 14 males with type 2 diabetes (<5 years duration, A1C <9.0%)
  • Intervention: this compound 300 mg daily or placebo for 2 weeks
  • Cerebral Hemodynamics Assessment:
    • Internal Carotid Artery Flow: Measured using duplex ultrasound at baseline and after L-NMMA infusion
    • Protocol: 45ml infusion of 0.8 μmol·kg⁻¹·min⁻¹ L-NMMA over 15 minutes
    • Measurements: Upon cessation and at 10, 20, and 30 minutes post-infusion
  • Primary Endpoint: Change in internal carotid artery flow following L-NMMA expressed as area under the flow-per-time curve (AUC)

Protocol 3: Cellular Senescence and Oxidative Stress (HUVEC Model)

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) maintained in EBM-2 medium with supplements at 37°C, 5% CO₂ [3]
  • Experimental Conditions: Exposure to 80% patient sera from hypertensive hyperuricemic patients before and after this compound treatment (300 mg/day, 6 weeks)
  • Senescence and Oxidative Stress Markers:
    • SA-β-Galactosidase: Senescence-associated β-galactosidase staining
    • γ-H2A.X and 53BP1 Immunofluorescence: DNA damage markers
    • Mitochondrial ROS: MitoSOX Red staining for mitochondrial superoxide
    • Mitochondrial Mass and Membrane Potential: Mitotracker Green and JC-1 staining
    • Inflammatory Cytokines: Multiplex assays of conditioned media
  • Exposure Duration: 168 hours with serum exposure

G cluster_human Human Studies cluster_animal Animal Models cluster_cellular Cellular Studies Screening Subject Screening & Recruitment (Inclusion: Hyperuricemia, HTN, T2D Exclusion: CVD, Renal impairment) Randomization Randomization (Placebo-controlled Crossover Design) Screening->Randomization Intervention This compound Treatment (300 mg/day, 2-6 weeks) Randomization->Intervention Vascular_Assessment Vascular Function Assessment (Forearm Blood Flow, Carotid Ultrasound) + L-NMMA Challenge Intervention->Vascular_Assessment Washout Washout Period (2-4 weeks) Crossover Crossover to Alternative Arm Washout->Crossover Crossover->Intervention Biomarkers Biomarker Analysis (Oxidative Stress, Inflammation, Uric Acid Levels) Vascular_Assessment->Biomarkers Biomarkers->Washout Induction Disease Induction (High-fructose diet for Metabolic Syndrome) Treatment_animal This compound Treatment (Preventive or Therapeutic Protocol) Induction->Treatment_animal Hemodynamics Hemodynamic Measurements (BP, Blood Flow) Treatment_animal->Hemodynamics Tissue_Collection Tissue Collection & Analysis (Nitrite, Oxidative Stress, Histology) Hemodynamics->Tissue_Collection Cell_Culture Endothelial Cell Culture (HUVEC or GEnC) under Normal/High Glucose Serum_Exposure Exposure to Patient Sera or this compound Cell_Culture->Serum_Exposure Senescence Senescence Assays (SA-β-Gal, γ-H2A.X, 53BP1) Serum_Exposure->Senescence ROS_Detection ROS Measurement (Chemiluminescence, Fluorescent Probes) Serum_Exposure->ROS_Detection Molecular_Analysis Molecular Analysis (Western Blot, NOS Activity, ICAM-1) Senescence->Molecular_Analysis ROS_Detection->Molecular_Analysis

Experimental workflow integrating human, animal, and cellular approaches for investigating this compound's effects on endothelial function. The crossover design in human studies and parallel preventive/therapeutic protocols in animal models enable comprehensive mechanism evaluation.

Endpoint Quantification and Analytical Methods

Table 3: Key Analytical Methods for Assessing Endothelial Function

Method Measured Parameters Technical Details Applications
Venous Occlusion Plethysmography Forearm blood flow (mL/100mL tissue/min) Mercury-in-silastic strain gauge, venous occlusion 40-50 mmHg Quantifying endothelium-dependent and -independent vasodilation [1]
Duplex Ultrasound Internal carotid artery flow (mL/min), vessel diameter, flow velocity High-frequency linear array transducer, pulse wave Doppler Cerebral blood flow assessment, NO bioavailability via L-NMMA response [2]
Chemiluminescence Assays Reactive oxygen species production Luminol or lucigenin-enhanced chemiluminescence, specific inhibitors Quantifying superoxide production from various cellular sources [4]
Western Blot Analysis Protein expression (ICAM-1, p53, phospho-p53) SDS-PAGE, specific antibodies, chemiluminescent detection Signaling pathway analysis in endothelial cells under different conditions [4]
Senescence-Associated β-Galactosidase Cellular senescence (pH-dependent activity) X-gal substrate at pH 6.0, quantitative image analysis Determining endothelial cell senescence induced by pathological sera [3]

Therapeutic Implications and Research Applications

Factors Influencing Treatment Response

The efficacy of this compound for improving endothelial function depends on several critical factors that must be considered in both research and clinical contexts:

  • Baseline XO Activity: this compound demonstrates the most consistent benefits in conditions with documented elevated XO activity, such as heart failure (200% increase in endothelial-bound XO), diabetes, and hypertension with hyperuricemia [6]. In contrast, conditions without significant XO upregulation (e.g., hypercholesterolemia) show minimal response [1].

  • Uric Acid Levels vs. XO Inhibition: While this compound reduces uric acid, the vascular benefits appear dissociated from uric acid reduction alone. Studies in type 2 diabetics suggest that urate-lowering per se does not improve endothelial function, indicating that XO inhibition and reduced superoxide production rather than uric acid reduction mediate the vascular benefits [6].

  • Dose and Treatment Duration: Effective studies typically employ 300 mg daily for minimum 2 weeks, suggesting this as a threshold for biological activity on vascular function [2] [3]. Lower doses or shorter durations may not sufficiently inhibit tissue XO activity to improve endothelial function.

  • Disease Stage and Pre-existing Vascular Damage: The metabolic syndrome rat model demonstrated that preventive administration provided better outcomes than therapeutic intervention after establishment of metabolic abnormalities [5]. This suggests that this compound may be most effective in early-stage endothelial dysfunction before irreversible structural changes occur.

Research Gaps and Future Directions

Despite substantial evidence, several key research questions remain unanswered and represent opportunities for further investigation:

  • Patient Stratification Biomarkers: Development of reliable biomarkers to identify patients with XO-dependent endothelial dysfunction who would derive maximum benefit from this compound treatment.

  • Combination Therapy Approaches: Investigation of this compound combined with other antioxidant strategies or NO-enhancing approaches to determine potential synergistic effects on vascular function.

  • Long-term Outcomes Data: While short-term studies show improved endothelial function, data on hard cardiovascular endpoints (myocardial infarction, stroke, cardiovascular mortality) are limited and require larger, long-term trials.

  • Differential Tissue Effects: The mechanisms underlying variable responses across vascular beds (cerebral vs. peripheral circulation) remain incompletely understood and warrant further investigation.

Conclusion

References

Comprehensive Application Notes and Protocols: Allopurinol Loading Test for Diagnosis of Ornithine Carbamoyltransferase Deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Diagnostic Principle

The allopurinol loading test serves as a crucial functional biochemical assay for identifying carriers of ornithine carbamoyltransferase (OTC) deficiency, an X-linked urea cycle disorder that can cause life-threatening hyperammonemia and neurological damage. This test is particularly valuable for detecting heterozygous females who may display variable symptom severity due to X-chromosome inactivation patterns, making genetic testing alone sometimes insufficient for diagnosis. The test capitalizes on the fundamental biochemical relationship between purine and pyrimidine metabolism, wherein this compound administration indirectly reveals the functional status of the OTC enzyme through characteristic alterations in urinary metabolite excretion patterns.

The underlying biochemical mechanism revolves around the metabolic consequences of OTC enzyme impairment. In individuals with normal OTC function, carbamoyl phosphate generated in mitochondria is efficiently converted to citrulline. However, when OTC activity is deficient, carbamoyl phosphate accumulates and diffuses into the cytoplasm, where it stimulates pyrimidine synthesis through incorporation into the orotic acid pathway. This compound, when administered, is metabolized to oxypurinol monophosphate, which inhibits orotidylate decarboxylase. This inhibition causes the accumulation of orotidine and orotic acid, which are excreted in urine and can be quantitatively measured as diagnostic biomarkers [1] [2]. The test essentially "challenges" the urea cycle and detects the resulting biochemical perturbations in pyrimidine metabolism, providing a sensitive indicator of partial OTC deficiency that might not be apparent under baseline conditions.

Test Protocol and Methodology

Pre-Test Preparation and Patient Selection

Proper patient selection and preparation are critical for obtaining valid test results. The this compound loading test is primarily indicated for at-risk females with a family history of OTC deficiency, including mothers of affected males, female relatives of known carriers, and females presenting with unexplained neurocognitive symptoms, protein avoidance, or episodic hyperammonemia. The test should be scheduled during a period of metabolic stability, with patients instructed to maintain their usual protein intake for 3 days prior to testing and avoid medications that might interfere with test results. A baseline urine sample should be collected immediately before this compound administration to establish reference metabolite levels [1] [3].

Safety considerations must be thoroughly addressed before test initiation. A critical prerequisite is HLA-B*58:01 screening, particularly for individuals of Southeast Asian or African American descent, as this genetic marker significantly increases the risk of severe cutaneous adverse reactions to this compound, including Stevens-Johnson syndrome and drug reaction with eosinophilia and systemic symptoms [4]. For HLA-B*58:01 positive individuals, alternative diagnostic approaches such as genetic testing should be pursued. Additional contraindications include known this compound hypersensitivity, severe renal impairment, and concurrent administration of azathioprine or 6-mercaptopurine. Informed consent should specifically address the potential for hypersensitivity reactions and the remote possibility of test-induced hyperammonemia in susceptible individuals [3] [4].

This compound Administration and Sample Collection

The test protocol follows a standardized timeline with specific procedures for dosing, sample collection, and handling:

  • Day 1 (Baseline): Collect pre-dose urine sample after overnight fast
  • Test Day: Administer a single 300 mg this compound dose orally with water after an overnight fast
  • Post-Dose Collection: Collect all urine produced during three consecutive timed periods (0-2 hours, 2-4 hours, and 4-6 hours post-administration, though some protocols use longer collection windows) [1]

All urine samples must be collected in pre-labeled containers with appropriate preservatives (typically acidification to maintain metabolite stability) and stored at -20°C until analysis. Accurate recording of collection times and total urine volumes is essential for subsequent calculations. Patients should remain fasting for the first 2-4 hours post-dose but may consume water to ensure adequate urine output. Clinical monitoring during the test period should include assessment for potential adverse effects, particularly in the first few hours after this compound administration [1] [2].

Analytical Methods for Metabolite Quantification

The quantitative analysis of orotidine and orotic acid in urine samples requires specialized chromatographic techniques. Several methods have been compared in validation studies, with anion-exchange high-performance liquid chromatography emerging as the most reproducible and reliable methodology [1]. The analytical procedure involves:

  • Sample preparation: Dilution and filtration of urine samples
  • Chromatographic separation: Using anion-exchange columns with appropriate mobile phase gradients
  • Detection: UV absorption at specific wavelengths optimal for orotidine and orotic acid
  • Quantification: Comparison with standard curves generated from authentic reference standards

Results should be normalized to urine creatinine concentration to account for variations in urine concentration, expressed as μmol of metabolite per mmol of creatinine. For maximum diagnostic accuracy, both orotic acid and orotidin should be measured in all collected samples, as the combined assessment improves test sensitivity and reduces misclassification risk [1]. Quality control measures including calibration standards, internal standards, and replicate analyses should be implemented to ensure analytical precision.

Data Interpretation and Diagnostic Criteria

Quantitative Thresholds and Diagnostic Classification

The interpretation of the this compound loading test relies on establishing cutoff values for urinary orotidine and orotic acid excretion that differentiate carriers from non-carriers. Multiple studies have demonstrated that orotidine excretion provides superior diagnostic sensitivity and specificity compared to orotic acid measurement alone [2]. The following table summarizes the key quantitative parameters and their diagnostic implications:

Table 1: Diagnostic Thresholds for this compound Loading Test Interpretation

Metabolite Control Population Mean Cut-off Value Diagnostic Significance
Orotidine Baseline level >3 SD above control mean Highly suggestive of carrier status
Orotic Acid Consistently higher than orotidine in controls >3 SD above control mean Supportive evidence of carrier status
Combined Excretion -- >2 SD for both metabolites in ≥1 collection period Recommended criteria to identify carriers [1]
Random Urine Orotic Acid -- ≥20 μmol/mmol creatinine Consistent with OTC deficiency in symptomatic individuals [3]

The distribution of both orotic acid and orotidine excretion in control populations is typically skewed rather than normal, necessitating logarithmic transformation of data before statistical analysis and determination of standard deviations [1]. Using the criterion of values greater than 2 standard deviations above the control mean for both metabolites in one or more collection periods provides optimal predictive value while minimizing false positives and false negatives.

Performance Characteristics and Limitations

Validation studies of the this compound loading test have demonstrated high sensitivity in confirmed heterozygotes. The test identifies approximately 95.8% of obligate heterozygotes (females with confirmed affected offspring) when using orotidine excretion as the primary biomarker [2]. However, test performance varies across different at-risk populations, with lower sensitivity in mothers of isolated female cases (33.3%) compared to mothers of isolated male cases (73.3%), reflecting the complex genetics and potential for germline mosaicism in OTC deficiency [2].

Several limitations and confounding factors must be considered when interpreting test results:

  • Partial enzyme deficiencies: Some heterozygotes may have near-normal metabolite excretion due to favorable X-inactivation patterns
  • Protein intake: Recent dietary protein consumption can influence baseline ammonia production and metabolite excretion
  • Renal function: Impaired glomerular filtration may affect metabolite clearance and quantification
  • Analytical variability: Differences in methodology between laboratories can impact absolute metabolite values
  • Medications: Certain drugs may interfere with the metabolic pathways or analytical measurements

Despite these limitations, the this compound loading test remains a valuable functional assay, particularly when molecular genetic testing is inconclusive or when a variant of uncertain significance is identified in the OTC gene.

Clinical Utility and Applications

Carrier Identification and Genetic Counseling

The this compound loading test plays a pivotal role in the identification of female carriers of OTC deficiency, which has profound implications for genetic counseling and family planning. As an X-linked disorder, OTC deficiency carries a distinctive inheritance pattern: males with a pathogenic variant typically manifest severe disease, while female carriers have a 50% chance of transmitting the variant to each offspring. Males who inherit the variant will be affected, while females who inherit it will be carriers with variable expression [3]. Accurate carrier detection through functional testing like the this compound loading test enables informed reproductive decision-making, including the option of prenatal testing for at-risk pregnancies when the family-specific pathogenic variant is known.

For females with confirmed carrier status, specific management strategies can be implemented to mitigate risks. This includes avoidance of metabolic stressors such as valproate, high-dose corticosteroids, prolonged fasting, and significant protein loading [3] [5]. Additionally, confirmed carriers can be educated about early signs of hyperammonemia, enabling prompt intervention during intercurrent illnesses or other metabolic stresses. The test is particularly valuable for females in families where the specific OTC mutation has not been identified, as it can provide functional evidence of carrier status that guides clinical management even in the absence of molecular confirmation.

Diagnostic Evaluation of Symptomatic Individuals

Beyond carrier detection, the this compound loading test contributes to the diagnostic evaluation of symptomatic individuals with suspected partial OTC deficiency. While males with severe neonatal-onset OTC deficiency are typically diagnosed through marked orotic aciduria and molecular genetic testing, individuals with late-onset presentations (including both males with mild mutations and symptomatic females) may present diagnostic challenges [3] [5]. The following table outlines the diagnostic approach for different clinical scenarios:

Table 2: Application of this compound Loading Test in Diagnostic Evaluation

Clinical Scenario Diagnostic Role of this compound Test Complementary Testing
Symptomatic Female Primary functional test when genetic testing is negative or unavailable Plasma amino acids (elevated glutamine, low citrulline), ammonia measurement [3]
Late-onset Male Confirmatory testing for partial deficiencies Liver enzyme activity (definitive in males), molecular genetic testing [3]
Abnormal NBS Follow-up testing for citrulline deficiency pattern Plasma ammonia, plasma amino acid profile, urine orotic acid quantification [3]
At-risk Relative Carrier detection when familial variant unknown Molecular genetic testing (if variant known), protein loading test (alternative challenge test)

The test is especially valuable for females who present with migraine-like episodes, unexplained cognitive changes, or protein avoidance, as these non-specific symptoms may not immediately suggest an underlying urea cycle disorder. In such cases, the this compound loading test can provide objective evidence of OTC deficiency, directing appropriate long-term management including protein-restricted diets, ammonia scavengers, and emergency protocols for hyperammonemic crises [3] [6].

Methodological Variations and Technical Considerations

Several methodological variations of the this compound loading test have been described in the literature, reflecting ongoing efforts to optimize test performance. While the standard protocol uses a 300 mg this compound dose regardless of body size, some centers advocate weight-based dosing (typically 10 mg/kg), particularly for pediatric patients. The timing and number of urine collection periods also vary, with some protocols extending collection to 24 hours post-dose to capture potentially delayed metabolite excretion patterns [1].

The evolution of analytical methodologies has significantly improved test accuracy. Early methods measured only orotic acid excretion, but subsequent studies demonstrated the superior diagnostic performance of orotidine measurement, leading to the current recommendation to quantify both metabolites [2]. Emerging technologies such as liquid chromatography-tandem mass spectrometry offer potential advantages in sensitivity, specificity, and throughput compared to traditional HPLC methods, though standardized protocols for these applications require further validation.

When establishing this testing capability in a laboratory, several technical considerations warrant attention: validation of analytical performance characteristics (precision, accuracy, linearity, reference ranges); establishment of appropriate control samples; implementation of rigorous quality control procedures; and development of standardized reporting formats that clearly communicate interpretive guidelines. Correlation with genetic testing results, when available, strengthens the validation process and enhances understanding of genotype-phenotype relationships in OTC deficiency.

Visual Overview of this compound Loading Test

The following diagram illustrates the biochemical principles and procedural workflow of the this compound loading test:

G cluster_biochem Biochemical Principle cluster_procedure Test Procedure OTC_Deficiency OTC Enzyme Deficiency Carbamoyl_P_Accumulation Carbamoyl Phosphate Accumulation OTC_Deficiency->Carbamoyl_P_Accumulation Pyrimidine_Synthesis Stimulation of Pyrimidine Synthesis Pathway Carbamoyl_P_Accumulation->Pyrimidine_Synthesis Allopurinol_Effect This compound Inhibits Orotidylate Decarboxylase Pyrimidine_Synthesis->Allopurinol_Effect Enhanced in OTC Deficiency Metabolite_Accumulation Orotidine & Orotic Acid Accumulation Allopurinol_Effect->Metabolite_Accumulation Analysis Analytical Quantification of Orotidine & Orotic Acid Metabolite_Accumulation->Analysis Patient_Prep Patient Preparation & Baseline Urine Collection Allopurinol_Dose This compound Administration (300 mg oral dose) Patient_Prep->Allopurinol_Dose Urine_Collection Timed Urine Collections (0-2h, 2-4h, 4-6h post-dose) Allopurinol_Dose->Urine_Collection Urine_Collection->Analysis Interpretation Result Interpretation & Diagnostic Classification Analysis->Interpretation

Biochemical Pathway and Procedural Workflow of this compound Loading Test

Conclusion

The this compound loading test remains an important functional assay in the diagnostic evaluation of ornithine carbamoyltransferase deficiency, particularly for carrier detection in females where molecular testing may be inconclusive or unavailable. When performed according to standardized protocols with appropriate attention to pre-analytical, analytical, and post-analytical factors, this test provides valuable clinical information that guides genetic counseling, family planning, and therapeutic management. The combination of orotidine and orotic acid measurement across multiple timed urine collections offers optimal diagnostic sensitivity and specificity. As our understanding of the phenotypic spectrum of OTC deficiency continues to expand, the this compound loading test maintains its relevance as a biochemical challenge that reveals functional consequences of OTC impairment not always apparent through genetic analysis alone.

References

Application Note: Optimized Allopurinol Challenge Test

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle and Clinical Rationale The allopurinol challenge test is a diagnostic tool used to identify partial deficiencies in the urea cycle, particularly Ornithine Transcarbamylase (OTC) deficiency [1]. The test is based on the principle that this compound and its primary metabolite, oxipurinol, inhibit the enzyme xanthine oxidase. This inhibition shunts purine metabolites towards the orotic acid synthesis pathway [1]. In individuals with a compromised urea cycle, this leads to a characteristic and exaggerated increase in urinary orotic acid excretion, which serves as a sensitive biochemical marker for the disorder [1].

2. Standardized Clinical Protocol and Dosing The foundational clinical protocol involves administering a single oral dose of this compound and measuring the subsequent urinary orotic acid output. Dosing is stratified by age to ensure safety and efficacy [1].

Table 1: this compound Dosing Schedule by Age Group

Age Group This compound Dose
6 months - 6 years 100 mg
6 years - 10 years 200 mg
10 years - 17 years 300 mg

Procedure:

  • Administer the age-appropriate single dose of this compound orally.
  • Collect urine samples at baseline and periodically after ingestion to capture the peak orotic acid response.
  • Measure orotic acid concentration in the urine and normalize it to the creatinine level (unit: μmol/mmol creatinine) [1].

Interpretation: In a study of 44 healthy children and adolescents, the peak urinary orotic acid level following this compound ingestion did not exceed 13.0 μmol/mmol creatinine in any age group [1]. In contrast, patients with OTC deficiency demonstrated markedly elevated peak levels, ranging from 26 to 134 μmol/mmol creatinine [1].

3. Analytical Method Optimization for Monitoring While urinary orotic acid is the primary diagnostic readout, advanced protocols require precise measurement of this compound and its metabolites. An optimized Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for this purpose, offering high specificity and sensitivity [2].

Table 2: Optimized UPLC-MS/MS Parameters for this compound and Metabolites

Parameter Specification
Analytes This compound, Oxipurinol, Adenine, DHA, Febuxostat
Linear Range 50 - 5,000 ng/mL (this compound); 50 - 12,000 ng/mL (Oxipurinol)
Accuracy -10.8% to 8.3%
Precision (CV) < 15%
Sample Preparation Protein precipitation with acetonitrile, followed by evaporation

This validated method is crucial for therapeutic drug monitoring and pharmacokinetic studies, ensuring accurate quantification even at low concentrations [2]. For quality control of pharmaceutical preparations, a validated HPLC method with UV detection at 254 nm can be employed, demonstrating linearity between 2.5-15 μg/mL [3].

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the biochemical basis of the test and the streamlined experimental workflow, integrating the clinical and analytical components.

G cluster_pathway This compound Metabolic Pathway & Orotic Acid Shunt cluster_workflow Optimized Experimental Workflow Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Oxipurinol Oxipurinol This compound->Oxipurinol Metabolism Oxipurinol->Oxipurinol Xanthine Oxidase Inhibition PRPP PRPP Orotic_Acid Orotic_Acid PRPP->Orotic_Acid Enhanced Flux Start Administer this compound (Table 1) Sample_Collection Collect Urine & Plasma Samples Start->Sample_Collection UPLC_MSMS UPLC-MS/MS Analysis (Table 2) Sample_Collection->UPLC_MSMS Data_Analysis Data Analysis & Interpretation UPLC_MSMS->Data_Analysis

Diagram 1: Metabolic basis and optimized workflow for the this compound challenge test.

Protocol Optimization Strategies

To enhance the test's reliability, efficiency, and safety, consider these optimization strategies:

  • Employ Advanced Analytical Techniques: Replace less specific methods with the UPLC-MS/MS assay for simultaneous, highly specific quantification of this compound, oxipurinol, and related biomarkers, providing a more comprehensive dataset [2].
  • Implement Strategic Premedication: To mitigate the risk of hypersensitivity reactions, a known concern with this compound, consider a supervised desensitization protocol if the patient has a history of mild reactions [4].
  • Ensure Rigorous Method Validation: Any developed or adapted analytical method must be fully validated according to international guidelines (e.g., FDA) for parameters like linearity, accuracy, precision, and stability to guarantee data integrity [3] [2].

Knowledge Gaps and Future Directions

The provided sources do not contain a complete, start-to-finish protocol for a modern this compound challenge test that integrates the latest analytical techniques. Key areas for further investigation include:

  • Detailed Pharmacokinetics: Establishing optimal post-dose sampling time points for both urine and plasma to accurately capture the peak response of orotic acid, this compound, and oxipurinol.
  • Adult Population Data: Extending optimized dosing and interpretation criteria from pediatric populations to adults.
  • Hypersensitivity Management: Developing clear guidelines for patient screening (e.g., for HLA-B*58:01 allele) and standardized desensitization protocols for use in clinical trials [4].

Conclusion

This application note outlines a path toward a robust and optimized this compound challenge test. The protocol's evolution lies in integrating the established clinical dosing and diagnostic principle with state-of-the-art UPLC-MS/MS quantification and proactive safety measures. This integrated approach is critical for obtaining reliable data in both diagnostic and drug development settings.

References

allopurinol desensitization protocol hypersensitivity management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allopurinol Desensitization

This compound is a first-line, cost-effective urate-lowering drug that inhibits xanthine oxidase [1]. However, approximately 2% of patients treated with this compound develop adverse cutaneous reactions, ranging from benign maculopapular eruptions (MPE) to life-threatening conditions like Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), collectively known as this compound Hypersensitivity Syndrome (AHS) [1] [2] [3]. For patients who have experienced non-severe hypersensitivity reactions and have no alternative treatment options, oral desensitization is a clinically valuable strategy to induce temporary immune tolerance [1] [4].

Pre-Desensitization Assessment and Candidate Selection

Indications and Patient Selection

Desensitization is indicated for patients with a history of non-severe cutaneous reactions to this compound, such as:

  • Maculopapular exanthema (MPE) [1] [4]
  • Fixed drug eruptions (FDE) [1] [5]
  • Urticaria, with or without angioedema [5]

This approach is considered when there is a compelling need for this compound (e.g., treatment failure with other agents, tophaceous gout, severe hyperuricemia) and no suitable alternative drugs are available or accessible [1] [4].

Contraindications

Desensitization is absolutely contraindicated in patients with a history of severe hypersensitivity syndromes, including:

  • Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [1] [2]
  • Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) [1] [2] [3]
  • This compound Hypersensitivity Syndrome (AHS) [2] [3]
  • Vasculitis, exfoliative dermatitis, or any life-threatening reaction [1] [6]
Risk Stratification and HLA-B*58:01 Screening

The HLA-B*58:01 allele is a major risk factor for developing this compound-induced SCARs [2] [3] [7]. Guidelines conditionally recommend screening for this allele before initiating this compound in high-risk populations, including:

  • Han Chinese, Korean, and Thai descent [2] [3]
  • African American descent [8] [3]

One study demonstrated that HLA screening followed by a 28-day tolerance induction protocol in positive individuals effectively prevented SCARs [7].

Detailed Desensitization Protocols

Desensitization protocols involve the oral administration of gradually escalating doses of this compound. Below are two specific protocols adapted from the literature.

Protocol 1: Modified 2-Week Outpatient Protocol [1]

This accelerated protocol was successfully used in a 75-year-old patient with multiple comorbidities. The target maintenance dose was 300 mg/day.

Day Dose (mg) Cumulative Dose (mg)
1 0.3 0.3
2 0.6 0.9
3 1.25 2.15
4 2.5 4.65
5 5 9.65
6 10 19.65
7 20 39.65
8 40 79.65
9 80 159.65
10 100 259.65
11 150 409.65
12 200 609.65
13 250 859.65
14 300 (Maintenance) 1159.65

Preparation: A suspension was prepared by the allergy nurse practitioner using a 300 mg this compound tablet [1]. The patient was monitored on days 1, 6, 9, 12, and 16.

Protocol 2: 28-Day Tolerance Induction Protocol [7]

This slower protocol is designed for high-risk patients and starts with an extremely low dose.

Day Dose Day Dose
1 50 µg 15 5 mg
2 50 µg 16 10 mg
3 100 µg 17 10 mg
4 100 µg 18 10 mg
5 200 µg 19 20 mg
6 200 µg 20 20 mg
7 500 µg 21 20 mg
8 500 µg 22 40 mg
9 1 mg 23 40 mg
10 1 mg 24 40 mg
11 2 mg 25 80 mg
12 2 mg 26 80 mg
13 5 mg 27 80 mg
14 5 mg 28 100 mg (Maintenance)

After day 28, the dose can be titrated further, based on serum urate levels and renal function, to a maximum of 800 mg daily if needed [8] [7].

Mechanisms and Efficacy Data

Proposed Immunological Mechanisms

The exact mechanism of slow drug desensitization is complex and not fully elucidated. Several hypotheses have been proposed:

  • T-cell Anergy/Exhaustion: Gradual, continuous exposure to increasing antigen doses may lead to metabolic adaptation and T-cell anergy, particularly oxypurinol-specific T-cells [1].
  • Inhibitory Pathways: The process may involve the engagement of inhibitory receptors or pathways that dampen the immune response [1].
  • Metabolic Adaptation: Slow escalation might allow for increased clearance of reactive drug metabolites, preventing a massive immune activation [1].
Efficacy and Long-Term Outcomes

Clinical studies demonstrate that desensitization is an effective long-term strategy for most eligible patients.

  • A retrospective study of 32 patients showed that 78% (25/32) successfully continued this compound long-term (mean follow-up of 32.6 months), with mean serum urate levels decreasing from 10.4 mg/dL to 5.3 mg/dL [4].
  • Recurrent rashes occurred in some patients both during and after desensitization. However, most were manageable through temporary withdrawal and dose adjustment, with only a small minority requiring permanent discontinuation [4].
  • Other case reports and small series have reported 100% success rates with no major adverse effects during the desensitization procedure itself [5].

Workflow and Monitoring

The following diagram outlines the critical steps for patient evaluation and management throughout the desensitization process.

workflow Start Patient with Previous Non-Severe this compound Reaction Assess Assess Indication for this compound and Check Contraindications Start->Assess HLA Consider HLA-B*58:01 Screening in High-Risk Groups Assess->HLA Decide Decision: Proceed with Desensitization? HLA->Decide Protocol Select and Initiate Oral Desensitization Protocol Decide->Protocol Yes EndNo Consider Alternative Therapies (e.g., Febuxostat) Decide->EndNo No Monitor Closely Monitor Patient During Dose Escalation Protocol->Monitor Success Desensitization Successful: Continue Maintenance Dose Monitor->Success Fail Recurrent Rash/Reaction Monitor->Fail LongTerm Long-Term Monitoring for Late Reactions Success->LongTerm Manage Manage Reaction: Temporary Withdrawal and/or Dose Adjustment Fail->Manage Manage->Protocol

Critical Safety and Implementation Considerations

  • Drug Formulation: For low doses required at the beginning of protocols, an extemporaneous oral suspension is often necessary. This should be prepared under pharmacy supervision using validated methods to ensure dose accuracy [1].
  • Clinical Setting: Desensitization should be initiated under the supervision of an allergist or clinician experienced in the procedure. While some protocols are designed for outpatient management, the initial doses may be administered in a clinical setting where emergency equipment and personnel are available [1] [5].
  • Patient Education: Patients must be thoroughly educated about the signs and symptoms of hypersensitivity (especially rash) and instructed to discontinue the drug and contact their physician immediately if they occur. This vigilance should continue during long-term maintenance therapy [4] [3].
  • Dosing in Renal Impairment: For patients with chronic kidney disease (CKD), particularly stage 4 or higher, this compound should be started at a low dose (e.g., ≤50 mg/day) even after successful desensitization, as per standard prescribing guidelines [8] [2].

Conclusion

This compound desensitization is a safe and effective therapeutic option for a select group of patients with a history of non-severe cutaneous hypersensitivity. Successful outcomes rely on:

  • Meticulous patient selection, excluding those with severe reactions.
  • Structured protocols that can be modified in duration based on clinical urgency.
  • Vigilant monitoring during and after the desensitization process.
  • Integration of pharmacogenetic screening (HLA-B*58:01) for high-risk populations to stratify risk prior to desensitization.

This approach enables patients to benefit from the proven efficacy of this compound while minimizing the risks associated with hypersensitivity.

References

Comprehensive Application Notes and Protocols: Allopurinol-Thiopurine Cotherapy in Inflammatory Bowel Disease

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale and Therapeutic Basis

Thiopurines (azathioprine and mercaptopurine) represent cornerstone immunomodulatory therapy in inflammatory bowel disease (IBD), demonstrating proven efficacy in maintaining steroid-free remission, reducing hospitalization rates, and decreasing surgical requirements. However, their clinical utility is substantially limited by significant pharmacokinetic challenges and frequent adverse events that result in discontinuation rates of up to 60% within five years of initiation. Approximately 15-30% of IBD patients exhibit a metabolic phenotype characterized by preferential methylation, wherein thiopurines are disproportionately metabolized toward hepatotoxic 6-methylmercaptopurine (6-MMP) rather than the therapeutic 6-thioguanine nucleotides (6-TGN). This population, termed "shunters" or "hypermethylators," typically demonstrates subtherapeutic 6-TGN levels (<235 pmol/8×10⁸ RBC) alongside elevated 6-MMP concentrations (>5,700 pmol/8×10⁸ RBC), resulting in inadequate clinical response and dose-limiting hepatotoxicity when thiopurine doses are escalated. [1] [2]

The strategic combination of allopurinol with dose-reduced thiopurines represents a targeted metabolic intervention that fundamentally alters thiopurine disposition. This approach is supported by robust clinical evidence across multiple study designs, from randomized controlled trials to large retrospective cohort studies. The DECIDER study (2024), a multicenter randomized controlled trial, demonstrated that thiopurine-allopurinol combination therapy resulted in fewer dose adjustments (69% vs. 92%, p=0.03) and reduced therapy discontinuation due to adverse events (11% vs. 29%, p=0.02) compared to thiopurine monotherapy. [3] Similarly, the AAUC trial (2022) specifically evaluated ulcerative colitis patients, finding significantly higher steroid- and infliximab-free remission rates with combination therapy compared to azathioprine monotherapy (43% vs. 21%, OR 2.54, p<0.048). [4]

Table 1: Clinical Efficacy Outcomes of this compound-Thiopurine Cotherapy

Study Design Patient Population Intervention Efficacy Outcomes Reference
Randomized Controlled Trial (DECIDER) 102 adults with active IBD initiating thiopurines Thiopurine-allopurinol vs. thiopurine-placebo 50% vs. 35% achieved symptomatic remission + FCAL <150μg/g (p=0.14); 71% vs. 53% therapeutic 6-TGN at week 6 [3]
Randomized Controlled Trial (AAUC) 89 thiopurine-naïve UC patients Low-dose AZA+this compound vs. AZA monotherapy 43% vs. 21% remission at 52 weeks (OR 2.54, p<0.048) [4]
Retrospective Cohort 166 LDAA vs. 118 AZAm patients First-line low-dose azathioprine-allopurinol vs. azathioprine monotherapy Clinical benefit at 12 months: 54% vs. 37% (p=0.01); Long-term: 37% vs. 24% (p=0.04) [5]
Retrospective Population Study 37,360 thiopurine users (1,077 with this compound) Thiopurine + this compound vs. thiopurine alone Therapy persistence: 3.9 years vs. 1.8 years (p<0.0001) [6]

Beyond its application in hypermethylators, this compound cotherapy demonstrates broad utility in overcoming various thiopurine intolerances. A large observational study investigating intolerance rescue found that 77% of patients experiencing thiopurine-related adverse events (including gastrointestinal symptoms, hepatotoxicity, arthralgias, and others) successfully maintained combination therapy for at least 12 months after failing monotherapy. [7] This suggests that the benefits of this compound cotherapy may extend beyond metabolic modulation to include broader tolerability enhancement, potentially revolutionizing thiopurine utilization in IBD management.

Metabolic Mechanisms and Signaling Pathways

Standard Thiopurine Metabolism

The metabolic fate of thiopurines is governed by a complex network of competing enzymatic pathways that ultimately determine both therapeutic efficacy and toxicity profiles. Azathioprine undergoes rapid non-enzymatic conversion to 6-mercaptopurine (6-MP), which then enters a tri-branch metabolic pathway. The hypoxanthine-guanine phosphoribosyltransferase (HGPRT) pathway sequentially converts 6-MP to the active 6-thioguanine nucleotides (6-TGNs), which represent the primary therapeutic metabolites through their incorporation into DNA/RNA and subsequent inhibition of lymphocyte proliferation. Alternatively, thiopurine methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP), metabolites associated with dose-limiting hepatotoxicity. Finally, xanthine oxidase (XO) oxidizes 6-MP to the inactive 6-thiouric acid (6-TU), representing a primary inactivation pathway. [2] [8] [9]

The distribution of thiopurine metabolism through these competing pathways is influenced by genetic polymorphisms, particularly in TPMT, with approximately 89% of the population possessing normal/high activity, 11% intermediate activity (heterozygotes), and 0.3% low/absent activity. Those with high TPMT activity demonstrate preferential shunting toward 6-MMP production, resulting in the characteristic "shunter" phenotype with elevated 6-MMP levels, subtherapeutic 6-TGN concentrations, and consequent therapeutic failure or hepatotoxicity. [2]

This compound-Mediated Metabolic Modulation

This compound, a structural analog of hypoxanthine, and its active metabolite oxipurinol potently inhibit xanthine oxidase, fundamentally altering thiopurine metabolic disposition. By blocking this primary catabolic pathway, this compound shunts 6-MP metabolism away from inactive 6-TU formation and toward 6-TGN production. However, the metabolic effects of this compound extend beyond simple XO inhibition. Recent research has demonstrated that the thiopurine metabolite thioxanthine (TX), which accumulates under this compound co-therapy, functions as a direct TPMT inhibitor. This dual mechanism—XO inhibition combined with TPMT suppression—results in a dramatic reorientation of thiopurine metabolism characterized by significantly increased 6-TGN production and markedly reduced 6-MMP formation. [9]

Table 2: Metabolic Changes Following this compound-Thiopurine Cotherapy

Metabolite Standard Thiopurine Therapy With this compound Cotherapy Clinical Correlation
6-TGN Variable, often subtherapeutic in shunters Significant increase (p<0.05) Therapeutic efficacy; levels >235-450 pmol/8×10⁸ RBC associated with remission
6-MMP Often elevated in shunters (>5,700 pmol/8×10⁸ RBC) Significant reduction (p<0.001) Hepatotoxicity; levels >5,700 pmol/8×10⁸ RBC associated with transaminitis
6-TGN/6-MMP Ratio Often <20 in shunters Significant increase (p<0.001) Optimal ratio >11 associated with response and reduced hepatotoxicity
Thioxanthine Minimal detection Marked elevation Proposed TPMT inhibition; mechanism of metabolic modulation

The following diagram illustrates the metabolic pathways of thiopurines with and without this compound co-therapy:

G cluster_standard Standard Metabolism cluster_this compound This compound Effects AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TU 6-Thiouric Acid (Inactive) MP->TU XO pathway TX Thioxanthine (TX) MP->TX Oxidation MMP 6-MMP (Hepatotoxic) MP->MMP TPMT pathway TGN 6-TGN (Active) MP->TGN HGPRT pathway TX->TU XO pathway TPMT TPMT TX->TPMT Inhibits XO Xanthine Oxidase (XO) XO->TU TPMT->MMP HGPRT HGPRT HGPRT->TGN Allo This compound/Oxipurinol Allo->XO Inhibits

Figure 1: Thiopurine Metabolic Pathways and this compound Modulation. This compound and its metabolite oxipurinol inhibit xanthine oxidase (XO), while thioxanthine (TX) accumulates and inhibits TPMT, collectively shifting metabolism toward beneficial 6-TGN and away from hepatotoxic 6-MMP.

The strategic implication of this metabolic modulation is that this compound cotherapy can effectively correct aberrant thiopurine metabolism in shunters, simultaneously enhancing efficacy (through increased 6-TGN) while reducing hepatotoxicity (through decreased 6-MMP). This dual effect explains the observed clinical benefits across multiple studies and supports the biochemical rationale for this therapeutic approach.

Dosing Protocols and Therapeutic Monitoring

Initiation and Dosing Strategies

The successful implementation of this compound-thiopurine cotherapy requires strict adherence to dose reduction principles to mitigate the risk of myelosuppression while optimizing metabolic outcomes. Three primary clinical scenarios guide protocol selection:

  • First-Line Therapy in Thiopurine-Naïve Patients: For patients initiating de novo therapy, low-dose azathioprine-allopurinol (LDAA) protocol recommends azathioprine at 25% of the standard weight-based dose (approximately 0.5-1.0 mg/kg/day) combined with this compound 100 mg daily. This approach has demonstrated superior long-term clinical benefit compared to conventional azathioprine monotherapy (54% vs. 37% at 12 months, p=0.01) with significantly lower intolerance-related discontinuation (26% vs. 45%, p=0.001). [5]

  • Rescue Therapy in Preferential Methylators: For patients identified as shunters based on metabolite testing (6-MMP >5,700 pmol/8×10⁸ RBC and 6-TGN <235 pmol/8×10⁸ RBC), the established protocol involves reducing current thiopurine dose to 25-33% of the original dose with the addition of this compound 100 mg daily (50 mg for children <30 kg). This approach results in metabolite normalization within 1-3 months in most patients, with significant improvements in 6-TGN/6-MMP ratios (p<0.001) and resolution of hepatotoxicity. [1] [2] [6]

  • Intolerance Rescue Protocol: For patients experiencing dose-limiting non-hepatic adverse effects (nausea, fatigue, arthralgias, etc.), regardless of metabolic profile, thiopurine dose should be reduced to 25-50% of the current dose with this compound 100 mg daily. This strategy successfully maintains therapy in approximately 77% of previously intolerant patients at 12 months. [7]

Table 3: Dosing Protocols for this compound-Thiopurine Cotherapy

Clinical Scenario Thiopurine Dosing This compound Dosing Monitoring Parameters Expected Outcomes
First-Line Therapy AZA: 0.5-1.0 mg/kg/day (25% standard dose) 100 mg daily (50 mg if <30 kg) CBC, LFTs at 2,4,8,12 weeks; metabolites at 4 weeks 71% therapeutic 6-TGN by 6 weeks; 54% clinical benefit at 12 months
Shunter Rescue Reduce to 25-33% of current dose 100 mg daily CBC, LFTs, metabolites at 2,4,8 weeks then 3 months Normalization of 6-TGN/6-MMP ratio in 1-3 months; resolution of hepatotoxicity
Intolerance Rescue Reduce to 25-50% of current dose 100 mg daily CBC, LFTs at 2,4,8 weeks; clinical assessment at 4 weeks 77% maintained on therapy at 12 months; resolution of adverse effects
Therapeutic Drug Monitoring Protocol

Rigorous laboratory monitoring is essential during this compound-thiopurine cotherapy due to the significant risk of myelosuppression, particularly during the initial treatment phase. The following monitoring protocol is recommended:

  • Complete Blood Count (CBC): Weekly for the first 4 weeks, then biweekly through week 12, then every 3 months during maintenance therapy. More frequent monitoring is required for significant leukopenia (WBC <3.5×10⁹/L) or thrombocytopenia (platelets <150×10⁹/L). [6] [5]

  • Liver Function Tests (LFTs): Every 2 weeks for the first 8 weeks, then monthly through week 12, then every 3 months during maintenance therapy. Hepatotoxicity (ALT >2× ULN) may require dose adjustment or temporary discontinuation. [6]

  • Thiopurine Metabolite Testing: At 4 weeks after initiation or dose adjustment, then at 3 months, and every 6-12 months during maintenance therapy. Therapeutic targets include 6-TGN 230-450 pmol/8×10⁸ RBC and 6-MMP <5,700 pmol/8×10⁸ RBC. [1] [2]

The following workflow diagram outlines the complete protocol for initiating and monitoring this compound-thiopurine cotherapy:

G cluster_phase1 Initiation Phase cluster_phase2 Monitoring & Titration cluster_phase3 Maintenance Start Patient Selection: • Preferential methylator • Thiopurine intolerance • First-line therapy Baseline Baseline Assessment: • CBC, LFTs, TPMT status • Thiopurine metabolites if available Start->Baseline Initiate Initiate Combination Therapy: • Reduce thiopurine to 25-33% current dose • Add this compound 100mg daily Baseline->Initiate Monitor Intensive Monitoring Phase (Weeks 0-12): • CBC weekly x4, then biweekly • LFTs every 2 weeks • Metabolites at week 4 Initiate->Monitor Evaluate Week 12 Evaluation: • Metabolic response • Clinical response • Adverse effects Monitor->Evaluate Decision1 Therapeutic 6-TGN? 6-MMP <5700? Clinical improvement? Evaluate->Decision1 Decision2 Adverse effects? Decision1->Decision2 No Maintain Maintenance Phase: • CBC, LFTs every 3 months • Metabolites every 6-12 months • Continue current dosing Decision1->Maintain Yes Adjust Dose Adjustment: • Myelotoxicity: reduce dose • Persistent hepatotoxicity: increase this compound to 200-300mg • Subtherapeutic 6-TGN: gradually increase thiopurine Decision2->Adjust Yes Decision2->Adjust No Adjust->Monitor

Figure 2: this compound-Thiopurine Cotherapy Initiation and Monitoring Protocol. This workflow outlines the comprehensive approach to patient management, from initial patient selection through long-term maintenance therapy.

For patients with inadequate metabolic response (subtherapeutic 6-TGN levels after 4 weeks), gradual thiopurine dose escalation may be considered in 10-25% increments with close monitoring. Conversely, for persistent hepatotoxicity despite 6-MMP reduction, this compound dose escalation to 200-300 mg daily may be beneficial, as demonstrated in a study where 5 of 6 patients with hepatotoxicity showed liver enzyme normalization following this compound dose increase. [5]

Safety Profile and Risk Mitigation

Adverse Effect Management

The this compound-thiopurine combination demonstrates a distinct adverse effect profile that differs from thiopurine monotherapy, requiring specific management strategies. Most notably, co-therapy is associated with a 58% reduced risk of hepatotoxicity (HR 0.42, 95% CI 0.30-0.60, NNT 46) compared to thiopurine monotherapy, reflecting the metabolic shift away from hepatotoxic 6-MMP production. [6] Additionally, a large retrospective analysis demonstrated significantly prolonged therapy persistence with combination therapy (3.9 years vs. 1.8 years, p<0.0001), indicating overall improved tolerability. [6]

However, combination therapy carries an increased risk of myelosuppression, particularly leukopenia, due to enhanced 6-TGN production. While one large study found no significant difference in myelotoxicity rates (HR 0.96, 95% CI 0.89-1.03), [6] others have reported leukopenia incidence of 15-20% during early treatment phases. [10] [8] This risk is mitigated by the mandatory thiopurine dose reduction and intensive hematological monitoring. Additional safety considerations include:

  • Pancreatitis: A small increased risk of pancreatitis has been observed (HR 3.00, 95% CI 1.01-8.93, NNH 337), particularly in patients with active gout, suggesting potential confounding by indication. [6]

  • Opportunistic Infections: Some studies report increased incidence of opportunistic infections, including shingles, EBV, PJP, and viral meningitis, particularly in patients with low absolute lymphocyte counts (<850/mm³). [10]

  • Hypersensitivity Reactions: this compound-specific reactions, while rare, may occur and typically necessitate discontinuation of combination therapy.

Contraindications and Precautions

The this compound-thiopurine combination requires careful patient selection and specific contraindications must be observed. Absolute contraindications include known hypersensitivity to either component, concomitant use with febuxostat (another xanthine oxidase inhibitor), and TPMT deficiency (homozygous mutant genotype). Relative contraindications include pre-existing leukopenia (WBC <3.5×10⁹/L), severe renal impairment (requiring this compound dose adjustment), and active gout requiring higher this compound doses.

Essential precautions include:

  • TPMT Genotyping/Phenotyping: Recommended prior to therapy initiation to identify patients with low or absent activity who are at extreme risk of myelotoxicity. [2]

  • Thiopurine Dose Reduction: Mandatory reduction to 25-33% of standard dose before this compound initiation to prevent severe myelosuppression. [8] [6]

  • Education on Toxicity Signs: Patients should receive comprehensive education regarding signs of infection, bone marrow suppression, and hepatitis requiring immediate medical attention.

The substantial body of evidence supporting this compound-thiopurine cotherapy demonstrates that with appropriate patient selection, dose modification, and vigilant monitoring, this approach offers a favorable risk-benefit profile that expands the therapeutic utility of thiopurines in IBD management.

Conclusion

This compound-thiopurine cotherapy represents a paradigm shift in immunomodulator optimization, effectively addressing the fundamental limitations of conventional thiopurine therapy. Through targeted metabolic modulation, this approach simultaneously enhances efficacy while mitigating toxicity, particularly in challenging patient populations such as preferential methylators and those with dose-limiting intolerances. The robust efficacy demonstrated across multiple randomized trials and large observational studies, combined with a manageable safety profile under appropriate monitoring protocols, supports the inclusion of this strategy in the therapeutic armamentarium for inflammatory bowel disease. As precision medicine advances in gastroenterology, this compound-thiopurine cotherapy stands as a compelling example of how understanding and manipulating drug metabolism can rescue and optimize established therapeutics, ultimately expanding treatment options for patients with IBD.

References

Comprehensive Application Notes and Protocols: Allopurinol for Tumor Lysis Syndrome Prevention

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Clinical Background

Tumor lysis syndrome (TLS) represents an oncologic emergency characterized by rapid breakdown of malignant cells, leading to dangerous metabolic disturbances including hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia. These imbalances can precipitate life-threatening complications such as acute kidney injury, cardiac arrhythmias, and seizures. TLS occurs most frequently in patients with hematologic malignancies undergoing cytotoxic therapy, particularly those with high-grade lymphomas and acute leukemias with high proliferative rates and significant tumor burden. The syndrome may arise spontaneously before treatment initiation or following administration of chemotherapy, targeted agents, or immunotherapies [1].

The pathophysiological basis of TLS involves the massive release of intracellular contents—including nucleic acids, potassium, and phosphorus—from lysed tumor cells. Nucleic acids are metabolized to hypoxanthine, then to xanthine, and finally to uric acid through the action of xanthine oxidase. Uric acid's poor solubility in physiological pH conditions leads to crystallization in renal tubules, causing obstructive uropathy and acute kidney injury. This renal impairment exacerbates metabolic disturbances by compromising the excretion of potassium and phosphate, creating a dangerous positive feedback loop [2] [1].

Allopurinol, a xanthine oxidase inhibitor, has been a cornerstone of TLS prophylaxis for decades. By inhibiting the enzymatic conversion of hypoxanthine and xanthine to uric acid, this compound effectively reduces uric acid production and prevents uric acid nephropathy. However, it does not address pre-existing hyperuricemia nor enhance the elimination of already-formed uric acid. Understanding the appropriate indications, dosing protocols, and limitations of this compound is essential for researchers and clinicians developing TLS prevention strategies [3] [4].

Mechanism of Action: Biochemical Pathways

This compound exerts its therapeutic effects through competitive inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. As an analog of hypoxanthine, this compound is metabolized by xanthine oxidase to its active metabolite, oxypurinol (alloxanthine), which provides prolonged enzyme inhibition through a much longer half-life (approximately 15 hours versus 1-2 hours for this compound). This mechanism effectively reduces the conversion of endogenous purines to uric acid, thereby decreasing serum uric acid concentrations and preventing uric acid crystal deposition in renal tubules [3].

The purine catabolism pathway begins with the breakdown of cellular DNA and RNA from lysed tumor cells, releasing adenine and guanine nucleotides. These are sequentially degraded to hypoxanthine and xanthine, respectively. Xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting this final step, this compound causes accumulation of the more soluble precursors—hypoxanthine and xanthine—which are more readily excreted by the kidneys. While this reduces the risk of uric acid nephropathy, it may rarely lead to xanthine nephropathy due to xanthine crystallization, particularly in cases of extremely rapid tumor cell lysis [2] [1].

Table: Biochemical Compounds in Purine Metabolism Pathway

Compound Solubility Renal Handling Clinical Significance
Hypoxanthine High Readily excreted Minimal nephrotoxic potential
Xanthine Moderate Renal excretion Rarely causes crystallopathy
Uric Acid Low Poor excretion at physiological pH Primary cause of TLS-associated AKI

It is important to note that this compound's mechanism differs fundamentally from rasburicase (recombinant urate oxidase), which converts existing uric acid to the highly soluble allantoin. While rasburicase rapidly reduces pre-existing hyperuricemia, this compound only prevents new uric acid formation. This distinction has important clinical implications for selecting appropriate prophylactic agents based on a patient's baseline uric acid level and overall TLS risk [2].

Risk Stratification and Patient Selection

Accurate risk assessment is fundamental to appropriate TLS prevention. Patients should be categorized based on tumor type, disease burden, renal function, and planned therapy to determine whether this compound represents suitable prophylaxis or if more aggressive measures with rasburicase are warranted. The Cairo-Bishop criteria and subsequent modifications provide a standardized framework for TLS classification, distinguishing between laboratory TLS (abnormalities in uric acid, potassium, phosphorus, or calcium) and clinical TLS (laboratory findings plus renal impairment, cardiac arrhythmias, or seizures) [2].

High-risk malignancies for TLS include Burkitt lymphoma/leukemia, advanced-stage lymphoblastic lymphoma, acute lymphoblastic leukemia with high white blood cell count (WBC >100,000/μL), acute myeloid leukemia with high WBC (>100,000/μL), and diffuse large B-cell lymphoma with bulky disease (>10 cm) and elevated lactate dehydrogenase (LDH >2× upper limit of normal). These patients typically require aggressive prophylaxis,

often with rasburicase rather than this compound, particularly when baseline hyperuricemia is present [1]. Intermediate-risk tumors include acute myeloid leukemia (WBC 25,000-100,000/μL), acute lymphoblastic leukemia (WBC <100,000/μL), and diffuse large B-cell lymphoma without bulky disease. This compound represents appropriate prophylaxis for many intermediate-risk patients, particularly those with normal renal function and absence of baseline hyperuricemia [1].

Table: Tumor Lysis Syndrome Risk Stratification

Risk Category Tumor Types Recommended Prophylaxis
High Risk Burkitt lymphoma/leukemia, ALL with WBC >100,000/μL, AML with WBC >100,000/μL, bulky DLBCL with elevated LDH Rasburicase (this compound if rasburicase contraindicated)
Intermediate Risk AML with WBC 25,000-100,000/μL, ALL with WBC <100,000/μL, DLBCL without bulky disease This compound (consider rasburicase if multiple risk factors)
Low Risk Solid tumors, multiple myeloma, indolent lymphomas, CLL, CML, AML with WBC <25,000/μL This compound or monitoring only

Patient-specific factors significantly influence TLS risk and prophylactic strategy. Renal impairment (eGFR <60 mL/min), volume depletion, preexisting hyperuricemia, and use of nephrotoxic medications all increase TLS risk and may necessitate dose adjustments or alternative approaches. The recent introduction of targeted therapies such as venetoclax (BCL-2 inhibitor) for CLL has created new TLS risk paradigms, requiring careful dose escalation and monitoring during treatment initiation [2] [5].

G TLS Risk Assessment and Prophylaxis Decision Pathway start Patient with Malculosis tumor_assess Assess Tumor Type and Burden start->tumor_assess risk_high High Risk Tumor (Burkitt, ALL with WBC>100k, AML with WBC>100k, bulky DLBCL) tumor_assess->risk_high risk_int Intermediate Risk Tumor (AML WBC 25-100k, ALL WBC<100k, DLBCL non-bulky) tumor_assess->risk_int risk_low Low Risk Tumor (Solid tumors, CLL, CML, indolent lymphomas) tumor_assess->risk_low factors Assess Patient Factors: Renal function, Baseline uric acid, LDH, Hydration status risk_high->factors Yes risk_int->factors Yes risk_low->factors Yes rasburicase Rasburicase Prophylaxis factors->rasburicase High risk factors present allopurinol_high This compound Prophylaxis (if rasburicase contraindicated) factors->allopurinol_high High risk tumor but rasburicase contraindicated allopurinol_int This compound Prophylaxis factors->allopurinol_int Intermediate risk factors monitor Monitoring ± this compound factors->monitor Low risk factors

Dosing Protocols and Administration Guidelines

Adult Dosing Regimens

For adult patients requiring TLS prophylaxis, this compound should ideally be initiated 24-48 hours before chemotherapy begins and continued until the risk of hyperuricemia has diminished (typically 3-7 days after chemotherapy completion). The standard oral dosing regimen begins with 300-800 mg daily, administered as a single dose or in divided doses. Doses exceeding 300 mg/day should be divided to enhance tolerability and minimize gastrointestinal adverse effects. The maximum recommended daily dose is 800 mg for TLS prophylaxis. For patients unable to tolerate oral medications, intravenous this compound is available at doses of 200-400 mg/m²/day as a single infusion or in divided doses every 6-12 hours, with a maximum daily IV dose of 600 mg [4].

Renal function significantly influences this compound dosing due to the renal excretion of both this compound and its active metabolite oxypurinol. In patients with gout, specific dosing adjustments are recommended based on estimated glomerular filtration rate (eGFR): 50 mg daily for eGFR 30-59 mL/min, 50 mg every other day for eGFR 15-29 mL/min, 50 mg twice weekly for eGFR 5-14 mL/min, and 50 mg once weekly for eGFR <5 mL/min. For TLS prophylaxis in patients with cancer, the recommendations differ: no adjustment needed for eGFR 20-59 mL/min, 200 mg daily for eGFR 10-19 mL/min, and 100 mg daily for eGFR <10 mL/min. In patients undergoing hemodialysis, this compound is dialyzable and should be administered at a dose of 50 mg every 12 hours or 100 mg every 24 hours, preferably after dialysis sessions [4].

Pediatric Dosing and Special Populations

For pediatric patients, this compound dosing for TLS prophylaxis follows different parameters based on body surface area. The recommended oral dose is 100 mg/m² every 8-12 hours, with a maximum daily dose of 800 mg. Intravenous dosing for children is 200 mg/m²/day as a single infusion or divided infusions every 6-12 hours, with a maximum daily IV dose of 400 mg. For children with body surface area less than 0.5 m², alternative formulations or careful dose calculation should be considered [4].

Older adults may require careful dose selection due to a higher prevalence of reduced renal function and increased potential for concomitant medications and comorbidities. While no specific geriatric dosing guidelines exist, starting at the lower end of the dosing range with careful monitoring is prudent. For patients with hepatic impairment, no specific dosing recommendations are available, but liver function tests should be monitored regularly, and the drug should be used with caution in those with severe hepatic disease. If signs of hepatotoxicity such as anorexia, weight loss, or pruritus develop, liver function tests should be promptly evaluated [4].

Table: this compound Dosing Guidelines for TLS Prophylaxis

Population Route Dosing Regimen Maximum Dose Special Considerations
Adults Oral 300-800 mg daily (single or divided doses) 800 mg/day Divide doses >300 mg/day; take with food
Adults IV 200-400 mg/m²/day (single or divided) 600 mg/day For patients unable to take orally
Pediatrics Oral 100 mg/m² every 8-12 hours 800 mg/day Based on body surface area
Pediatrics IV 200 mg/m²/day (single or divided) 400 mg/day For patients unable to take orally
Renal Impairment (eGFR 10-20) Oral/IV 200 mg daily - TLS prophylaxis specific
Renal Impairment (eGFR <10) Oral/IV 100 mg daily - TLS prophylaxis specific
Hemodialysis Oral/IV 50 mg every 12 hours or 100 mg every 24 hours - Administer after dialysis
Administration Practicalities

Oral this compound should be administered with water following food to minimize gastric irritation. Tablets should be swallowed whole and not crushed or chewed. Patients should maintain adequate hydration (at least 2 liters of fluid daily unless contraindicated) to promote urinary excretion of purine metabolites and reduce the risk of crystalluria. For patients receiving intravenous this compound, the solution should be reconstituted with 25 mL of sterile water for injection per 500 mg vial, then diluted to a final concentration not exceeding 6 mg/mL with 0.9% sodium chloride or 5% dextrose. The infusion should begin within 10 hours of reconstitution and be administered over appropriate duration based on volume [4].

Missed doses should be managed by taking the missed dose as soon as remembered, unless it is almost time for the next scheduled dose, in which case the missed dose should be skipped. Double dosing should never be employed to make up for missed doses. If treatment needs to be discontinued, it should be tapered gradually rather than stopped abruptly to prevent rebound hyperuricemia. This is particularly important for patients with gout, who may experience flare-ups with sudden discontinuation, though less critical for TLS prophylaxis given its shorter duration [6].

Clinical Management and Monitoring Protocols

Comprehensive TLS Prevention Strategy

This compound should be implemented as part of a comprehensive TLS prevention protocol that includes vigorous hydration, careful monitoring of metabolic parameters, and appropriate management of emerging abnormalities. Aggressive hydration with isotonic intravenous fluids (typically 2-3 L/m²/day) is essential to maintain high urinary flow and facilitate excretion of uric acid, potassium, and phosphate. Diuresis should be balanced against the risk of fluid overload, particularly in patients with cardiac or renal impairment. The goal should be maintenance of urine output >80-100 mL/m²/hour (approximately 2-3 L daily) [2] [1].

Urinary alkalinization was historically recommended to enhance uric acid solubility but has fallen out of favor due to potential promotion of calcium phosphate precipitation in renal tubules, which can exacerbate nephropathy. Current guidelines generally recommend neutral pH urine rather than deliberate alkalinization. Careful review of concomitant medications is essential, with temporary discontinuation of nephrotoxic agents (aminoglycosides, NSAIDs, contrast media) and medications that affect potassium balance (ACE inhibitors, potassium-sparing diuretics) when possible during the high-risk period [2] [4].

Monitoring Parameters and Schedules

Baseline assessment before initiating this compound should include complete blood count, comprehensive metabolic panel (including sodium, potassium, chloride, bicarbonate, BUN, creatinine, calcium, phosphorus, uric acid), liver function tests, and lactate dehydrogenase. In patients with hematologic malignancies, assessment should include peripheral blood smear review and flow cytometry immunophenotyping when appropriate [5].

During the high-risk period (from initiation of prophylaxis through 3-7 days after chemotherapy completion), metabolic parameters should be monitored every 6-12 hours for high-risk patients, and at least daily for intermediate-risk patients. More frequent monitoring (every 4-6 hours) is warranted when abnormalities are detected or when using high-risk chemotherapeutic regimens. Electrocardiographic monitoring should be considered for patients with electrolyte abnormalities or those at high risk for arrhythmias. Renal function should be assessed at least daily, with more frequent evaluation if acute kidney injury develops [2] [1].

G TLS Prevention and Monitoring Protocol start Initiate TLS Prophylaxis baseline Baseline Assessment: CBC, CMP, LFTs, Uric acid, LDH, Renal function start->baseline hydrate Vigorous Hydration: 2-3 L/m²/day IV fluids Target urine output >80-100 mL/m²/hr baseline->hydrate allopurinol_start This compound Administration: Initiate 24-48h pre-chemo Continue 3-7 days post-chemo hydrate->allopurinol_start monitor High-Risk Period Monitoring: Electrolytes, renal function, uric acid q6-12h CBC, LFTs daily allopurinol_start->monitor assess Abnormal Results? monitor->assess manage Implement Corrective Actions: Hyperkalemia management Fluid adjustment Consider rasburicase if uric acid rising assess->manage Yes continue Continue Monitoring until Low Risk Status (typically 5-7 days post-chemo, metabolic stability) assess->continue No manage->monitor

Management of Breakthrough TLS

Despite appropriate prophylaxis, breakthrough TLS may occur in high-risk patients. If serum uric acid rises despite this compound prophylaxis or presents elevated at baseline (>8 mg/dL), rasburicase (0.1-0.2 mg/kg IV over 30 minutes) should be strongly considered due to its ability to rapidly reduce existing uric acid pools. Rasburicase is contraindicated in patients with G6PD deficiency due to risk of hemolytic anemia and methemoglobinemia. Emerging hyperkalemia should be managed promptly with calcium gluconate for cardiac stabilization, insulin with glucose, beta-2 agonists, and sodium polystyrene sulfonate if needed. Dialysis should be considered for severe, refractory electrolyte abnormalities or progressive renal impairment [2] [1].

Nephrology consultation is recommended when creatinine rises >1.5 times baseline, urine output declines despite adequate hydration, or severe electrolyte disturbances persist despite medical management. Renal replacement therapy may be required for persistent hyperkalemia (>6 mmol/L), hyperphosphatemia (>8 mg/dL or >10 mg/dL in children), hyperuricemia (>10 mg/dL), symptomatic hypocalcemia, fluid overload, or progressive azotemia. Continuous renal replacement therapy may be preferable to intermittent hemodialysis in unstable patients due to more gradual solute removal and better hemodynamic tolerance [2].

Limitations and Special Considerations

Pharmacological Limitations

While this compound represents an effective and economical option for TLS prophylaxis, it possesses several inherent limitations. As a preventive rather than therapeutic agent, this compound does not reduce pre-existing uric acid and is therefore less suitable for patients with established hyperuricemia at baseline. The onset of action is relatively slow, requiring 1-3 days to achieve significant uric acid reduction. Additionally, by inhibiting uric acid production, this compound leads to accumulation of xanthine and hypoxanthine, which although more soluble than uric acid, can rarely cause xanthine nephropathy or crystalluria in cases of extremely rapid tumor lysis [2] [4].

The drug interaction profile of this compound requires careful attention. Most notably, concomitant administration with azathioprine or 6-mercaptopurine necessitates a substantial dose reduction (to 25-33% of the usual dose) of these purine analogs, as this compound inhibits their primary metabolic pathway, potentially leading to severe myelosuppression. This compound may also potentiate the effects of warfarin and theophylline, requiring closer monitoring when used concurrently. Ampicillin and amoxicillin appear to have an increased incidence of skin rash when coadministered with this compound [3] [4].

Safety Profile and Risk Mitigation

The most common adverse effects of this compound include maculopapular rash (approximately 2% of patients), gastrointestinal disturbances (nausea, vomiting, diarrhea), and transient elevations in liver enzymes. These effects are generally mild and reversible with discontinuation. More serious but rare reactions include hepatotoxicity, granulomatous hepatitis, interstitial nephritis, and vasculitis [3].

The most concerning adverse effect is This compound hypersensitivity syndrome (AHS), a severe reaction characterized by rash, fever, hepatitis, eosinophilia, and acute kidney injury, progressing to toxic epidermal necrolysis or Stevens-Johnson syndrome in severe cases. The mortality rate approaches 20-25%. Risk factors include renal impairment, concomitant diuretic use, and specific genetic markers, particularly the HLA-B*58:01 allele, which is more prevalent in individuals of Korean, Han Chinese, and Thai descent. The American College of Rheumatology recommends screening for this allele in high-risk populations before initiating this compound. Starting with lower doses (<100 mg daily) and gradual dose escalation reduces AHS risk [3].

Table: this compound Adverse Effects and Management

Adverse Effect Incidence Clinical Features Management
Maculopapular Rash ~2% Pruritic, erythematous macules and papules Discontinue this compound; typically resolves with cessation
Gastrointestinal Effects 1-3% Nausea, vomiting, diarrhea, abdominal pain Take with food; divide doses; usually self-limited
Hepatotoxicity <1% Elevated transaminases, alkaline phosphatase Discontinue this compound; monitor until resolution
This compound Hypersensitivity Syndrome 0.1-0.4% Rash, fever, eosinophilia, hepatitis, AKI Immediate permanent discontinuation; supportive care
Stevens-Johnson Syndrome/TEN <0.1% Severe blistering rash, mucosal involvement, skin sloughing Emergency care; permanent discontinuation; may be fatal

Conclusion

This compound remains a fundamental component of TLS prophylaxis protocols, particularly for patients at intermediate risk or those with contraindications to rasburicase. Its well-established safety profile, oral formulation availability, and cost-effectiveness make it appropriate for many clinical scenarios. However, understanding its mechanistic limitations—inability to reduce existing uric acid and delayed onset of action—is essential for appropriate patient selection. Risk stratification should guide prophylactic strategy, with this compound serving as an important tool within a comprehensive prevention approach that includes vigorous hydration, careful monitoring, and prompt management of emerging metabolic abnormalities.

Future directions in TLS prophylaxis include the development of nover urate-lowering agents and more refined risk assessment tools that incorporate genetic markers and dynamic disease characteristics. The evolving landscape of cancer therapeutics, particularly the introduction of targeted agents and immunotherapies with distinct TLS risk profiles, will require ongoing evaluation of optimal prophylactic strategies. This compound will likely continue to play a significant role in these developments, particularly as research clarifies its optimal use in combination with emerging therapies and in specific patient subpopulations.

References

Allopurinol Dosing in Renal Impairment: Application Notes and Experimental Protocols for Therapeutic Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Clinical Challenge of Allopurinol Dosing in Renal Impairment

This compound dosing in patients with impaired renal function represents a significant clinical challenge that requires walking a therapeutic tightrope between achieving adequate urate lowering and minimizing the risk of serious adverse events. This balance is particularly critical because this compound and its primary active metabolite, oxypurinol, are primarily eliminated by the kidneys, creating potential for drug accumulation in patients with renal impairment [1] [2]. The most concerning adverse effect is This compound hypersensitivity syndrome (AHS), a rare but life-threatening condition with mortality rates of 20-25% that occurs more frequently in patients with renal impairment [1] [3]. Recent evidence suggests that traditional dosing approaches, while conservative for safety, may lead to suboptimal control of hyperuricemia in a substantial proportion of patients with gout and concurrent renal disease [4]. These application notes and protocols provide a comprehensive framework for researchers and clinicians seeking to optimize this compound dosing regimens in this vulnerable patient population.

The prevalence of chronic kidney disease (CKD) continues to rise globally, particularly among older adults, with stages 3-5 CKD affecting approximately 6% of adults in England and up to 24.5% of Americans aged 60 years and older [2]. Since hyperuricemia and gout commonly coexist with renal impairment, understanding the complex relationship between this compound pharmacokinetics, urate-lowering efficacy, and toxicity risk in this population is essential for optimal therapeutic management [2] [5]. Emerging evidence also suggests that this compound may have nephroprotective properties when dosed appropriately, potentially slowing the progression of renal function decline in patients with hyperuricemia [5].

Current Dosing Guidelines and Recommendations

Standard Dosing Approaches

Traditional dosing guidelines for this compound in renal impairment emphasize substantial dose reduction based on creatinine clearance (CrCl) measurements. These recommendations are founded on the pharmacokinetic principle that reduced renal elimination leads to accumulation of this compound metabolites, particularly oxypurinol, potentially increasing toxicity risk [1] [2]. According to the US Food and Drug Administration (FDA) and Medicines and Healthcare products Regulatory Agency (MHRA) recommendations, this compound dosing should be adjusted as follows: for CrCl 10-20 mL/min, the maximum dose is 200 mg/day; for CrCl 3-10 mL/min, the maximum dose is 100 mg/day; and for CrCl <3 mL/min, the interval between doses should be extended beyond 24 hours with a maximum of 100 mg per dose [2]. The MHRA specifically recommends starting with 100 mg/day in patients with renal impairment and only increasing if the serum and urinary uric acid response is unsatisfactory [2].

For patients with normal renal function, this compound dosing varies based on condition severity: 100-200 mg/day for mild gout, 300-600 mg/day for moderately severe conditions, and 700-900 mg/day for severe conditions, with a maximum recommended daily dose of 800 mg [2]. The American College of Rheumatology recommends a starting dose of 100 mg daily for most patients with gout, with gradual escalation by 100 mg every 2-5 weeks until target serum uric acid is achieved [3]. In patients with more significant renal impairment (CKD stage 4 and greater), initiation at an even lower dose of 50 mg daily with escalation by 50 mg every 2-5 weeks is advised [3].

Table 1: Standard this compound Dosing Guidelines Based on Renal Function

Renal Function Category Creatinine Clearance (mL/min) Recommended this compound Dose
Normal renal function >90 100-900 mg/day based on severity
Mild impairment 60-89 Up to 300 mg/day
Moderate impairment 30-59 Up to 200 mg/day
Severe impairment 10-29 100 mg/day
End-stage renal disease <10 100 mg at extended intervals or 50 mg on alternate days in hemodialysis patients
Combination Therapy Considerations

For patients with gout who do not achieve target serum uric acid levels with this compound alone, combination therapy with lesinurad, a uric acid reabsorption inhibitor, may be considered. However, this combination carries specific renal considerations. The this compound/lesinurad combination is contraindicated in patients with severe renal impairment (CrCl <45 mL/min) and should be discontinued in patients with persistent severe renal dysfunction during treatment [6]. When CrCl falls below 60 mL/min, frequent renal monitoring is recommended, and therapy should be interrupted if serum creatinine levels rise to more than twice pretreatment levels [6].

Evidence for Therapeutic Limitations of Current Guidelines

Suboptimal Urate Control with Guideline-Based Dosing

Growing evidence suggests that strict adherence to traditional renal dosing guidelines may lead to inadequate urate control in a substantial proportion of patients with gout and concurrent renal impairment. A landmark study by Dalbeth et al. (2006) investigated the relationship between guideline-based this compound dosing and achievement of target serum uric acid (SUA) levels ≤0.36 mmol/l (6 mg/dL) in 250 patients with gout [4]. The study found that while 70.9% of patients were taking this compound doses recommended by published guidelines, only 19% of these patients achieved target SUA levels, compared to 38.1% of patients taking higher than recommended doses (p<0.01) [4]. This significant difference highlights the therapeutic limitation of conservative dosing strategies and suggests that many patients with renal impairment may be undertreated when following standard guidelines.

The same study provided important safety data, revealing that only 1.6% of patients experienced cutaneous hypersensitivity reactions to this compound, and notably, none of these patients were taking higher than recommended doses [4]. This finding challenges the assumption that strict adherence to renal dosing guidelines necessarily prevents adverse drug reactions and suggests that factors beyond dose may contribute to this compound hypersensitivity. These results have led researchers to conclude that adherence to published this compound dosing guidelines leads to "suboptimal control of hyperuricemia" in patients with gout, necessitating a reevaluation of current dosing approaches [4].

Emerging Evidence on Nephroprotective Effects

Recent investigations have revealed a potential nephroprotective effect of this compound that may be dose-dependent. A large retrospective cohort study using Medicare claims data from 2006-2012 analyzed 30,022 this compound treatment episodes in elderly patients without pre-existing renal failure [5]. The study found that higher this compound doses were associated with a lower hazard ratio for incident renal failure, demonstrating a clear dose-response relationship [5]. This protective effect against renal decline was observed across different dose levels, suggesting that this compound may have benefits beyond urate lowering in patients with or at risk for renal impairment.

The potential renoprotective mechanism may involve reduction of uric acid-mediated endothelial dysfunction, oxidative stress, and intrarenal inflammation [5]. Experimental models have shown that this compound can improve renal hemodynamics and reduce oxygen-free radical damage following ischemia-reperfusion injury [3] [5]. These findings have prompted the initiation of a large federally funded randomized study to assess whether this compound can prevent renal function loss in patients with diabetes, potentially expanding its therapeutic role beyond gout management [5].

Table 2: Clinical Studies on this compound Dosing and Efficacy in Renal Impairment

Study Design Population Key Findings
Dalbeth et al. (2006) [4] Observational 250 patients with gout Only 19% achieved target SUA with guideline-based dosing vs. 38.1% with higher doses
Singh et al. (2018) [5] Retrospective cohort 30,022 this compound treatment episodes in elderly Higher this compound doses associated with lower hazard for incident renal failure
Stamp et al. (2007) [1] Editorial review Patients with gout and renal impairment Advocates gradual dose escalation with careful benefit-risk assessment

Experimental Protocols for Dose Optimization Studies

Protocol for this compound Dose Escalation in Renal Impairment

Objective: To evaluate the safety and efficacy of a structured this compound dose escalation protocol in patients with gout and moderate to severe renal impairment (CKD stages 3-4).

Inclusion Criteria: Adult patients (age 18-80 years) with diagnosed gout and CKD stage 3 (eGFR 30-59 mL/min/1.73m²) or stage 4 (eGFR 15-29 mL/min/1.73m²) with serum uric acid ≥7.0 mg/dL despite current urate-lowering therapy.

Exclusion Criteria: Patients with end-stage renal disease (CKD stage 5), history of this compound hypersensitivity, concurrent azathioprine or 6-mercaptopurine therapy, or severe hepatic impairment.

Study Design:

  • Phase 1 (Initiation): this compound initiated at 50 mg daily in CKD stage 4 and 100 mg daily in CKD stage 3 [3].
  • Phase 2 (Titration): Dose escalation in 50 mg increments every 2-5 weeks based on serum uric acid measurements and tolerance [3].
  • Phase 3 (Maintenance): Continued treatment at the lowest dose that maintains serum uric acid <6.0 mg/dL (or <5.0 mg/dL in patients with tophaceous gout) [3].

Monitoring Protocol:

  • Serum uric acid, creatinine, eGFR: Every 2-5 weeks during titration, then every 3 months during maintenance [3].
  • Complete blood count, liver function tests: At baseline, then every 3 months [3].
  • Patient education on signs of hypersensitivity (rash, fever, mucosal lesions) with instructions to discontinue immediately and seek medical attention [3].

Endpoint Assessment: Primary efficacy endpoint: proportion of patients achieving serum uric acid <6.0 mg/dL at 24 weeks. Primary safety endpoint: incidence of treatment-emergent adverse events, particularly cutaneous reactions and AHS.

Protocol for Pharmacogenomic Safety Screening

Objective: To implement pre-treatment pharmacogenomic testing for HLA-B*58:01 allele to prevent this compound hypersensitivity syndrome in high-risk populations.

Background: The HLA-B*58:01 allele is strongly associated with risk of this compound hypersensitivity syndrome, particularly in Korean, Han Chinese, and Thai populations, with hazard ratios of several hundred [3].

Screening Protocol:

  • Obtain blood sample for HLA-B*58:01 genotyping using polymerase chain reaction (PCR) testing before this compound initiation in high-risk ethnic populations [3].
  • For HLA-B*58:01-positive patients, select alternative urate-lowering therapy (e.g., febuxostat) [3].
  • For HLA-B*58:01-negative patients, proceed with this compound initiation using standard or dose-escalation protocols.

Cost-Effectiveness Analysis: Incorporate economic evaluation of screening program versus standard care without screening, including costs of testing, alternative medications, and management of hypersensitivity reactions.

Mechanistic Insights and Signaling Pathways

This compound Metabolism and Urate-Lowering Mechanism

This compound exerts its therapeutic effect through inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway. The mechanism involves this compound being metabolized in the liver to its active metabolite, oxypurinol, which has a much longer half-life (approximately 15 hours versus 1-2 hours for this compound) and provides sustained xanthine oxidase inhibition [3]. Both this compound and oxypurinol are primarily eliminated by renal excretion, explaining their accumulation in patients with impaired kidney function [1] [3].

The inhibition of xanthine oxidase blocks the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing serum uric acid concentrations. This inhibition also leads to increased excretion of hypoxanthine and xanthine, which are more soluble than uric acid and less likely to form crystals [3]. Recent evidence suggests that this compound may have additional benefits beyond urate lowering, including antioxidant effects through reduction of oxygen-free radical formation and improvement in endothelial function [3] [5].

G PurineMetabolism Purine Metabolism Hypoxanthine Hypoxanthine PurineMetabolism->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO catalyzes UricAcid Uric Acid Xanthine->UricAcid XO catalyzes RenalExcretion Renal Excretion UricAcid->RenalExcretion XO Xanthine Oxidase (XO) This compound This compound This compound->XO Inhibits Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Hepatic metabolism Oxypurinol->XO Inhibits Oxypurinol->RenalExcretion Accumulates in renal impairment

Figure 1: this compound Mechanism of Action and Metabolic Pathway. This compound and its active metabolite oxypurinol inhibit xanthine oxidase (XO), blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid. Both this compound and oxypurinol are renally excreted, leading to potential accumulation in patients with impaired renal function [3].

Pathogenesis of this compound Hypersensitivity Syndrome

This compound hypersensitivity syndrome (AHS) represents a severe, T-cell-mediated immune reaction to oxypurinol, the primary metabolite of this compound [1] [3]. The pathogenesis involves delayed-type hypersensitivity with oxypurinol acting as a hapten that binds to cellular proteins, triggering an immune response. The highest risk occurs during the first few months of therapy, particularly with higher starting doses in patients with renal impairment [3].

Genetic factors play a crucial role in AHS susceptibility, with the HLA-B*58:01 allele demonstrating a strong association across multiple populations [3]. Additional risk factors include concurrent diuretic use (particularly thiazides), stage 3 or worse renal insufficiency, and certain ethnic backgrounds (Korean, Han Chinese, Thai) [3]. The clinical manifestations represent a spectrum including Stevens-Johnson syndrome, toxic epidermal necrolysis, vasculitis, hepatocellular injury, acute kidney injury, fever, leukocytosis, and eosinophilia [3].

G This compound This compound Administration Oxypurinol Oxypurinol Formation This compound->Oxypurinol HLA HLA-B*58:01 Carrier Oxypurinol->HLA in susceptible individuals ImmuneActivation T-cell Mediated Immune Response HLA->ImmuneActivation ClinicalManifestations Clinical Manifestations ImmuneActivation->ClinicalManifestations SJS Stevens-Johnson Syndrome Toxic Epidermal Necrolysis ClinicalManifestations->SJS Hepatitis Hepatocellular Injury ClinicalManifestations->Hepatitis AKI Acute Kidney Injury ClinicalManifestations->AKI Vasculitis Vasculitis ClinicalManifestations->Vasculitis Fever Fever, Eosinophilia ClinicalManifestations->Fever RiskFactors Risk Factors RiskFactors->Oxypurinol RenalImpairment Renal Impairment RenalImpairment->RiskFactors HighDose High Starting Dose HighDose->RiskFactors Diuretics Concurrent Diuretics Diuretics->RiskFactors Ethnicity Korean/Han Chinese/Thai Ethnicity->RiskFactors

Figure 2: Pathogenesis of this compound Hypersensitivity Syndrome (AHS). AHS results from a T-cell-mediated immune response to oxypurinol in genetically susceptible individuals, particularly those carrying the HLA-B58:01 allele. Multiple risk factors, including renal impairment and high starting doses, contribute to the development of this serious adverse drug reaction [1] [3].*

Clinical Management and Monitoring Protocols

Comprehensive Monitoring Strategy

Effective management of this compound therapy in patients with renal impairment requires a comprehensive monitoring strategy that balances efficacy and safety concerns. Based on current evidence and guidelines, the following monitoring protocol is recommended:

  • Renal Function: Assess serum creatinine and calculate eGFR prior to initiation, every 2-5 weeks during dose titration, and every 3-6 months during maintenance therapy [3] [7]. More frequent monitoring may be necessary in patients with unstable renal function or during intercurrent illness.

  • Uric Acid Levels: Measure serum uric acid every 2-5 weeks during dose titration until target levels are achieved, then every 6 months during maintenance therapy [3]. Target serum uric acid is <6.0 mg/dL for all patients with gout and <5.0 mg/dL for those with tophaceous disease [3].

  • Safety Parameters: Complete blood count and liver function tests at baseline, then every 3-6 months during the first year, and annually thereafter [3]. Additional monitoring is required for patients taking concurrent coumarin anticoagulants (prothrombin time) [6].

  • Patient Education: Counsel patients about signs and symptoms of AHS (particularly skin rash, mucosal lesions, and fever) with instructions to discontinue this compound immediately and seek medical attention if these occur [3].

Gout Flare Prophylaxis and Management

Initiation of this compound or dose escalation often precipitates acute gout flares due to mobilization of urate from tissue deposits [6] [3]. Prophylaxis with anti-inflammatory medications is recommended during the initial months of therapy:

  • First-line Prophylaxis: Colchicine 0.6 mg once or twice daily (dose-adjusted for renal impairment and drug interactions) or NSAIDs (with gastrointestinal protection) [3].
  • Alternative Option: For patients who cannot tolerate colchicine or NSAIDs, low-dose prednisone may be considered [3].
  • Duration: Prophylaxis should continue for at least 3-6 months, with longer duration (up to 12 months) for patients with tophaceous disease [3].
  • Flare Management: Acute gout flares during treatment should be managed appropriately without discontinuing this compound, as interruption of urate-lowering therapy may prolong time to achieving target serum uric acid [6].

Emerging Evidence and Future Research Directions

Nephroprotective Potential of this compound

Growing evidence from both randomized controlled trials and observational studies suggests that this compound may have renoprotective properties beyond its urate-lowering effects [5]. A meta-analysis of clinical trials indicated that urate-lowering therapy with this compound slowed the progression of renal function in patients with hyperuricemia [5]. Potential mechanisms include reduction of uric acid-induced endothelial dysfunction, decreased oxidative stress through xanthine oxidase inhibition, and attenuation of intrarenal inflammation [5].

The dose-response relationship observed in recent studies further supports the potential nephroprotective effect. In the Medicare claims study, higher this compound doses were associated with lower hazard ratios for incident renal failure: 0.79 (95% CI 0.73-0.85) for 100-199 mg/day, 0.71 (95% CI 0.64-0.79) for 200-299 mg/day, and 0.62 (95% CI 0.52-0.73) for ≥300 mg/day compared to doses <100 mg/day [5]. This dose-dependent protective effect was consistent across sensitivity analyses and suggests that the potential renal benefits of this compound may outweigh risks in carefully selected and monitored patients.

Knowledge Gaps and Future Research

Despite advances in understanding this compound dosing in renal impairment, several important knowledge gaps remain:

  • The optimal dose-escalation protocol for patients with severe renal impairment (CKD stages 4-5) requires further characterization in prospective studies [1] [4].
  • The mechanisms underlying the potential nephroprotective effects of this compound and whether these are mediated primarily through urate lowering or via additional pathways need clarification [5].
  • The cost-effectiveness of widespread HLA-B*58:01 screening across different ethnic populations, particularly those with intermediate risk, requires further evaluation [3].
  • The efficacy and safety of this compound compared to newer urate-lowering agents (e.g., febuxostat) in patients with renal impairment needs direct comparison in randomized trials [3].

Ongoing research, including a large federally funded randomized study examining whether this compound can prevent renal function loss in diabetes, will provide important insights into the potential expanding role of this compound in patients with renal impairment [5].

Conclusion

This compound dosing in patients with renal impairment remains a complex clinical challenge that requires careful individualization of therapy. While traditional guidelines recommend substantial dose reduction based on creatinine clearance, growing evidence suggests that this approach may lead to suboptimal urate control in many patients [4]. A strategy of gradual dose escalation with careful monitoring enables optimization of urate-lowering efficacy while minimizing toxicity risk [1] [3]. Emerging evidence on the potential nephroprotective effects of this compound, particularly with higher doses, suggests possible additional benefits beyond gout management in patients with renal impairment [5].

Incorporation of pharmacogenomic testing for HLA-B*58:01 in high-risk populations, appropriate gout flare prophylaxis, and vigilant monitoring for adverse effects are essential components of safe this compound management in this vulnerable patient population [3]. Future research focusing on optimal dosing protocols in advanced CKD, comparative effectiveness with alternative urate-lowering agents, and clarification of this compound's potential renoprotective mechanisms will further guide clinical practice in the management of hyperuricemia in patients with renal impairment.

References

Comprehensive Application Notes and Protocols: Allopurinol in Experimental Pain Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allopurinol's Novel Anti-Nociceptive Properties

This compound, a potent xanthine oxidase (XO) inhibitor widely used for gout management, has emerged as a promising candidate with significant anti-nociceptive properties in diverse experimental pain models. Beyond its conventional uric acid-lowering effects, this compound exhibits analgesic potential through multiple mechanisms, primarily via modulation of the purinergic signaling system [1]. Research demonstrates that this compound administration increases central nervous system levels of adenosine, a potent endogenous neuromodulator with recognized anti-nociceptive effects, through inhibition of purine degradation pathways [2] [3]. This application note provides a comprehensive technical resource summarizing quantitative data, experimental protocols, and mechanistic insights supporting this compound's application in pain research, equipping researchers with practical methodologies for investigating its anti-nociceptive properties.

The dual mechanism of this compound—combining xanthine oxidase inhibition with adenosine-mediated analgesia—makes it particularly interesting for chronic pain conditions where reactive oxygen species (ROS) and neuroinflammation contribute to pathology [1] [4]. Compelling evidence indicates that this compound's therapeutic potential extends beyond acute pain to include neuropathic pain states, with demonstrated efficacy in models of chronic constriction injury (CCI) and diabetic neuropathy [4] [5]. This document synthesizes the most current preclinical data and provides standardized protocols to facilitate further investigation into this compound's novel applications in pain management.

Mechanistic Insights: Anti-Nociceptive Pathways of this compound

Primary Adenosine-Dependent Pathway

The predominant mechanism underlying this compound's anti-nociceptive effects involves adenosine accumulation following xanthine oxidase inhibition. This compound blocks the conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to increased substrate availability for adenosine production via metabolic salvage pathways [1] [2]. The resulting elevation in extracellular adenosine levels activates adenosine A1 receptors specifically, producing anti-nociceptive effects at peripheral, spinal, and supraspinal sites [2] [3]. This mechanism is firmly supported by experimental evidence demonstrating that selective A1 receptor antagonists (DPCPX), but not A2A antagonists (SCH58261), completely reverse this compound-induced analgesia across multiple pain models [2] [3].

Secondary Reactive Oxygen Species (ROS)-Modulating Pathway

A complementary mechanism involves this compound's reduction of pro-nociceptive reactive oxygen species generated by xanthine oxidase activity [1]. This pathway is particularly relevant in chronic pain conditions characterized by oxidative stress, including diabetic neuropathy and neuroinflammatory states [4] [5]. Additionally, in neuropathic pain models, this compound demonstrates anti-inflammatory effects by modulating microglial activation and reducing expression of pro-inflammatory cytokines such as TNF-α [4] [5]. The drug also influences apoptotic regulation in the spinal cord, normalizing expression of bax/bcl2 ratios and caspase 3 in nerve-injured animals [4] [5].

G This compound This compound XO_Inhibition XO_Inhibition This compound->XO_Inhibition Inhibits Hypoxanthine_Accumulation Hypoxanthine_Accumulation XO_Inhibition->Hypoxanthine_Accumulation Increases ROS_Reduction ROS_Reduction XO_Inhibition->ROS_Reduction Decreases Adenosine_Increase Adenosine_Increase Hypoxanthine_Accumulation->Adenosine_Increase Salvage Pathway A1_Activation A1_Activation Adenosine_Increase->A1_Activation Activates Anti_nociception Anti_nociception A1_Activation->Anti_nociception Mediates ROS_Reduction->Anti_nociception Contributes to

Figure 1: This compound's dual-pathway mechanism for anti-nociception. The diagram illustrates how this compound inhibits xanthine oxidase (XO), leading to both adenosine accumulation through the purine salvage pathway and reduction of pro-nociceptive reactive oxygen species (ROS). These parallel mechanisms converge to produce anti-nociceptive effects, primarily through adenosine A1 receptor activation.

Quantitative Anti-Nociceptive Efficacy Data Summary

Table 1: Summary of this compound Efficacy Across Experimental Pain Models

Pain Model Species Effective Doses Efficacy Outcomes Mechanistic Evidence Source
Capsaicin-induced (chemical) Mice 10-400 mg/kg (i.p.) Dose-dependent inhibition of licking behavior Reversed by A1 antagonists (DPCPX) [2] [3]
Glutamate-induced (chemical) Mice 10-400 mg/kg (i.p.) Dose-dependent inhibition of licking behavior Reversed by A1 antagonists (DPCPX) [2] [3]
Tail-flick (thermal) Mice 10-400 mg/kg (i.p.) Increased latency to response Reversed by A1 antagonists [2] [3]
Hot-plate (thermal) Mice 10-400 mg/kg (i.p.) Increased latency to response Reversed by A1 antagonists [2] [3]
Acetic acid writhing (chemical) Mice 100 mg/kg (i.p.) Inhibition of writhes Comparable to aspirin [6]
Chronic Constriction Injury (neuropathic) Rats 90 mg/kg (i.p.) for 14 days Attenuated mechanical & cold allodynia, thermal hyperalgesia Reduced iNOS, Iba1, TNF-α, caspase 3 [4] [5]
Diabetic neuropathy Rats 50 mg/kg/day for 4 weeks Improved nerve & vascular function Reduced oxidative stress [1]

Table 2: this compound Specificity and Receptor Involvement

Experimental Manipulation Effect on this compound Anti-nociception Interpretation Source
DPCPX (A1 antagonist) Complete reversal A1 receptor dependence [2] [4] [3]
SCH58261 (A2A antagonist) No effect A2A receptor non-involvement [2] [3]
Caffeine (non-selective antagonist) Complete reversal Adenergic receptor dependence [2] [3]
Naloxone (opioid antagonist) No effect Opioid system non-involvement [2] [3]
Theophylline (non-selective adenergic antagonist) Reversal in neuropathic pain Adenosine receptor dependence in neuropathy [4] [5]

The quantitative data summarized in Tables 1 and 2 demonstrate this compound's dose-dependent efficacy across diverse pain modalities, with consistent evidence supporting an A1 adenosine receptor-mediated mechanism. Notably, the efficacy in neuropathic pain models suggests particular promise for conditions that are often refractory to conventional analgesics [4] [5]. The lack of opioid system involvement indicates that this compound represents a novel analgesic class with potentially lower abuse liability compared to opioids [2] [3].

Detailed Experimental Protocols

Behavioral Assessment in Chemical Nociception Models
4.1.1 Capsaicin-Induced Nociception
  • Animals: Male Swiss albino mice (2-3 months, 30-40 g)
  • Drug Administration: this compound (10-400 mg/kg, i.p.) dissolved in 10% Tween solution, administered 30 minutes before capsaicin challenge [2]
  • Nociceptive Challenge: Intraplantar injection of capsaicin (1.6 μg/paw in 20 μL vehicle) into the right hind paw [2] [3]
  • Behavioral Recording: Animals observed individually for 5 minutes following capsaicin administration
  • Quantification: Time spent licking the injected paw recorded as nociceptive index
  • Mechanistic Studies: For receptor characterization, pre-treat with adenosine receptor antagonists (DPCPX 0.1 mg/kg, SCH58261 0.5 mg/kg, or caffeine 30 mg/kg) 15 minutes before this compound administration [2] [3]
4.1.2 Glutamate-Induced Nociception
  • Animals: Male Swiss albino mice (2-3 months, 30-40 g)
  • Drug Administration: this compound (10-400 mg/kg, i.p.) 30 minutes before glutamate challenge [2]
  • Nociceptive Challenge: Intraplantar injection of glutamate (10 μmol/paw in 20 μL saline) [2] [3]
  • Behavioral Recording: Observation for 15 minutes following glutamate injection
  • Quantification: Time spent licking the injected paw recorded as nociceptive index
  • Control Groups: Include positive controls (adenosine 100 mg/kg or morphine 6 mg/kg) and vehicle controls in experimental design [2]
Thermal Nociception Models
4.2.1 Tail-Flick Test
  • Apparatus: Tail-flick device with radiant heat source [2]
  • Habituation: Animals habituated to apparatus with three separate measures on day prior to testing
  • Baseline Measurement: Baseline tail-flick latency (TFL) measured prior to drug administration
  • Exclusion Criteria: Animals displaying at least two TFL of 10 s (cut-off) during baseline excluded [2]
  • Drug Testing: this compound administered i.p. 30 minutes before post-treatment TFL measurement
  • Quantification: Data expressed as percent maximum possible effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100 [2]
4.2.2 Hot-Plate Test
  • Apparatus: Hot-plate maintained at constant temperature (typically 52-55°C) [6]
  • Drug Administration: this compound (10-400 mg/kg, i.p.) 30 minutes before testing
  • Behavioral Endpoint: Latency to hind paw lick, flick, or jump recorded
  • Cut-off Time: 30-60 seconds to prevent tissue damage
  • Control Groups: Include vehicle and positive control (morphine or other standard analgesic)
Neuropathic Pain Model (Chronic Constriction Injury)
  • Animals: Male Wistar rats (250-280 g)
  • Surgery: Under anesthesia, expose sciatic nerve and place four loose ligatures (4-0 chromic gut) spaced ~1 mm apart [4] [5]
  • Sham Control: Perform identical surgery without nerve ligation
  • Drug Treatment: this compound (30, 60, 90 mg/kg, i.p.) initiated day of surgery and continued for 14 days [4] [5]
  • Behavioral Testing:
    • Mechanical allodynia: Von Frey filaments, days 0, 3, 7, 10, 14
    • Cold allodynia: Acetone drop test, days 0, 3, 7, 10, 14
    • Thermal hyperalgesia: Hot plate test, days 0, 3, 7, 10, 14
  • Molecular Analysis: On day 14, harvest spinal cord tissue for RT-PCR analysis of iNOS, bax/bcl2, caspase 3, Iba1, GFAP, and TNF-α expression [4] [5]
  • Receptor Antagonism: On day 10, administer DPCPX (A1 antagonist) or theophylline (non-selective adenosine antagonist) 30 minutes before this compound to investigate mechanism [4] [5]

G cluster_weekly Days 3,7,10,14 cluster_end Day 14 Surgery Surgery Baseline_Behavior Baseline_Behavior Surgery->Baseline_Behavior Drug_Start Drug_Start Baseline_Behavior->Drug_Start Behavioral_Testing Behavioral_Testing Drug_Start->Behavioral_Testing Drug_Continues Drug_Continues Behavioral_Testing->Drug_Continues Tissue_Collection Tissue_Collection Behavioral_Testing->Tissue_Collection Antagonist_Test Antagonist_Test Behavioral_Testing->Antagonist_Test Day 10 only Drug_Continues->Behavioral_Testing Next time point Molecular_Analysis Molecular_Analysis Tissue_Collection->Molecular_Analysis

Figure 2: Experimental workflow for neuropathic pain assessment. The diagram outlines the timeline and key procedures for evaluating this compound in the chronic constriction injury model, including surgical preparation, behavioral testing schedule, antagonist mechanistic studies, terminal molecular analysis.

Molecular Analysis Protocols

Cerebrospinal Fluid (CSF) Purine Analysis
  • CSF Collection: Collect cerebrospinal fluid from cisterna magna following this compound administration [2]
  • Sample Preparation: Deproteinize CSF samples using appropriate methods (e.g., perchloric acid precipitation)
  • Analytical Method: High-performance liquid chromatography (HPLC) with UV detection
  • Analytes Quantified: Adenosine, guanosine, hypoxanthine, uric acid [2] [3]
  • Data Interpretation: Confirm this compound mechanism by demonstrating increased adenosine and decreased uric acid in CSF
Gene Expression Analysis in Spinal Cord
  • Tissue Collection: Harvest lumbar spinal cord segments following behavioral testing [4] [5]
  • RNA Extraction: Use standard methods (TRIzol) to extract total RNA
  • Reverse Transcription: Synthesize cDNA using reverse transcriptase
  • Quantitative PCR: Perform real-time PCR with primers for:
    • Inflammatory markers: iNOS, TNF-α
    • Apoptotic factors: bax, bcl2, caspase 3
    • Glial activation markers: Iba1 (microglia), GFAP (astrocytes) [4] [5]
  • Data Normalization: Express results relative to housekeeping genes (e.g., GAPDH, β-actin)

Research Applications and Implications

The experimental data and protocols presented support several promising research applications for this compound in pain pharmacology:

  • Mechanistic Studies: this compound serves as a valuable tool compound for investigating adenosine-mediated analgesic pathways and purinergic signaling in nociception [1] [2]
  • Neuropathic Pain Research: The efficacy in CCI models suggests utility for studying neuropathic pain mechanisms and potential treatments [4] [5]
  • Combination Therapy: this compound may potentiate conventional analgesics without opioid-related adverse effects [1]
  • Translational Bridge: As an FDA-approved drug, this compound offers accelerated translation potential for repurposing in pain conditions [1]

Future research directions should include chronic pain models beyond neuropathy, combination studies with established analgesics, and investigation of sex-dependent effects which remain understudied in current literature. Additionally, the comparison between this compound and newer xanthine oxidase inhibitors like febuxostat may reveal interesting pharmacological differences [1] [6].

Conclusion

This compound demonstrates consistent anti-nociceptive efficacy across diverse preclinical pain models through primarily adenosine A1 receptor-mediated mechanisms. The comprehensive protocols provided herein enable researchers to reliably investigate this compound's analgesic properties and contribute to the growing understanding of purinergic signaling in pain modulation. With its established safety profile and novel mechanism of action, this compound represents both a valuable research tool and a promising candidate for drug repurposing in difficult-to-treat pain conditions, particularly neuropathic pain states where current treatments remain inadequate.

References

allopurinol ischemic reperfusion injury animal models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence from Animal Models

The efficacy of allopurinol has been documented in several organ-specific I/R injury models. The table below summarizes quantitative findings from recent preclinical studies.

Organ/Tissue Animal Model This compound Dose & Route Key Quantitative Findings Primary Outcome Measures
Heart Rat, Myocardial I/R [1] 50 mg/kg, Intraperitoneal (pre- or post-ischemia) ↓ Infarct size, ↓ Cardiac CK release, ↓ Cardiomyocyte apoptosis [1] Infarct size, Serum CK, Apoptosis (TUNEL), Western Blot
Bladder Rat, Bladder I/R [2] 50 mg/kg, Intraperitoneal (twice weekly for 2 weeks) ↓ XO activity in plasma & tissue, ↓ Lipid peroxidation (MDA), Improved contractile response [2] XO activity, MDA levels, In vitro contractility
Intestine Rabbit, Small Intestine I/R [3] 30 mg/kg, Intravenous (various timings) ↓ Mucosal damage score, ↓ Tissue MDA levels [3] Histological grade, MDA concentration, SOD, Neopterin
Systemic Rat, Lower Limb I/R [4] 100 mg/kg, Oral gavage (pre-ischemia) ↓ AST, ALT, and Lactate levels; Reduced mesentery injury [4] Serum Enzymes (AST, ALT), Lactate, Histology

Detailed Experimental Protocols

Here are detailed methodologies for two common animal models of I/R injury, as described in the search results.

Protocol 1: Rat Model of Myocardial Ischemia-Reperfusion [1]

This protocol evaluates the cardioprotective effects of this compound.

  • Animals: Male Sprague-Dawley rats (200-250 g).
  • Surgical Procedure:
    • Anesthetize rats using a standard regimen (e.g., ketamine/xylazine).
    • Perform endotracheal intubation and connect to a mechanical ventilator.
    • Conduct a left thoracotomy to expose the heart.
    • Induce ischemia by ligating the left anterior descending (LAD) coronary artery with a suture for 30-60 minutes.
    • Initiate reperfusion by releasing the ligature for 1-2 hours or longer.
  • This compound Administration: Administer 50 mg/kg this compound via intraperitoneal injection. For pre-ischemic treatment, administer 30-60 minutes before ligation. For post-ischemic treatment, administer 5 minutes before reperfusion [1].
  • Key Data Collection:
    • Infarct Size: Measure after reperfusion using Evans Blue and TTC (2,3,5-triphenyltetrazolium chloride) staining. Viable tissue stains red, while the infarcted area appears pale.
    • Biomarkers: Collect blood samples to measure creatine kinase (CK) release as a marker of myocardial injury.
    • Apoptosis: Assess cardiomyocyte apoptosis in heart tissue sections using TUNEL staining.
    • Molecular Analysis: Analyze tissue homogenates for XO activity, VPO1 expression, and oxidative stress markers via Western blot and spectrophotometric assays.
Protocol 2: Rabbit Model of Intestinal Ischemia-Reperfusion [3]

This protocol is designed to investigate the optimal timing of this compound administration.

  • Animals: Male New Zealand rabbits (3 kg body weight).
  • Surgical Procedure:
    • Anesthetize rabbits with ketamine/xylazine.
    • Perform a midline laparotomy to exteriorize the small intestine.
    • Induce ischemia by ligating the superior mesenteric artery (SMA) for 50 minutes.
    • Initiate reperfusion by removing the ligature for 50 minutes.
  • This compound Administration & Timing Groups: Administer 30 mg/kg this compound intravenously according to the following groups [3]:
    • Group B (Pre-ischemia): 10 minutes before SMA ligation.
    • Group C (Pre-reperfusion): 2 minutes before releasing the ligature.
    • Group D (Combined): Half-doses (15 mg/kg) administered both before ischemia and before reperfusion.
  • Key Data Collection:
    • Histological Damage: Collect intestinal specimens after reperfusion for H&E staining. Grade mucosal injury using a standardized scale (e.g., Parks/Bulkley/Granger classification: 0 normal to 4 total necrosis).
    • Oxidative Stress:
      • Malondialdehyde (MDA): Measure in intestinal tissue homogenate as a marker of lipid peroxidation.
      • Superoxide Dismutase (SOD) & Neopterin: Measure in serial blood samples to assess systemic oxidative stress and inflammatory response.

Mechanism of Action: Signaling Pathways

This compound primarily protects against I/R injury by inhibiting xanthine oxidase (XO), a key enzymatic source of reactive oxygen species (ROS) during reperfusion [2] [1] [5]. The diagram below illustrates the core mechanism.

G Ischemia Ischemia ATP Degradation ATP Degradation Ischemia->ATP Degradation Reperfusion Reperfusion O2 Influx O2 Influx Reperfusion->O2 Influx XO XO ROS ROS XO->ROS  Catalyzes Injury Injury ROS->Injury  Causes This compound This compound This compound->XO  Inhibits Hypoxanthine\nAccumulation Hypoxanthine Accumulation ATP Degradation->Hypoxanthine\nAccumulation Hypoxanthine\nAccumulation->XO  Substrate O2 Influx->XO  Cofactor

The molecular pathways through which XO/ROS inhibition confers protection involve:

  • Reduction of Oxidative Stress: Directly decreases superoxide and hydrogen peroxide production, reducing lipid peroxidation (as measured by MDA) [2] [1].
  • Modulation of Signaling Pathways: Ameliorates I/R-induced activation of pro-apoptotic and pro-inflammatory pathways, including JNK and p38 MAPK, while restoring protective pathways like ERK [2].
  • Regulation of Apoptosis: Helps normalize the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, reducing cell death [2].

Critical Considerations for Experimental Design

  • Timing is Crucial: The protective effect of this compound is highly dependent on administration timing. Evidence from intestinal I/R models suggests that a combined pre-ischemic and pre-reperfusion dosing strategy provides the most robust protection, significantly outperforming single-time-point administration [3].
  • Confirming the Mechanism: Always include measurements of XO activity and oxidative stress markers (e.g., tissue MDA, plasma SOD) to confirm that the observed protective effects are linked to the intended mechanism of action [2] [3].
  • Clinical Translation Caution: While animal data is promising, note that recent clinical trials in human patients with ST-elevation myocardial infarction (STEMI) found that this compound did not significantly improve clinical outcomes like major adverse cardiovascular events [6]. This highlights the importance of translational research.

References

allopurinol hypersensitivity syndrome management DRESS

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Criteria for Allopurinol-Induced DRESS

Accurate diagnosis is the first critical step. The international Registry of Severe Cutaneous Adverse Reactions (RegiSCAR) scoring system is the most widely used tool. A score of 2-3 indicates a "possible" case, 4-5 a "probable" case, and >5 a "definite" case [1].

Table 1: RegiSCAR Diagnostic Criteria for DRESS Syndrome [2] [1] [3]

Clinical Feature Assessment Criteria Score
Acute Skin Rash Suggestive of DRESS (morbilliform, exfoliative) +2
Other skin rash +1
Fever >38°C (100.4°F) +1
Lymphadenopathy Present in at least two sites +1
Organ Involvement One organ with biopsy evidence +2
One organ without biopsy +1
Blood Count Abnormalities (Score based on the highest applicable finding)
• Eosinophilia >1.5x10⁹/L (or >20% if leukocytes <4.0x10⁹/L) +2
• Atypical lymphocytes Present +1
Resolution Time Illness duration >15 days after drug stop +1
Exclusion of Other Causes Three other potential causes ruled out -2
One other potential cause ruled out -1
No other cause ruled out 0

The Japanese SCAR (J-SCAR) group uses a different set of criteria, where the presence of at least 5 out of 7 clinical findings confirms an "atypical" DIHS diagnosis, and all 7 indicate "typical" DIHS [4]. A key differentiator is the inclusion of HHV-6 reactivation in the Japanese criteria [5] [4].

Pathophysiology and Genetic Susceptibility

This compound-induced DRESS is a complex, delayed T-cell-mediated reaction (Type IVb hypersensitivity) [5]. The mechanism involves a multifaceted interplay of genetic, immunological, and viral factors.

Table 2: Key Pathophysiological Mechanisms in DRESS [2] [6] [7]

Mechanism Description Key Example in this compound DRESS
Genetic Susceptibility (HLA) Specific HLA alleles present drug antigens to T-cell receptors, triggering an immune response. HLA-B*58:01 allele is a strong genetic marker, especially in Han Chinese and other Asian populations [2] [5] [4].
Altered Drug Metabolism Defects in drug detoxification pathways lead to accumulation of reactive metabolites causing cellular toxicity. Oxypurinol, this compound's active metabolite, may act as a hapten, modifying self-proteins and making them immunogenic [2].
Viral Reactivation Herpesvirus reactivation (HHV-6, EBV, CMV) contributes to symptoms, relapses, and complications. HHV-6 reactivation occurs in many cases and is linked to symptom flares and more severe disease [8] [7] [4].
T-cell & Cytokine Response Activated T-cells produce cytokines (IL-4, IL-5, IL-13, IFN-γ) leading to eosinophilia and tissue inflammation. A massive release of cytokines ("cytokine storm") and cytotoxic T-cells cause direct organ damage [5].

The following diagram illustrates the core immune and viral interactions in DRESS pathogenesis:

G cluster_0 Initial Immune Phase cluster_1 Viral Amplification Phase This compound This compound Oxypurinol\n(Metabolite) Oxypurinol (Metabolite) This compound->Oxypurinol\n(Metabolite) Metabolism HLA HLA TCell TCell HLA->TCell  Activates Cytokines Cytokines TCell->Cytokines  Releases ViralReact ViralReact TCell->ViralReact  Triggers Inflammation Inflammation Cytokines->Inflammation  Causes Symptoms Symptoms Inflammation->Symptoms ViralReact->Cytokines  Amplifies ViralReact->Symptoms Oxypurinol\n(Metabolite)->HLA  Presented by

Clinical Management and Treatment Protocols

The cornerstone of management is immediate and permanent discontinuation of the culprit drug, this compound, and all chemically related medications [9] [4]. Systemic corticosteroids are the first-line treatment for moderate to severe cases with significant organ involvement.

Table 3: Management Strategies for this compound-Induced DRESS [9] [2] [4]

Intervention Application & Protocol Notes for Researchers
Drug Cessation Immediate withdrawal of this compound. Document the timeline from cessation to symptom improvement. Note potential cross-reactivity.
Systemic Corticosteroids Prednisone (or equivalent) 0.5-1 mg/kg/day. Taper very slowly over 6-8 weeks. Slow tapering is critical to prevent relapse [9]. Relapse rates upon rapid withdrawal are a key clinical endpoint.
Steroid-Sparing Agents Used for refractory cases, steroid intolerance, or complications.
Cyclosporine 3-5 mg/kg/day. Effective in interrupting T-cell activation. Monitor for renal toxicity and hypertension [9] [2].
Mycophenolate Mofetil 1-1.5 g twice daily. Consider as an alternative steroid-sparing agent [4].
IV Immunoglobulin (IVIG) 2 g/kg over 2-5 days. May be used for severe, corticosteroid-resistant cases [9] [4].
Supportive Care Fluid/electrolyte management, antipyretics, topical emollients/steroids for skin. Essential for all patients. Expert nursing care for exfoliative dermatitis is required [9].
Viral Monitoring & Treatment Serial PCR for CMV, HHV-6, EBV. Anti-viral (e.g., ganciclovir) for CMV disease. Viral reactivation is linked to late complications and autoimmune sequelae [8] [4].

Research and Experimental Methodologies

For drug development professionals, understanding the tools to study DRESS is crucial.

1. In Vitro Diagnostic Confirmation

  • Lymphocyte Transformation Test (LTT): This assay measures the proliferation of drug-specific T-cells from patient blood in response to in vitro challenge with the culprit drug. It is available in specialized centers and can identify the causative drug in a majority of cases, though its sensitivity can be affected by timing and immunosuppression [9].
  • Patch Testing: Applying the suspected drug (this compound) to the patient's skin after recovery can elicit a local reaction, confirming T-cell sensitization. However, its utility is limited for this compound, with some studies reporting 0% positive reactions [9].

2. Genetic Screening for Risk Mitigation Pre-prescription screening for HLA-B*58:01 in populations with a high prevalence of this allele (e.g., Han Chinese, Thai, Korean) is a highly effective strategy to prevent this compound-induced DRESS [2] [5]. This is a prime example of pharmacogenomics in clinical practice.

3. Monitoring Viral Reactivation Serial monitoring for herpesvirus reactivation via quantitative PCR is recommended, particularly for CMV and HHV-6. This is critical for understanding disease progression and managing late complications (iDACs and aDACs) [8] [4].

Frequently Asked Questions for a Technical Audience

Q1: What is the typical latency period for this compound-induced DRESS, and why is it important for causality assessment? The onset of symptoms is typically delayed, occurring 2 to 8 weeks after initiating this compound [9] [7]. This prolonged latency period is a hallmark of DRESS and must be carefully considered when reviewing a patient's medication history, as it may lead to the omission of this compound as a potential culprit.

Q2: Are there specific risk factors that increase the likelihood of this compound-induced DRESS? Yes. The risk is influenced by HLA-B*58:01 genotype, renal impairment (which reduces oxypurinol clearance), and the concomitant use of diuretics, particularly thiazides [9].

Q3: What are the most critical long-term sequelae after an episode of DRESS? Patients recovering from DRESS are at risk for developing autoimmune diseases months to years later (aDACs). Common sequelae include autoimmune thyroiditis, type 1 diabetes, and systemic lupus erythematosus (SLE). Therefore, long-term follow-up is strongly recommended [8] [4].

Q4: How can researchers differentiate DRESS from other severe cutaneous adverse reactions (SCARs) like SJS/TEN? Key differentiators are summarized in the table below.

Table 4: Differential Diagnosis of DRESS vs. SJS/TEN [6] [4]

Feature DRESS / DIHS SJS / TEN
Latency Period Long (2-8 weeks) Short (1-4 weeks)
Prominent Systemic Features High fever, facial edema, lymphadenopathy Often present but less dominant
Mucosal Involvement Mild or absent (25% have involvement) Severe and characteristic (>/= 2 sites)
Typical Skin Lesions Morbilliform, exfoliative erythroderma Widespread blisters, epidermal detachment
Key Lab Findings Eosinophilia, atypical lymphocytosis Less characteristic
Internal Organ Involvement Very common (hepatitis, nephritis, etc.) Less common, often due to sepsis
Viral Reactivation Common (HHV-6, CMV) Not a typical feature
Mortality Rate ~8-10% [9] [2] 10-50% (depending on extent)

References

allopurinol drug interactions azathioprine 6-mercaptopurine

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Interaction & Metabolic Shunting

The concomitant use of allopurinol with azathioprine or 6-mercaptopurine (6-MP) can lead to life-threatening bone marrow suppression, but it can also be deliberately exploited to correct unfavorable drug metabolism [1] [2] [3]. The core of this interaction lies in the inhibition of key metabolic enzymes.

Azathioprine is a prodrug that is rapidly converted to its active form, 6-MP [1] [4]. 6-MP is then metabolized through three competing pathways:

  • Activation Pathway: Catalyzed by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the production of active 6-thioguanine nucleotides (6-TGN), which are incorporated into DNA and RNA, causing cytotoxicity and myelosuppression [5] [4].
  • Inactivation Pathways:
    • Thiopurine methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which is associated with hepatotoxicity [5] [6].
    • Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite thiouric acid [1] [5].

This compound and its primary metabolite, oxipurinol, are potent xanthine oxidase inhibitors [1]. By blocking this primary inactivation route, this compound shunts a greater proportion of 6-MP through the HGPRT pathway, significantly increasing the levels of the cytotoxic 6-TGN metabolites. It may also indirectly inhibit TPMT, further reducing the production of hepatotoxic 6-MMP metabolites [1] [5] [6].

The following diagram illustrates these metabolic pathways and the site of this compound's action.

G Azathioprine Azathioprine 6-MP 6-MP Azathioprine->6-MP Conversion 6-TGN (Active)\nCytotoxicity\nMyelosuppression 6-TGN (Active) Cytotoxicity Myelosuppression 6-MP->6-TGN (Active)\nCytotoxicity\nMyelosuppression HGPRT Enzyme 6-MMP (Inactive)\nHepatotoxicity 6-MMP (Inactive) Hepatotoxicity 6-MP->6-MMP (Inactive)\nHepatotoxicity TPMT Enzyme Thiouric Acid (Inactive) Thiouric Acid (Inactive) 6-MP->Thiouric Acid (Inactive) Xanthine Oxidase (XO) Enzyme This compound This compound This compound->Thiouric Acid (Inactive) Inhibits

Quantitative Impact on Metabolite Levels

The strategic addition of this compound, combined with a reduction of the thiopurine dose, can drastically alter metabolite profiles. The table below summarizes key quantitative changes observed in clinical studies.

Parameter Before this compound Addition After this compound Addition Significance & Context
6-TGN (pmol/8×10⁸ RBC) 162 [6] 332 [6] Increase in active metabolite; indicates enhanced immunosuppressive/cytotoxic effect [6].
280 nmol/mmol Hb [7] 440 nmol/mmol Hb [7]
6-MMP (pmol/8×10⁸ RBC) 11,643 [6] 221 [6] Drastic reduction in hepatotoxic metabolite [6].
9,481 nmol/mmol Hb [7] 2,791 nmol/mmol Hb [7]
6-MMP:6-TGN Ratio 63 [6] 1 [6] Correction of skewed metabolism; a ratio >20 is considered unfavorable [6].
ALT (Liver Enzyme) ~50% reduction [7] Indicator of mitigated hepatotoxicity [7].
Thiopurine Dose 100% (Baseline) 17-50% of original dose [6] Mandatory reduction to prevent severe myelosuppression [6] [2].

Clinical Management & Toxicity Mitigation

For researchers designing clinical protocols, the following steps are critical for safe co-administration.

  • Dose Adjustment: When this compound is added, the dose of azathioprine or 6-MP must be reduced immediately. Official recommendations advise reducing it to 25% (one-quarter) of the original dose [2] [3]. Clinical studies often use a 50% reduction as a starting point, with further titration based on monitoring [7].
  • Hematological Monitoring: Life-threatening leukopenia, thrombocytopenia, or pancytopenia can occur [1] [2] [3]. It is recommended to check the patient's complete blood count (CBC) weekly for the first 3 months and monthly thereafter upon stabilization [3].
  • Metabolite Monitoring: Therapeutic drug monitoring of 6-TGN and 6-MMP is essential. This is used to confirm the desired metabolic shift (increased 6-TGN, decreased 6-MMP) and to guide further dose adjustments [5] [6] [7].
  • Contraindication Awareness: This combination is absolutely contraindicated in patients with known, severe hypersensitivity to any of the drugs, or those with low TPMT or NUDT15 activity, as they are at exceptionally high risk for profound myelosuppression [5] [4].

Research Applications & Experimental Use

In experimental and clinical settings, this interaction is intentionally utilized for specific purposes.

  • Rescuing Thiopurine Therapy: In patients with inflammatory bowel disease (IBD) or acute lymphoblastic leukemia (ALL) who develop hepatotoxicity (elevated liver enzymes) due to high 6-MMP levels, adding this compound can shift metabolism, reduce toxicity, and allow for continued effective treatment [5] [6] [7].
  • Overcoming Non-Response: Some patients are "shunters" who metabolically favor the production of 6-MMP over 6-TGN, leading to poor therapeutic response. This compound can correct this unfavorable ratio and improve clinical outcomes [6].
  • Protocol for ALL: In pediatric ALL maintenance therapy, for patients with skewed metabolism or hepatotoxicity, a protocol of adding this compound (e.g., 50 mg/m²) with a simultaneous 50% reduction in 6-MP dose has been shown to be safe and effective at increasing 6-TGN levels and reducing liver toxicity [5] [7].

FAQ for Technical Support

Q1: What is the primary biochemical mechanism behind this interaction? A1: this compound inhibits the enzyme xanthine oxidase (XO). XO is responsible for the oxidation and inactivation of 6-MP. When XO is blocked, the metabolism of 6-MP is shunted away from inactivation and towards the HGPRT pathway, leading to a marked increase in the active and cytotoxic 6-thioguanine nucleotides (6-TGN) [1] [5].

Q2: If a patient develops pancytopenia on this combination, what are the first steps? A2: Immediately discontinue both this compound and the thiopurine (azathioprine/6-MP). Provide supportive care, which may include transfusions for anemia or thrombocytopenia, and infection surveillance for neutropenia. Recovery can be slow, taking weeks to months [3].

Q3: Does this interaction occur with intravenous 6-MP? A3: Available data suggests that the significant interaction requiring dose reduction is primarily associated with oral administration of 6-MP and azathioprine. The interaction may not be as clinically significant with intravenous 6-MP, but caution is still advised [8].

Q4: Can febuxostat be used as a substitute for this compound in this context? A4: It is assumed that febuxostat would cause the same drug interaction, as it is also a potent inhibitor of xanthine oxidase. The same precautions and dose reductions for concomitant thiopurines would therefore apply [1].

References

Allopurinol Dosing in CKD: Traditional vs. Contemporary Approaches

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core principles and evidence behind the two main dosing strategies.

Dosing Principle Traditional / Renally-Adjusted Approach Contemporary / Target-Driven Approach
Core Philosophy Reduce maintenance dose to prevent drug accumulation and toxicity. [1] Start low, but gradually increase maintenance dose to achieve serum urate target, even in CKD. [2]
Therapeutic Goal Avoidance of adverse events, particularly Allopurinol Hypersensitivity Syndrome (AHS). Effective disease management by reaching target serum uric acid (<6 mg/dL or <5 mg/dL for tophaceous gout). [3] [2]
Evidence Base Older safety data and manufacturer guidelines. [4] [1] Recent clinical trials and expert consensus stating that restricting maintenance doses leads to inadequate hyperuricemia control. [2]
Typical Starting Dose in CKD 50 mg daily (eGFR 15-29 mL/min) to 100 mg daily (eGFR 30-59 mL/min). [4] Maximum starting dose of 100 mg daily (50 mg daily for CKD stage 3+). [2]
Maintenance Dose in CKD Capped according to creatinine clearance (e.g., 100-200 mg/day). [1] Gradually increased above renal function-based limits if needed and tolerated to reach urate target. [2]
Risk Focus AHS risk is linked to both renal impairment and this compound dose. AHS risk is primarily associated with the starting dose, not the titrated maintenance dose. [2]

Key Experimental Data & Research Insights

For your research and development work, the following evidence and methodological considerations are crucial.

  • Efficacy of Dose Escalation: A key open-label extension study demonstrated that escalating this compound doses to a maximum of 600 mg daily was effective in achieving target serum urate levels in patients with gout, including those with impaired renal function. This supports the concept that maintenance dose should be titrated to effect rather than rigidly capped. [2]
  • Exposure-Response Relationship: A 2024 pharmacokinetic study analyzing data from 258 patients found that while patients with reduced kidney function (CLcr <30 mL/min) required a lower this compound maintenance dose, this reduction was not proportional to their creatinine clearance. The study also concluded that diuretic therapy, which reduces oxypurinol clearance, did not influence the final this compound dose requirement to reach the serum urate target. [5] This data is critical for building pharmacokinetic/pharmacodynamic (PK/PD) models.
  • Safety Profile in Clinical Trials: The LASSO study, a 6-month open-label safety study of this compound, found that dose escalation was well-tolerated. This provides real-world evidence supporting the safety of a target-driven dosing protocol. [2]

Detailed Experimental Protocol: Dose Escalation to Target

This protocol models modern clinical trials for titrating this compound in patients with CKD.

  • 1. Baseline Assessment
    • Measure: Serum uric acid level, serum creatinine (to calculate eGFR), complete blood count (CBC), and liver function tests (LFTs). [4]
    • Assess: Concomitant medications, especially diuretics, azathioprine, and 6-mercaptopurine. [4] [3]
  • 2. Initiation & Titration Phase
    • Start: At a low dose, no greater than 100 mg daily (50 mg daily for CKD stage 3 or worse). [2]
    • Titrate: Increase the dose in increments of 50-100 mg every 2 to 5 weeks. [4] [3]
    • Monitor: Check serum uric acid levels prior to each dose increase. The goal is a serum urate level below 6 mg/dL (0.36 mmol/L). [4] [3]
  • 3. Maintenance Phase
    • Continue the dose that successfully achieves and maintains the target serum urate level.
    • Monitor serum uric acid, renal function, CBC, and LFTs every 6 months. [3]

This compound Mechanism of Action & Metabolic Pathway

The following diagram illustrates the biochemical pathway of purine metabolism and the specific point of this compound inhibition, which is fundamental to understanding its pharmacology.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Conversion UricAcid UricAcid Xanthine->UricAcid Conversion This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized to XO Xanthine Oxidase (XO) This compound->XO Inhibits Oxypurinol->XO Inhibits XO->Hypoxanthine Catalyzes XO->Xanthine Catalyzes

Critical Safety & Pharmacovigilance Protocols

  • This compound Hypersensitivity Syndrome (AHS): This is a rare, severe, and potentially fatal T-cell-mediated immune reaction. Key risk factors include starting dose >1.5 mg per unit of eGFR, CKD stage 3 or worse, and concurrent diuretic use. [2] [6] The HLA-B*58:01 allele is a major genetic risk factor; screening is recommended for patients of Korean, Han Chinese, and Thai descent before initiation. [3]
  • Drug Interactions: Concomitant use of this compound with azathioprine or 6-mercaptopurine is a critical interaction. This compound inhibits their metabolism, potentially causing severe pancytopenia. The dose of azathioprine/6-mercaptopurine must be reduced to 1/3 or 1/4 of the usual dose. [4] [3]

The field of this compound dosing in CKD is evolving from a rigid, renal-function-based model to a flexible, efficacy-driven approach.

  • For preclinical and clinical researchers, this underscores the importance of designing studies that reflect real-world titration practices rather than fixed dosing.
  • For drug developers, this highlights a potential opportunity for therapeutic drug monitoring of oxypurinol levels or the development of new agents that are safer in renally impaired populations.

References

allopurinol therapeutic drug monitoring oxipurinol levels

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale for Monitoring Oxypurinol

Oxypurinol is the major determinant of allopurinol's hypouricemic effect. Measuring its concentration is clinically useful for several reasons [1]:

  • Investigating Treatment Failure: To determine why a patient continues to have acute gout attacks or does not achieve target plasma urate levels despite this compound treatment.
  • Assessing Adherence: To verify if a patient is taking their medication as prescribed.
  • Evaluating Hypersensitivity Risk: To investigate the risk of this compound hypersensitivity syndrome (AHS), a severe adverse effect that has been associated with elevated plasma oxypurinol concentrations.

Analytical Methods for Quantification

The following table summarizes two validated methods for quantifying this compound and oxypurinol in biological samples.

Characteristic HPLC-UV Method for Serum [2] LC-MS/MS Method for Urine [3]
Analyte This compound & Oxypurinol Oxypurinol
Sample Matrix Human Serum Human Urine
Sample Volume Not Specified 50 µL
Sample Preparation Protein precipitation; dichloromethane washing step Dilution with organic solvent (ACN/MeOH/water), centrifugation
Internal Standard Aciclovir 8-methylxanthine
Separation Column Reverse Phase Atlantis HILIC Silica
Detection Method UV at 254 nm Tandem Mass Spectrometry (Negative ESI)
Run Time ~12.3 min (this compound), ~9.9 min (Oxipurinol) 6.0 minutes

| Linear Range | this compound: 0.5-10 mg/L Oxipurinol: 1-40 mg/L | 10-200 mg/L | | Accuracy | Within 5% | 96.1% - 104% | | Precision (CV) | <15% | <11.2% |

TDM Workflow & Key Considerations

The following diagram outlines the complete workflow for oxypurinol therapeutic drug monitoring, from pre-analytical planning to clinical interpretation.

Start Start TDM Process PreAnalytical Pre-Analytical Phase Start->PreAnalytical Sub_Step1 Confirm Indication: - Investigate treatment failure - Assess patient adherence - Evaluate hypersensitivity risk PreAnalytical->Sub_Step1 Sub_Step2 Schedule Sample Collection: Draw blood 6-9 hours post-dose Sub_Step1->Sub_Step2 Sub_Step3 Request Concomitant Tests: Plasma Urate & Creatinine Sub_Step2->Sub_Step3 Analytical Analytical Phase Run Analysis (HPLC-UV or LC-MS/MS) Sub_Step3->Analytical PostAnalytical Post-Analytical Phase Analytical->PostAnalytical Sub_Step4 Interpret Result: Compare to therapeutic range (5-15 mg/L for oxypurinol) PostAnalytical->Sub_Step4 Sub_Step5 Generate Report Sub_Step4->Sub_Step5 ClinicalAction Clinical Decision & Action Sub_Step5->ClinicalAction

Troubleshooting Common TDM Issues

An audit of a real-world TDM service revealed frequent pre-analytical errors that compromise result interpretation [1]. The table below lists these issues and their solutions.

Problem Root Cause Solution & Prevention
Uninterpretable Oxypurinol Level Blood sampled outside the 6-9 hour post-dose window [1]. Standardize protocols: collect trough samples 6-9 hours after the last this compound dose [1].
Missing Clinical Context Request form lacks dose timing, daily dose, and concomitant drug info [1]. Use a standardized request form mandating dose, time of last dose, and sample collection time [1].
Incomplete Data for Interpretation Plasma urate and/or creatinine not requested with oxypurinol [1]. Bundle test requests: always order concomitant plasma urate and creatinine with oxypurinol levels [1].
Large Inter-Patient Variability Factors like renal impairment drastically alter oxypurinol clearance [4] [5]. Always consider renal function. Use validated assays and interpret results alongside clinical context [2] [3].

Frequently Asked Questions (FAQ)

Q1: What is the therapeutic range for oxypurinol, and how is it defined? A1: The putative therapeutic range for oxypurinol is 5-15 mg/L. This range is typically established based on blood samples drawn at trough concentration, 6-9 hours post-dosing [1].

Q2: Why is it critical to record the time of the last dose and the blood sample? A2: Oxypurinol concentrations fluctuate throughout the dosing interval. Without accurate timing, a result cannot be reliably compared against the therapeutic range, rendering it uninterpretable for clinical decision-making [1].

Q3: What are the major risk factors for this compound hypersensitivity syndrome (AHS)? A3: Key risk factors include renal impairment (stage 3 or higher) and certain genetic predispositions (e.g., the HLA-B*58:01 allele), particularly in patients of Han Chinese, Korean, or Thai descent. Using a lower starting dose (≤100 mg/day) in all patients and pharmacogenomic screening for high-risk populations can mitigate this risk [4].

References

allopurinol treatment failure gout urate control

Author: Smolecule Technical Support Team. Date: February 2026

What Constitutes Allopurinol Failure?

The term "this compound failure" is not a single entity but can be broken down into three distinct clinical scenarios [1]:

Category of Failure Description
Failure to Achieve Target Serum Urate (SU) Failure to reach and maintain a serum urate level below 6 mg/dL (0.36 mmol/L), which is the recommended treatment target for most gout patients [2] [3].
Failure to Control Clinical Symptoms Continued gout flares, presence of tophi, or development of chronic gouty arthritis despite this compound prescription [1].
Adverse Drug Reaction Occurrence of side effects, ranging from mild intolerance to severe this compound hypersensitivity syndrome (AHS), requiring cessation of therapy [1].

Troubleshooting this compound Failure: A Step-by-Step Guide

The following workflow and detailed explanations outline a systematic approach to identifying the cause of treatment failure.

Start Patient with Suspected This compound Failure Q1 Is Serum Urate (SU) > 6 mg/dL? Start->Q1 Q2 Assess Patient Adherence Q1->Q2 Yes A1 Investigate Clinical Symptom Control Q1->A1 No Q3 Evaluate this compound Dosing Q2->Q3 Good C1 Cause: Poor Adherence Action: Patient education, consider plasma oxypurinol test Q2->C1 Poor C2 Cause: Under-dosing Action: Titrate dose upwards (50-100 mg increments) Q3->C2 Dose ≤300 mg/day C3 Cause: Partial Pharmacological Resistance Action: Consider alternative ULT (e.g., febuxostat) Q3->C3 Dose >400-600 mg/day & SU still high C4 Investigate: Ongoing flares may occur during initial ULT; ensure anti-inflammatory prophylaxis A1->C4

Investigate Failure to Reach Target Serum Urate

When a patient's serum urate remains above 6 mg/dL, the following factors must be examined:

  • Verify Medication Source and Adherence: Poor adherence is a major cause of treatment failure [1] [4] [5]. One study found only 17% of patients were fully adherent with this compound [5]. Directly ask patients about their medication-taking behavior. In research settings, a low steady-state plasma oxypurinol concentration can objectively indicate poor adherence [1] [5].

  • Evaluate this compound Dosing: Under-dosing is perhaps the most common correctable cause of failure.

    • Fixed Dosing is Insufficient: A fixed dose of 300 mg/day is often inadequate. In one trial, only 21% of patients reached target SU on 300 mg daily [1] [5].
    • Apply Treat-to-Target Strategy: Guidelines strongly recommend starting with a low dose (≤100 mg daily) and titrating up in 50-100 mg increments every 2-5 weeks until the SU target is met [2] [3]. Doses up to 800 mg daily can be used, even in patients with renal impairment, though the starting dose should be lower in this population [2] [1].
    • Real-World Data: A hospital study highlighted this issue, finding that over 43% of patients on this compound had above-target SU levels, and the dose was left unchanged in 77.6% of these cases [6].
  • Consider Partial this compound Resistance: In a minority of adherent patients receiving adequate doses (>400-600 mg/day), a partial resistance may be observed. Potential mechanisms for researchers to investigate include [1] [5]:

    • Decreased conversion of this compound to its active metabolite, oxypurinol.
    • Increased renal excretion of oxypurinol.
    • Abnormalities in the xanthine oxidase structure that reduce oxypurinol's efficacy.
Investigate Failure to Control Clinical Symptoms

If the serum urate is on target but the patient continues to have flares:

  • Understand the Treatment Timeline: Gout flares can occur, especially in the first few months after initiating ULT, as mobilizing urate crystals can trigger inflammation [2].
  • Ensure Adequate Prophylaxis: Guidelines strongly recommend concomitant anti-inflammatory prophylaxis (e.g., low-dose colchicine, NSAIDs) for at least 3-6 months when starting ULT to prevent these flares [2] [3].

Experimental & Clinical Protocols

For researchers designing studies or clinicians seeking to deepen their investigation, the following protocols are relevant.

Protocol 1: Systematic this compound Dose Escalation

Objective: To safely achieve target serum urate (<6 mg/dL) in gout patients.

  • Baseline Assessment: Measure serum urate and estimated glomerular filtration rate (eGFR).
  • Initiation: Start this compound at a low dose (e.g., 50-100 mg daily; lower if CKD stage ≥3) [2] [3].
  • Titration: Increase the dose in 50-100 mg increments every 2-5 weeks [2] [3].
  • Monitoring: Check serum urate 2-4 weeks after each dose change.
  • Endpoint: Continue titration until serum urate is consistently <6 mg/dL or the maximum tolerated or approved dose (800 mg daily) is reached [1].
  • Prophylaxis: Prescribe anti-inflammatory prophylaxis for at least 3-6 months during initiation [3].
Protocol 2: Investigating Partial this compound Resistance

Objective: To identify mechanisms for inadequate urate-lowering in adherent patients on high-dose this compound.

  • Confirm Adherence: Use objective measures such as plasma oxypurinol levels. A low steady-state oxypurinol suggests poor adherence or absorption, while a high level suggests pharmacological resistance [1] [5].
  • Pharmacokinetic Profiling: In research settings, measure plasma levels of both this compound and oxypurinol to assess for:
    • Impaired absorption of this compound.
    • Inefficient conversion of this compound to oxypurinol.
    • Enhanced renal clearance of oxypurinol [5].
  • Evaluate Xanthine Oxidase Activity: Research advanced assays to determine if the patient's xanthine oxidase has altered sensitivity to oxypurinol inhibition.
  • Explore Comedications: Review for drug interactions that may increase urate production or reduce this compound efficacy.

Key Takeaways for Researchers and Clinicians

  • The Problem is Prevalent: Real-world data shows that ULT use remains low (only about one-third of gout patients), and a significant proportion of those treated do not reach target SU levels [6] [7].
  • "Failure" is Often Manageable: True pharmacological resistance is rare. Most cases of "this compound failure" can be addressed through improved adherence, systematic dose escalation, and adequate flare prophylaxis [1] [4].
  • Clinical Inertia is a Major Barrier: A key finding is the "prescriber unwillingness and/or inertia" to titrate this compound doses above 300 mg/day, which is a primary remediable factor in treatment failure [1].

References

Clinical Profile of Allopurinol-Induced Peripheral Neuropathy

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Reported Incidence Very low; considered a rare adverse event [1].
Clinical Presentation Typically an axonal, "dying-back" sensorimotor polyneuropathy; symptoms may include numbness, tingling, pain, or weakness in hands and feet [1] [2] [3].
Primary Clinical Management Discontinuation of allopurinol is the central management step [1].
Reported Outcome Symptoms and nerve conduction velocities may improve after drug withdrawal [1] [2].

Insights for Research & Development

The available evidence suggests that this compound-induced peripheral neuropathy (PN) is a rare but important area for pharmacovigilance.

  • Causality Assessment is Key: Diagnosis is challenging due to the lack of a definitive test and the potential for symptoms to appear months after starting the drug [2]. A key step in any experimental protocol would be to rule out other common causes of PN, such as diabetes, nutritional deficiencies, or other concomitant medications [2].
  • Potential Mechanisms: The exact mechanism is not well-defined. General mechanisms for drug-induced peripheral neuropathy include direct disruption of axonal transport, oxidative stress, mitochondrial dysfunction, or immune-mediated processes [2]. One case report noted an "axonomyelinic" pathology, suggesting involvement of both the axon and the myelin sheath [1].
  • Research Gaps: The search results do not provide detailed experimental protocols for investigating this side effect in a preclinical or clinical development setting. The primary evidence comes from post-marketing case reports [1].

Diagnostic & Management Workflow

For research and clinical monitoring purposes, the following logic can guide the assessment of a suspected case. The core action is to consider drug discontinuation and monitor for improvement.

Start Patient/Subject Presents with PN Symptoms Step1 Comprehensive Assessment: - Detailed symptom history - Neurological examination - Nerve conduction studies - Rule out other causes (e.g., diabetes) Start->Step1 Step2 Causality Evaluation: - Check temporal relationship with this compound initiation - Review concomitant medications - Assess for other risk factors Step1->Step2 Decision This compound identified as probable cause? Step2->Decision Action1 Primary Management: Discontinue this compound (under physician guidance) Decision->Action1 Yes Action2 Monitor for Improvement: - Track symptom regression - Repeat nerve conduction studies over subsequent months Decision->Action2 No Outcome1 Improvement Observed Confirms likely drug-induced etiology Action1->Outcome1 Outcome2 No Improvement Re-evaluate for alternative etiologies Action2->Outcome2

Summary for Researchers

  • Rarity: this compound-induced PN is a very rare event [1].
  • Primary Action: The main intervention is drug withdrawal [1].
  • Outcome: Symptoms and nerve function can regress after cessation [1].
  • Evidence Base: Current understanding relies heavily on individual case reports, indicating a significant area for further systematic research into the underlying mechanisms and optimal management strategies.

References

Clinical Overview of Allopurinol and Bone Marrow

Author: Smolecule Technical Support Team. Date: February 2026

In clinical settings, bone marrow suppression is a recognized but rare side effect of allopurinol. The table below summarizes key clinical information from the search results.

Aspect Description
Known Risk This compound can lower the number of some types of blood cells [1].
Clinical Consequences Increased risk of bleeding and infections [1].
Clinical Monitoring Recommended to check the patient's progress with regular blood tests [1].
At-Risk Populations Patients with pre-existing bone marrow problems; use with caution [1].
Drug Interaction Alert Concurrent use with azathioprine or cyclophosphamide increases the risk of bone marrow suppression [2].

Considerations for Research and Development

The search results lack detailed experimental data, but they highlight critical areas for researchers to investigate:

  • Mechanism of Action: this compound and its metabolites may interfere with RNA synthesis, as observed in studies on parasitic infections like Leishmaniasis [2]. This provides a potential pathway for investigating its effects on rapidly dividing cells like those in bone marrow.
  • Critical Drug Interactions: The interaction with drugs like azathioprine is well-documented. This compound inhibits the enzyme responsible for metabolizing azathioprine, leading to increased levels and toxicity of the latter [3] [2]. This is a crucial area for investigating combined drug effects.
  • Dosing Considerations: The dose of this compound may need to be reduced in patients with renal impairment, as slower removal of the drug from the body can intensify its effects, including toxicities [1].

Proposed Clinical Monitoring Workflow

For clinical safety monitoring, the following workflow outlines the key steps and decision points. This can serve as a basis for designing preclinical safety studies.

start Start this compound risk_assess Pre-existing Bone Marrow Issues or High-Risk Drugs? start->risk_assess baseline_labs Obtain Baseline CBC risk_assess->baseline_labs Yes risk_assess->baseline_labs No monitor_reg Routine Monitoring (Per Protocol) baseline_labs->monitor_reg Standard Case monitor_high Increased Frequency Monitoring & Specialist Consult baseline_labs->monitor_high High-Risk Case assess_results Significant CBC Drop or Signs of Cytopenia? monitor_reg->assess_results monitor_high->assess_results cont Continue Treatment with Monitoring assess_results->cont No intervene Intervention: Dose Hold/Reduce Manage Complications (E.g., Infection) assess_results->intervene Yes cont->monitor_reg

Key Clinical Risk Factors and Interactions

For comprehensive safety assessment, be aware of these specific risk factors and drug interactions mentioned in the literature.

Category Specific Item / Condition Clinical / Research Implication
Drug Interactions Azathioprine / Mercaptopurine Increased toxicity of these drugs; combination is often not recommended [3] [1] [2].
Cyclophosphamide Greater tendency for bone marrow suppression when used concurrently [2].
Trimethoprim-sulfa May lead to decreased platelet count [2].
Patient Conditions Pre-existing Bone Marrow Problems Use with extreme caution; may exacerbate condition [1].
Chronic Kidney Disease Slower drug clearance; requires dose reduction and closer monitoring [3] [1].
Concurrent Serious Illness (e.g., Cancer) May increase vulnerability to side effects [1].

Guidance for Further Research

To obtain the technical data required for your troubleshooting guide, I suggest:

  • Consulting Specialized Databases: Search platforms like PubMed Central (PMC) for primary research articles using terms like "this compound hematotoxicity in vitro," "this compound bone marrow progenitor cells," and "xanthine oxidase inhibition cell culture."
  • Reviewing Pharmacovigilance Data: Analyze data from the FDA Adverse Event Reporting System (FAERS) or the European EudraVigilance database to understand the real-world incidence and reporting patterns of this adverse event.
  • Investigating Mechanisms: The finding that an this compound metabolite disrupts RNA synthesis in parasites [2] is a strong lead for probing its mechanism of action in mammalian bone marrow cells.

References

allopurinol gastrointestinal intolerance alternative administration

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Allopurinol GI Intolerance

Strategy Rationale & Protocol Key Considerations
Administer with Food Taking after meals reduces direct gastric mucosa contact and irritation [1] [2]. Standard protocol can be adjusted to dose subjects post-feeding. Simple, first-line approach; may affect drug absorption kinetics, which should be monitored [1].
Divide Daily Dose Single large doses can irritate GI tract [2]. If daily dose exceeds 300 mg, split into multiple, smaller administrations (e.g., 100 mg TID instead of 300 mg QD) [2]. Maintains total daily exposure; more frequent dosing may not be feasible in all animal models.
Ensure Adequate Hydration Co-administer with ample fluids to help prevent drug crystal formation in kidneys and GI tract, reducing local irritation [1]. Critical for animal welfare and data quality; hydration status can influence pharmacokinetics.

If these strategies do not resolve the intolerance, evaluating alternative agents may be necessary. The following options are categorized by their mechanism of action.

Alternative Urate-Lowering Agents

Agent (Drug Class) Mechanism of Action Key Advantages & Dosing Notes Important Precautions & Contraindications
Febuxostat (XOI) Inhibits xanthine oxidase, same target as this compound [3]. Effective for subjects intolerant to this compound [3]. Typical animal model starting dose: 40 mg/day [3]. Not for use with azathioprine or 6-mercaptopurine [3].
Probenecid (Uricosuric) Increases renal uric acid excretion [4]. Can be used alone or combined with XOIs [4]. Avoid in subjects with history of kidney stones; may not be suitable with significant renal impairment [4].

Special Research Application: 6-MP Metabolism Modulation

In specific research contexts, such as oncology studies involving 6-mercaptopurine (6-MP), this compound is intentionally used to deliberately alter the drug's metabolic pathway.

G 6-MP Metabolism and this compound Impact 6-MP 6-MP TIMP TIMP 6-MP->TIMP HGPRT 6-MMP (Hepatotoxic) 6-MMP (Hepatotoxic) 6-MP->6-MMP (Hepatotoxic) TPMT Thiouric Acid (Inactive) Thiouric Acid (Inactive) 6-MP->Thiouric Acid (Inactive) Xanthine Oxidase 6-TGN (Active) 6-TGN (Active) TIMP->6-TGN (Active) This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits TPMT TPMT This compound->TPMT Indirectly Inhibits HGPRT HGPRT This compound->HGPRT Increases Activity

This shift in metabolism is a powerful research tool but carries significant risks. Concomitant administration of this compound and 6-MP without a substantial (typically 50-75%) pre-emptive reduction in the 6-MP dose can lead to severe, life-threatening myelosuppression [5].

Experimental Protocol Summary

  • Confirm GI Intolerance: Differentiate from other toxicities; consider formulations and rule out other causes [5]
  • Implement Mitigation Strategies: Adjust for animal models with food administration, divided dosing, and hydration [1] [2]
  • Monitor Key Parameters: Track serum uric acid levels, liver enzymes, and complete blood count [6]
  • Evaluate Alternative Agents: If intolerance persists, consider febuxostat or probenecid based on study goals [3] [4]

References

allopurinol vs febuxostat cardiovascular outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Cardiovascular Outcome Studies

Study / Analysis Name Type of Study Key Findings (Febuxostat vs. Allopurinol) Notes & Patient Population
CARES Trial (2018) [1] Randomized Controlled Trial ↑ Higher CV & all-cause mortality [1] Led to FDA warning; patients with pre-existing CV disease [1].
FAST Trial (2020) [1] Randomized Controlled Trial → Non-inferior for composite CV events & mortality [1] Contradicted CARES findings; supported Febuxostat's CV safety [1].
Wang et al. Meta-Analysis (2021) [2] Systematic Review & Meta-Analysis → No difference in major CV events (OR 1.01) [2] Noted high heterogeneity among included studies [2].
Huang et al. Study (2024) [3] Retrospective Cohort ↑ Higher risk of HF hospitalization & CV interventions [3] Focused on high-risk patients with Diabetes and Chronic Kidney Disease [3].
2025 Taiwanese Nationwide Study [4] [5] Retrospective Cohort Lower risk of primary CV composite outcome (HR 0.93) [4] [5] Large, long-term study; difference driven by lower ischemic stroke risk [4] [5].
2025 Dutch Study (this compound Focus) [6] Pharmaco-epidemiological ↑ Increased CV risk in first 30-90 days after initiation [6] Risk was dose-dependent and attenuated by concomitant colchicine use [6].

Detailed Experimental Data and Methodologies

The conflicting evidence often arises from differences in how the studies were conducted and the patients involved.

  • Key Clinical Trial Designs (CARES vs. FAST): Both were large, randomized controlled trials (RCTs) but had critical methodological differences. A primary distinction was their handling of missing data. The CARES trial had a high dropout rate, and its analysis did not account for these patients after they left the study, potentially skewing the mortality results. In contrast, the FAST trial used a more conservative "intention-to-treat" analysis, which included all randomized patients in the final assessment, providing a more robust estimate of risk [1].
  • Real-World Evidence (RWE) & Meta-Analyses: These studies analyze data from clinical practice or aggregate results from multiple smaller trials.
    • The 2025 Taiwanese study is a prominent example of RWE, using a national health database to compare over 65,000 patients per group. Its strength lies in its large scale, long follow-up (up to 6.7 years), and real-world setting, which found febuxostat to be associated with better CV and cerebrovascular outcomes [4] [5].
    • Conversely, the 2024 Huang et al. study demonstrates that in a specific high-risk subpopulation (patients with both diabetes and chronic kidney disease), febuxostat was associated with significantly higher risks of heart failure hospitalization and all-cause hospitalization compared to this compound [3].
    • A 2025 network meta-analysis also included the uricosuric agent benzbromarone. It found a trend suggesting benzbromarone might have a lower CV risk profile compared to both this compound and febuxostat, though the results were not statistically significant [7] [8].

The Role of Colchicine Prophylaxis

Recent evidence highlights that the initial management of gout, rather than the choice of urate-lowering therapy itself, can be a critical factor in cardiovascular risk.

The following diagram illustrates the key finding from a 2025 Dutch study regarding this compound initiation risk and the protective effect of colchicine.

G AllopurinolInitiation This compound Initiation IncreasedCVRisk Increased CV Risk (First 30-90 days) AllopurinolInitiation->IncreasedCVRisk ColchicineUse Concomitant Colchicine Use AllopurinolInitiation->ColchicineUse With RiskAttenuated CV Risk Effectively Attenuated ColchicineUse->RiskAttenuated

This finding is supported by a 2025 UK real-world study, which reported that the risk of major adverse cardiovascular events (MACE) was similar to baseline when prophylaxis was used with either febuxostat or this compound. Without prophylaxis, the risk was significantly elevated for both drugs [1].

Consensus and Conclusion

For researchers and drug development professionals, the current evidence suggests:

  • No Single Universal Winner: The cardiovascular safety profile of febuxostat versus this compound is not uniform across all patient types. The choice may depend on the specific patient subpopulation (e.g., those with pre-existing CVD, diabetes, CKD).
  • Context of Use is Critical: The conflicting results from major trials and real-world studies underscore the importance of defining the target population in drug development. A therapy's risk-benefit profile must be evaluated in the context of its intended use.
  • Emerging Role of Prophylaxis: Concomitant use of anti-inflammatory prophylaxis (like colchicine) during the initiation of urate-lowering therapy appears to be a significant modifiable factor that can mitigate early cardiovascular risk [6] [1].
  • Future Directions: Future research and drug development may focus on further elucidating the mechanisms behind the observed risks and the protective effects of drugs like colchicine, as well as exploring the potential of other agents like benzbromarone [7] [8].

References

allopurinol efficacy safety comparison urate-lowering therapies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison of Urate-Lowering Therapies

Drug & Dosage Efficacy in Achieving sUA ≤6 mg/dL Comparative Safety (Adverse Events) Key Efficacy Findings Key Safety Findings
Allopurinol (200/300 mg) Moderate Favorable Most effective dosage for reducing gout flares [1]. A first-line therapy, but often under-dosed; effective in 95% of patients with correct dose escalation [2]. Lowest incidence of cardiovascular and renal abnormalities among ULTs [1]. Considered a safe option with a slightly better safety profile than other ULTs [3].
Febuxostat (>80 mg) High Comparable Most effective at lowering sUA levels [1] [4] [5]. Febuxostat 120 mg markedly reduces sUA vs. This compound [1]. Incidence of Adverse Events (AEs) rises with increasing doses [1]. The risk of any-grade AEs may be lower than this compound, with no significant difference in serious AEs [4].
Febuxostat (40-80 mg) Moderate to High Comparable More effective than this compound 200/300 mg in reducing sUA [1]. Significantly increases number of patients achieving sUA target [4].
Benzbromarone Moderate (Dose dependent) Less Favorable Less effective at reducing sUA than febuxostat [1]. Higher discontinuation rate than this compound in some studies [3]. Associated with serious hepatotoxicity [5].

Detailed Experimental Data and Protocols

The data in the summary table is primarily derived from systematic reviews and network meta-analyses (NMAs) of randomized controlled trials (RCTs). Here are the methodologies commonly employed in these studies.

Study Design and Inclusion Criteria
  • Design: Systematic searches are conducted in databases like PubMed, EMBASE, and Cochrane Library [1] [4] [5].
  • Participants: Adults diagnosed with gout or hyperuricemia (sUA ≥8.0 mg/dL) [1] [4].
  • Interventions & Comparators: Studies compare ULTs (this compound, febuxostat, benzbromarone, etc.) against each other or a placebo [1] [5].
  • Outcomes:
    • Efficacy: Primary outcome is the proportion of patients achieving a target sUA level ≤6.0 mg/dL [1] [4].
    • Safety: Incidence of any adverse events (AEs), including abnormal liver function, renal impairment, cardiovascular events, rash, and gastrointestinal disorders [1] [4].
Risk of Bias and Quality Assessment
  • The quality of included RCTs is typically assessed using the Cochrane Collaboration's risk-of-bias tool (RoB 2) [1] [4].
  • The quality of evidence for each outcome is graded using the Grading of Recommendations, Assessment, Development, and Evaluations (GRADE) system [1].
Data Synthesis and Statistical Analysis
  • Pairwise and Network Meta-Analysis: Both direct (head-to-head trials) and indirect comparisons (via a common comparator, like placebo) are synthesized to estimate the relative effects of all treatments [5].
  • Effect Measures: Efficacy is often reported as Risk Ratios (RR) or Mean Differences (MD), while safety is reported as RR for AEs. Analyses use random-effects models and report 95% confidence intervals (CI) [1] [4].
  • Ranking: Treatments are ranked by their probability of being the best for efficacy and safety, often using the surface under the cumulative ranking curve (SUCRA) [5].

Mechanism of Action and Clinical Management

Pharmacological Mechanisms

This compound and febuxostat are both xanthine oxidase inhibitors but have distinct pharmacological properties, as shown in the diagram below.

pharmacology Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid UricAcid XO->Xanthine XO->UricAcid This compound This compound This compound->XO  Inhibits Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol  Metabolized to Febuxostat Febuxostat Febuxostat->XO  Inhibits

Diagram: Mechanism of Xanthine Oxidase Inhibition. This compound and febuxostat inhibit the enzyme xanthine oxidase, which is responsible for converting hypoxanthine to xanthine and xanthine to uric acid. This compound is metabolized to its active form, oxypurinol, which is a long-lasting inhibitor [6] [7].

Clinical Management and Addressing Treatment Failure

A significant challenge in practice is "this compound failure," which can be categorized as follows [2]:

  • Failure to achieve target sUA: Often due to under-dosing or lack of dose escalation. This compound can be safely titrated beyond 300 mg/day (up to 800 mg), even in patients with renal impairment, to achieve the sUA target [2].
  • Failure to control clinical symptoms: Inadequate dosing can also lead to persistent flares.
  • Adverse drug reactions: The most severe is This compound Hypersensitivity Syndrome (AHS), a rare but life-threatening condition [6].

A key strategy to prevent AHS is pharmacogenomic testing. The HLA-B*58:01 allele is a known genetic risk factor. The American College of Rheumatology recommends screening for this allele before initiation in high-risk populations (e.g., individuals of Korean, Han Chinese, and Thai descent) [6]. Recent research has identified a new gene, HLA-A*34:02, which, when combined with HLA-B*58:01, could explain over 80% of the severe skin reaction risks in U.S. patients [8].

Conclusion for Research and Development

  • This compound is a safe, cost-effective first-line agent, but its success is highly dependent on appropriate, often overlooked, dose escalation.
  • Febuxostat demonstrates superior efficacy in lowering sUA, particularly at higher doses (>80 mg), with a comparable safety profile to this compound, making it a powerful alternative.
  • Benzbromarone, while effective, has safety concerns that may limit its use.
  • Pharmacogenomics is becoming increasingly critical for personalizing treatment and mitigating the risk of severe adverse events, with new genetic markers still being discovered.

References

allopurinol placebo controlled trial cardiovascular disease

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary: Allopurinol for Cardiovascular Outcomes

Study / Analysis Design & Population Intervention & Comparator Key Cardiovascular Outcome Findings

| ALL-HEART Trial [1] | - RCT; 5,721 patients with ischemic heart disease (IHD), no gout

  • Follow-up: 4.8 years | this compound (100-600 mg/day) vs. Usual care | - No significant benefit: Primary endpoint (CV death, MI, stroke): 11.0% vs. 11.3% (p=0.65). No difference in all-cause death or heart failure hospitalization. | | ALL-VASCOR Trial [2] | - Ongoing RCT; 1,116 patients with high/very high CV risk, excluding IHD
  • Planned follow-up until 2028 | this compound (200-500 mg/day) vs. Placebo | - Results Pending: Aims to determine if this compound improves CV outcomes in a younger population without established IHD. | | Meta-Analysis (2024) [3] | - 28 studies (XOI vs. Placebo)
  • 3.8 million patients | Xanthine Oxidase Inhibitors (XOI) vs. Placebo | - No significant benefit: No differences in mortality, MI, major adverse CV events, heart failure, or arrhythmia. | | Meta-Analysis (2023) [4] | - 21 RCTs; 22,806 patients with CVD | this compound vs. Placebo/Usual care | - No overall benefit: Not associated with reduction in CV death (RR 0.60; 95% CI 0.33–1.11) or all-cause death (RR 0.90; 95% CI 0.72–1.12).
  • Potential subgroup benefit: Possible protective effect in patients with ACS or undergoing CABG. | | Meta-Analysis (2021) [5] | - 26 RCTs in hyperuricemic patients | this compound vs. Placebo/Control | - Potential benefit: Reduced risk of combined endpoint (CV death, MI, stroke) and MI alone, but only with prolonged use (>6 months) and adequate dosing (≥300 mg/day). |

Detailed Experimental Protocols

For researchers designing future trials, the methodologies of these studies provide a robust foundation.

ALL-HEART Trial Protocol [1]

  • Design: Multicenter, prospective, randomized, open-label, blinded-endpoint (PROBE) trial.
  • Population: Patients ≥60 years old with IHD (history of myocardial infarction or angina) and no gout.
  • Intervention: this compound dose was titrated from 100 mg daily to a maximum of 600 mg daily. For patients with moderate renal impairment (eGFR 30-59 mL/min/1.73 m²), the dose was capped at 300 mg daily.
  • Comparator: Usual care.
  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
  • Blinding: While the trial was open-label, the endpoint assessment was blinded to minimize bias.

ALL-VASCOR Trial Protocol [2]

  • Design: Randomized, double-blind, placebo-controlled, multicenter trial.
  • Population: Patients aged 40-70 with high or very high cardiovascular risk, serum uric acid >5 mg/dL, and excluding those with ischemic heart disease.
  • Intervention & Comparator: this compound (200-500 mg daily) versus an identical placebo.
  • Primary Endpoint: The effect of this compound therapy on the risk of cardiovascular events.
  • Key Methodological Features: The design addresses limitations of prior studies by focusing on a younger population without advanced IHD, using a flexible, target-driven dose of this compound, and maintaining a double-blind structure.

Mechanisms and Research Context

The following diagram illustrates the hypothesized pathway through which this compound may influence cardiovascular health and the key research questions being investigated.

allopurinol_mechanism Xanthine Oxidase\nActivity Xanthine Oxidase Activity Uric Acid Production Uric Acid Production Xanthine Oxidase\nActivity->Uric Acid Production Catalyzes Reactive Oxygen\nSpecies (ROS) Reactive Oxygen Species (ROS) Xanthine Oxidase\nActivity->Reactive Oxygen\nSpecies (ROS) Generates Hyperuricemia Hyperuricemia Uric Acid Production->Hyperuricemia Leads to Endothelial Dysfunction Endothelial Dysfunction Reactive Oxygen\nSpecies (ROS)->Endothelial Dysfunction Causes Oxidative Stress Oxidative Stress Reactive Oxygen\nSpecies (ROS)->Oxidative Stress Causes This compound This compound This compound->Xanthine Oxidase\nActivity Inhibits Lowers Serum Uric Acid Lowers Serum Uric Acid This compound->Lowers Serum Uric Acid Reduces Oxidative Stress Reduces Oxidative Stress This compound->Reduces Oxidative Stress CV Risk Factor CV Risk Factor Hyperuricemia->CV Risk Factor Independent Association Atherosclerosis Atherosclerosis Endothelial Dysfunction->Atherosclerosis Promotes Vascular Damage Vascular Damage Oxidative Stress->Vascular Damage Contributes to Key Research Question Key Research Question Do antioxidant & urate-lowering\neffects translate to\nimproved CV outcomes? Do antioxidant & urate-lowering effects translate to improved CV outcomes? Key Research Question->Do antioxidant & urate-lowering\neffects translate to\nimproved CV outcomes?  Asks

Key Insights and Evidence Gaps

Current evidence points to several critical factors that may influence study outcomes:

  • Patient Population is Crucial: The ALL-HEART trial found no benefit in older adults with established IHD, suggesting that intervention may come too late after irreversible vascular damage has occurred [1]. The ongoing ALL-VASCOR trial specifically tests the hypothesis that treating younger, high-risk patients without IHD might be more effective [2].
  • Dosing and Treatment Duration Matter: A 2021 meta-analysis concluded that cardiovascular benefit was only observed when this compound was used at adequate doses (≥300 mg/day) and for prolonged periods (>6 months) [5]. The rigid dosing and poor adherence in some trials may have obscured potential benefits.
  • Inconsistent Evidence for Specific Settings: Some meta-analyses suggest a potential signal of benefit in specific acute settings like acute coronary syndrome (ACS) or coronary artery bypass grafting (CABG), though this requires confirmation in dedicated trials [4].

References

allopurinol vs probenecid gout treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Quantitative Data Summary

The following table synthesizes key performance metrics for allopurinol and probenecid, drawing data from randomized controlled trials (RCTs) and network meta-analyses [1] [2] [3].

Metric This compound Probenecid Notes & Context
Efficacy: Achieving sUA Target 24% (at 300 mg/day, 2 months) [1] 33-65% (as monotherapy, 2 g/day) [1] [2] sUA target defined as ≤0.30 mmol/L (5.0 mg/dL) [1] or <0.36 mmol/L [2].
Efficacy: sUA Reduction ~35% mean reduction [1] ~50% mean reduction [1] From baseline after 2 months of therapy [1].
Comparative Efficacy (OR) Reference No significant difference [3] Network meta-analysis shows no significant difference vs. This compound for failure to reach target [3].
Tolerability: Adverse Events (OR) Reference No significant difference [3] Network meta-analysis shows no significant difference vs. This compound for any adverse events [3].
Common Side Effects Severe cutaneous adverse reactions (SCARs), gastrointestinal issues [3] [4] GI irritation, rash, kidney stone formation [5] HLA-B*5801 allele screening recommended for certain populations before this compound use [4].
Cardiovascular Safety (HR) Reference 0.80 (Composite MI/Stroke) [6] Large cohort study in elderly; associated with lower risk of MI, stroke, and all-cause death vs. This compound [6].

Key Clinical Trial Designs and Protocols

Understanding the experimental designs behind the data is crucial for critical appraisal. Below are the methodologies of two pivotal studies.

RCT of Benzbromarone vs. Probenecid after this compound Failure [1]
  • Objective: To compare the efficacy and tolerability of benzbromarone and probenecid as second-line treatment in gout patients with normal renal function who failed on this compound.
  • Design: A prospective, multicenter, open-label, two-stage randomized controlled trial.
  • Participants: Adults with gout and normal renal function.
  • Intervention (Stage 1): All patients received this compound 300 mg/day for 2 months.
  • Randomization (Stage 2): Patients who did not achieve target sUA (≤0.30 mmol/L) or could not tolerate this compound were randomized to receive either benzbromarone 200 mg/day or probenecid 2 g/day for 2 months.
  • Primary Outcome: Proportion of patients achieving the target sUA level at the end of each stage.
  • Key Insight: This trial design directly simulates a common clinical scenario, providing high-grade evidence for second-line treatment selection.
Network Meta-Analysis of Urate-Lowering Therapies [3]
  • Objective: To compare the efficacy and safety of different urate-lowering drugs using network meta-analysis methodology.
  • Search & Selection: Systematic search of PubMed, Medline, Embase, and Cochrane Library through January 2016. Included RCTs of adults with hyperuricemia/gout comparing any of the five ULTs (this compound, febuxostat, benzbromarone, pegloticase, probenecid) or placebo.
  • Outcomes:
    • Efficacy: Failure to achieve target sUA (≤6 mg/dL).
    • Safety: Occurrence of any adverse events during the trial.
  • Statistical Analysis: Calculated pooled odds ratios (ORs) with 95% confidence intervals (CIs) using a network meta-analysis within a Bayesian framework. Treatments were ranked using surface under the cumulative ranking curve (SUCRA). Assessed consistency and heterogeneity.
  • Key Insight: This methodology allows for a unified comparison of multiple drugs, even those not directly compared in head-to-head trials.

Mechanisms of Action and Clinical Decision Pathway

The fundamental difference between the two drugs lies in their mechanisms for lowering serum urate, which directly influences their clinical application.

G cluster_this compound This compound (Xanthine Oxidase Inhibitor) cluster_probenecid Probenecid (Uricosuric Agent) A Uric Acid Pool C Serum Uric Acid Level A->C Influences B Renal Handling of Uric Acid B->C Determines AO Inhibits Xanthine Oxidase Enzyme AP Reduces Uric Acid Production AO->AP Blocks AP->A Decreases Input to PO Inhibits URAT1 Transporter in Renal Tubule PP Reduces Uric Acid Reabsorption PO->PP Blocks PP->B Increases Excretion from

The pharmacological distinction leads to a specific clinical decision pathway, particularly regarding renal function.

G Start Initiate Urate-Lowering Therapy A First-Line Treatment Tolerated & Effective? Start->A This compound is First-Line B Consider Renal Function? (e.g., CKD, eGFR < 50 mL/min) A->B No (Ineffective/Intolerant) End sUA at Target A->End Yes C Probenecid Suitable? B->C Contraindicated (Reduced Efficacy) [5] B->C Suitable (Can Be Effective) [2] C->End Prescribe Probenecid (Monotherapy or Combination) C->End Consider Other Agents (e.g., Febuxostat)

Key Considerations for Research and Development

  • Efficacy Context: While probenecid shows strong urate-lowering, its efficacy is highly dependent on renal function and is considered minimally effective by some guidelines, especially when compared to modern alternatives [4].
  • Safety Nuances: this compound's risk of severe cutaneous adverse reactions (SCARs) is a major concern, necessitating pre-screening in high-risk populations [3] [4]. Probenecid's link to hepatotoxicity led to its withdrawal in some markets [3].
  • Cardiovascular Profile: The observed cardiovascular advantage of probenecid is a potentially significant finding from observational data, but it requires validation through prospective, randomized trials before it can inform clinical practice or drug development strategy [6].

References

Cost-Effectiveness Comparison of Urate-Lowering Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes key findings from a 5-year cost-effectiveness analysis comparing allopurinol and febuxostat [1].

Treatment Total 5-Year Cost per Patient Treatment Success Rate* Incremental Cost-Effectiveness Ratio (ICER)
This compound (300 mg) $48,413 42% (Reference)
Febuxostat (80 mg) $50,295 72% $6,322 per treatment success

*Treatment success is defined as achieving a serum uric acid (sUA) level < 6 mg/dL at 6 months [1].

Key Takeaways:

  • Clinical Effectiveness: Febuxostat demonstrated a significantly higher rate of treatment success (30% higher) than this compound over the 5-year period [1].
  • Economic Value: Despite a higher total cost, febuxostat was found to be a cost-effective option with an ICER of $6,322 per treatment success. Probabilistic sensitivity analysis showed that at a common willingness-to-pay threshold of $50,000, febuxostat was cost-effective compared to this compound [1].

Experimental Protocol of the Cost-Effectiveness Analysis

For researchers, the methodology of the primary analysis is outlined below [1]:

  • Study Design: The analysis used a Markov model to simulate patient outcomes over a 5-year time horizon. The model included four health states: treatment success, treatment failure and switch, treatment dropout, and death.
  • Model Inputs (Clinical Probabilities): Event probabilities were derived from published Phase III randomized clinical trials (the FACT and APEX studies) and their long-term, open-label extension study (EXCEL). This provided data on treatment efficacy, failure, dropout, and switching rates.
  • Model Inputs (Costs): Direct medical costs were gathered from U.S. sources, including:
    • RED BOOK (for drug costs)
    • Medicare fee schedules
    • Healthcare Cost and Utilization Project's Nationwide Inpatient Sample
    • Expert consultation for a limited number of inputs
    • All costs were inflated to 2014 U.S. dollars and discounted at an annual rate of 3%.
  • Analysis: The model calculated total costs, the percentage of patients achieving treatment success, and the Incremental Cost-Effectiveness Ratio (ICER). One-way and probabilistic sensitivity analyses were performed to test the robustness of the results to variations in key input parameters.

Research Workflow Diagram

The following diagram illustrates the workflow of the cost-effectiveness analysis, from data input to final results, as described in the experimental protocol.

cluster_1 Data & Assumptions cluster_2 Modeling & Validation Inputs Input Data ClinicalData Clinical Trial Probabilities (FACT, APEX, EXCEL studies) Inputs->ClinicalData CostData Direct Medical Costs (Drugs, prophylaxis, flares, management) Inputs->CostData Perspective U.S. Payer Perspective Inputs->Perspective Model Markov Model Simulation (5-year time horizon, 4 health states) Outputs Output Results Model->Outputs Analysis Sensitivity Analysis (One-way & Probabilistic) Outputs->Analysis ClinicalData->Model CostData->Model Perspective->Model

Key Considerations for Research and Development

Beyond the base case, the search results highlight several factors that are critical for a comprehensive economic evaluation in this field.

  • Patient Subgroups and Comorbidities: A 2025 network meta-analysis indicates that in patients with chronic kidney disease (CKD) stages 3-5, febuxostat may offer greater improvements in estimated glomerular filtration rate (eGFR) and superior serum uric acid reduction compared to this compound, without a significant difference in safety outcomes [2]. This suggests that cost-effectiveness can vary significantly by patient population.
  • Adjunct Prophylaxis Therapy: Initiating this compound can precipitate acute gout flares. A separate cost-effectiveness analysis found that adding colchicine for flare prophylaxis when starting this compound is a "very cost-effective" strategy. Despite the additional drug cost, it improves quality of life by preventing painful flares and is associated with an ICER of $34,004 per quality-adjusted life-year (QALY) gained in the U.S. [3].
  • Safety and Genotyping: A notable safety concern with this compound is the risk of severe cutaneous adverse reactions (SCAR), which is linked to the HLA-B*58:01 allele. A cost-effectiveness analysis concluded that pre-treatment genotyping for this allele provides good value for money, with an ICER of approximately $7,500 per QALY gained, by preventing life-threatening reactions [4].

Research Implications Summary

For drug development professionals, these analyses underscore that while this compound remains a lower-cost option, febuxostat presents a strong economic case based on superior effectiveness [1]. Future economic models should account for:

  • Combination therapies, such as the use of prophylactic colchicine [3].
  • Personalized medicine approaches, like pre-emptive genotyping to mitigate safety risks [4].
  • Specific high-risk subpopulations, such as patients with comorbid CKD, where treatment effects may differ [2].

References

allopurinol stroke risk reduction observational studies

Author: Smolecule Technical Support Team. Date: February 2026

Evidence on Allopurinol and Stroke Risk

Study / Analysis Type Population / Context Key Finding on Stroke Risk Notes / Specifics

| Large Observational Study [1] | 28,488 Medicare beneficiaries (age ≥65) | 9% lower hazard ratio for stroke overall [1] | • Association was significant for ischemic stroke (HR 0.89) but not for hemorrhagic stroke (HR 1.01) [1] • Benefit was duration-dependent: >6 months use showed greater risk reduction [1] | | Systematic Review & Meta-Analysis [2] | RCTs and observational studies in hyperuricemic patients | No significant effect found from RCTs; inconsistent findings from observational studies [2] | • Of the observational studies with sufficient quality, 4 out of 7 reported a reduced risk of stroke with this compound [2] | | Nationwide Cohort Study [3] | Taiwanese patients (comparison of febuxostat vs. This compound) | N/A (Comparative study) | In this study, febuxostat was associated with a lower risk of ischemic stroke compared to this compound [3] |

Methodologies of Key Studies

For your guide, here are the detailed methodologies of the key observational studies cited:

  • Large Medicare Database Study [1]

    • Design: Retrospective cohort study.
    • Data Source: A 5% random sample of Medicare beneficiary claims (2006–2012).
    • Participants: Medicare beneficiaries aged 65 or older with continuous enrollment. The study included 28,488 episodes of new this compound use.
    • Exposure: Incident this compound use was defined as a new filled prescription with no prior this compound use in the preceding 365 days. Exposure was tracked using pharmacy records' days' supply.
    • Outcome: Incident stroke, identified using ICD-9-CM codes. Subtypes (ischemic and hemorrhagic) were analyzed separately.
    • Analysis: Multivariable-adjusted Cox regression models were used, controlling for age, gender, race, Charlson comorbidity index, and use of cardio-protective medications.
  • Systematic Review and Meta-Analysis [2]

    • Design: Systematic review and meta-analysis.
    • Data Sources: PubMed, Web of Science, and Cochrane Library were searched from inception until July 2020.
    • Inclusion Criteria: Included both Randomized Controlled Trials (RCTs) and observational studies (cohort studies) in hyperuricemic patients without severe renal disease, comparing this compound with placebo or no treatment.
    • Outcomes: Predefined primary outcomes included stroke, as well as cardiovascular mortality, myocardial infarction, and a combined endpoint.
    • Analysis: For RCTs, a random-effects meta-analysis was performed. For observational studies, a narrative synthesis was provided due to expected heterogeneity.

Proposed Biological Pathways for Stroke Risk Reduction

The search results suggest that the potential protective effect of this compound is not solely due to urate-lowering. The following diagram illustrates the proposed mechanisms through which this compound may contribute to a reduced risk of ischemic stroke.

G cluster_0 This compound This compound (Xanthine Oxidase Inhibitor) XO_Inhibition Inhibition of Xanthine Oxidase This compound->XO_Inhibition UricAcid Reduced Serum Uric Acid XO_Inhibition->UricAcid Primary Effect OxidativeStress Reduced Oxidative Stress XO_Inhibition->OxidativeStress XO-Dependent Mechanism EndothelialFunction Improved Endothelial Function UricAcid->EndothelialFunction Proposed Mechanism BP_Effects Positive Effects on Blood Pressure UricAcid->BP_Effects Proposed Mechanism OxidativeStress->EndothelialFunction Outcome Potential Reduction in Ischemic Stroke Risk OxidativeStress->Outcome EndothelialFunction->Outcome BP_Effects->Outcome

The diagram shows that this compound's proposed benefits extend beyond lowering uric acid. Research indicates it may also improve endothelial function and reduce oxidative stress through xanthine oxidase inhibition, which in turn can improve biomarkers like flow-mediated dilation (FMD) and potentially lower blood pressure [4] [5].

Key Takeaways for Researchers

  • Evidence is Mixed: While one large observational study suggests a protective effect, especially with long-term use against ischemic stroke, a systematic review found the evidence from RCTs to be inconclusive [1] [2].
  • Mechanisms are Plausible: The proposed biological pathways, including improved endothelial function and reduced oxidative stress, provide a plausible rationale for a potential benefit, which is important for drug development hypotheses [1] [4].
  • Consider the Comparator: In some comparative effectiveness studies, febuxostat has shown a more favorable profile for certain cardiovascular outcomes compared to this compound, which may be a relevant point of comparison [3].

References

allopurinol endothelial function improvement vs placebo

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence at a Glance

Patient Population Study Design & Duration Intervention Effect on Endothelial Function Key Mechanism Insight Source
Chronic Heart Failure (NYHA II-III) Randomized, placebo-controlled, crossover; 1 month [1] Allopurinol 300 mg/day Significant improvement in forearm blood flow response to acetylcholine [1] Associated with reduced oxidative stress (lower plasma malondialdehyde) [1] [1]
Chronic Heart Failure (NYHA II-III) Randomized, placebo-controlled, crossover; 1 month [2] This compound 600 mg/day vs. 300 mg/day Significant, dose-dependent improvement with 600 mg/day [2] Improvement linked to reduced vascular oxidative stress, not urate lowering [2] [2]
Type 2 Diabetes Systematic Review of RCTs This compound (various doses) No statistically significant benefit [3] Benefit varies with patient comorbidity and XO contribution to oxidative stress [3] [3]
Chronic Kidney Disease Systematic Review of RCTs This compound (various doses) Statistically significant benefit [3] Benefit varies with patient comorbidity and XO contribution to oxidative stress [3] [3]
HFpEF with Hyperuricemia Phase 2 RCT; 24-week treatment [4] Verinurad + this compound vs. This compound alone No significant improvement in peak VO₂ or symptoms with combo therapy [4] Substantial uric acid lowering did not translate to clinical improvement [4] [4]

Detailed Experimental Protocols

The evidence for this compound's effect on endothelial function primarily comes from studies using two gold-standard measurement techniques:

  • Venous Occlusion Plethysmography: This invasive method is considered a reference standard. It involves infusing vasoactive substances (like acetylcholine) directly into the brachial artery and measuring the change in forearm blood flow (FBF). Acetylcholine stimulates the endothelium to release nitric oxide, a key vasodilator. A greater increase in FBF indicates better endothelial function [3]. This method was used in foundational studies [2] [1].
  • Flow-Mediated Dilation (FMD): This is a non-invasive alternative. It uses ultrasound to measure the percentage change in the diameter of the brachial artery in response to a sudden increase in blood flow (reactive hyperemia). The artery's ability to dilate in response to this stimulus is a marker of endothelial health [3].

Mechanism of Action: Beyond Uric Acid Lowering

Research indicates that the improvement in endothelial function from this compound is not primarily due to its uric acid-lowering effect. A key mechanistic study provided critical insight:

  • When this compound (600 mg/day) was compared with probenecid (a uricosuric agent), both lowered uric acid, but only this compound improved endothelial function [2].
  • The study concluded that the benefit stems from this compound's ability to profoundly reduce vascular oxidative stress by inhibiting xanthine oxidase, a key enzyme that produces reactive oxygen species [2]. This oxidative stress is a major contributor to endothelial dysfunction.

The following diagram illustrates the pathway through which this compound improves endothelial function.

G A This compound Administration B Inhibition of Xanthine Oxidase (XO) A->B C Reduction in Superoxide Anion Production B->C D Decreased Scavenging of Nitric Oxide (NO) C->D E Increased NO Bioavailability D->E F Improved Endothelial Function (Vasodilation) E->F

Interpretation for Research and Development

The data presents a nuanced picture for drug development professionals:

  • Promising Target, Specific Population: Xanthine oxidase inhibition with this compound is a validated mechanism for improving endothelial function, particularly in conditions like chronic heart failure and chronic kidney disease where oxidative stress plays a central role [3].
  • Lack of Universal Efficacy: The benefits are not seen across all patient groups. The neutral findings in HFpEF and type 2 diabetes suggest that the role of XO-derived oxidative stress, and thus the potential for benefit from its inhibition, is disease-specific [4] [3].
  • Mechanism over Marker: The key takeaway is that the therapeutic effect is linked to the reduction of oxidative stress, not the surrogate marker of serum uric acid levels. This is crucial for designing future clinical trials and evaluating drug candidates.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Brown powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER
Crystals

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

136.03851076 g/mol

Monoisotopic Mass

136.03851076 g/mol

Heavy Atom Count

10

Taste

TASTELESS
Metallic or bitter taste

Odor

SLIGHT

Decomposition

When heated to decomposition it emits toxic fumes of oxides of /nitric oxide/.

Appearance

White of off-white solid powder.

Melting Point

greater than 662 °F (NTP, 1992)
>300
350 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63CZ7GJN5I

Drug Indication

Allopurinol is indicated in: 1) the management of patients with signs and symptoms of primary or secondary gout (acute attacks, tophi, joint destruction, uric acid lithiasis, and/or nephropathy). 2) the management of patients with leukemia, lymphoma and malignancies who are receiving cancer therapy which causes elevations of serum and urinary uric acid levels. Treatment with allopurinol should be discontinued when the potential for overproduction of uric acid is no longer present. 3) the management of patients with recurrent calcium oxalate calculi whose daily uric acid excretion exceeds 800 mg/day in male patients and 750 mg/day in female patients. Therapy in such patients should be carefully assessed initially and reassessed periodically to determine in each case that treatment is beneficial and that the benefits outweigh the risks.
FDA Label

Livertox Summary

Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.

Drug Classes

Antigout Agents/Gout Suppressants

Therapeutic Uses

Antimetabolites; Antimetabolites, Antineoplastic; Enzyme Inhibitors; Gout Suppressants
Allopurinol is indicated in the management of patients with signs and symptoms of primary or secondary gout (acute attacks, tophi, joint destruction, uric acid lithiasis, and/or nephropathy). /Included in US product label/
Allopurinol is indicated in the management of patients with leukemia, lymphoma and malignancies who are receiving cancer therapy which causes elevations of serum and urinary uric acid levels. Treatment with allopurinol should be discontinued when the potential for over production of uric acid is no longer present. /Included in US product label/
Allopurinol is indicated in the management of patients with recurrent calcium oxalate calculi whose daily uric acid excretion exceeds 800 mg/day in male patients and 750 mg/day in female patients. Therapy in such patients should be carefully assessed initially and reassessed periodically to determine in each case that treatment is beneficial and that the benefits outweigh the risks. /Included in US product label/
For more Therapeutic Uses (Complete) data for Allopurinol (9 total), please visit the HSDB record page.

Mechanism of Action

Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney.
Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug.
Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily.
Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion.
Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous.
Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity.

Absorption Distribution and Excretion

This drug is about 90% absorbed from the gastrointestinal tract. Peak plasma levels normally occur at 1.5 hours and 4.5 hours post-dose for allopurinol and oxipurinol respectively. Following one oral dose of 300 mg of allopurinol, maximum plasma levels of about 3 mcg/mL of allopurinol and 6.5 mcg/mL of oxipurinol were measured.
Approximately 80% of orally ingested allopurinol is found excreted in the urine as various metabolites. About 20% of ingested allopurinol is excreted in the feces.
Allopurinol and oxypurinol are both substrates for the enzyme xanthine oxidase, which is present in the cytoplasm of endothelial cells of capillaries, including sinusoids, with the highest activity demonstrated in the liver and intestinal lining. Tissue concentrations of allopurinol have not yet been reported in humans, however, it is probable that allopurinol and the metabolite oxypurinol would be measured in the highest concentrations in the abovementioned tissues. In animals, allopurinol concentrations are found to reach the highest levels in the blood, liver, intestine and heart, and lowest in the brain and lung tissues.
Since allopurinol and its metabolites are mainly eliminated by the kidney, accumulation of this drug can occur in patients with renal dysfunction or failure, and the dose of allopurinol should, therefore, be reduced. With a creatinine clearance of 10 to 20 mL/min, a daily dosage of 200 mg of allopurinol is suitable. When the creatinine clearance is less than 10 mL/min, the daily dosage should not be higher than 100 mg. With severe renal impairment (creatinine clearance measured at less than 3 mL/min) a longer interval between doses may be required.
Following oral administration, approximately 80-90% of a dose of allopurinol is absorbed from the GI tract. Peak plasma concentrations of allopurinol are reached 2-6 hours after a usual dose.
Allopurinol is absorbed poorly following rectal administration of the drug as suppositories (in a cocoa butter or polyethylene glycol base). Plasma allopurinol or oxipurinol concentrations have been minimal or undetectable following such rectal administration.
Following oral administration of single 100- or 300-mg dose of allopurinol in healthy adult males in one study, peak plasma allopurinol concentrations of about 0.5 or 1.4 ug/mL, respectively, occurred in about 1-2 hours, while peak oxypurinol (the active metabolite of allopurinol) concentrations of about 2.4 and 6.4 ug/mL, respectively, were reached within about 3-4 hours. In the same study, following iv infusion over 30 minutes of a single 100- or 300-mg dose of allopurinol (as allopurinol sodium), peak plasma concentrations of about 1.6 and 5.1 ug/mL, respectively, occurred in about 30 minutes, while peak oxypurinol concentrations of about 2.2 and 6.2 ug/mL, respectively, were reached within about 4 hours.
Following intravenous administration in six healthy male and female subjects, allopurinol was rapidly eliminated from the systemic circulation primarily via oxidative metabolism to oxypurinol, with no detectable plasma concentration of allopurinol after 5 hours post dosing. Approximately 12% of the allopurinol intravenous dose was excreted unchanged, 76% excreted as oxypurinol, and the remaining dose excreted as riboside conjugates in the urine. The rapid conversion of allopurinol to oxypurinol was not significantly different after repeated allopurinol dosing. ... Oxypurinol was primarily eliminated unchanged in urine by glomerular filtration and tubular reabsorption, with a net renal clearance of about 30 mL/min.
For more Absorption, Distribution and Excretion (Complete) data for Allopurinol (13 total), please visit the HSDB record page.

Metabolism Metabolites

Allopurinol is rapidly metabolized to the corresponding xanthine analog, oxipurinol (alloxanthine), which is also an inhibitor of xanthine oxidase enzyme. Both allopurinol and oxypurinol inhibit the action of this enzyme. Allopurinol and oxypurinol are also converted by the purine salvage pathway to their respective ribonucleotides. The effect of these ribonucleotides related to the hypouricemic action of allopurinol in humans is not fully elucidated to this date. These metabolites may act to inhibit de novo purine biosynthesis by inhibiting the enzyme, _amidophosphoribosyltransferase_. The ribonucleotides have not been found to be incorporated in DNA.
Allopurinol and allopurinol sodium are rapidly metabolized by xanthine oxidase to oxypurinol, which is pharmacologically active. Rapid metabolism of allopurinol to oxypurinol does not seem to be affected substantially during multiple dosing. Pharmacokinetic parameters (eg, AUC, plasma elimination half-lives) of oxypurinol appear to be similar following oral administration of allopurinol and iv administration of allopurinol sodium.
Both allopurinol and oxypurinol are conjugated and form their respective ribonucleosides.
Allopurinol-1-riboside, a major metabolite of allopurinol, is commonly thought to be directly synthesized by purine nucleoside phosphorylase (PNP) in vivo. As this enzyme is otherwise believed to function in vivo primarily in the direction of nucleoside breakdown, we have determined by high performance liquid chromatography and a conventional chromatographic method the urinary metabolites of allopurinol in a child deficient of PNP. In this patient approximately 40% of urinary allopurinol metabolites consisted of allopurinol-1-riboside, thus proving the possibility of indirect formation of allopurinol-1-riboside via allopurinol-1-ribotide in vivo, catalysed by hypoxanthine guanine phosphoribosyltransferase (HGPRT) and a phosphatase.
... The major and active metabolite, oxypurinol, is detected in the circulation within 15 minutes of allopurinol administration. Oxypurinol concentrations are higher than those of the parent drug and accumulation occurs during long term administration. ...Oxypurinol is eliminated by the kidney and has a much longer elimination half-life than allopurinol. Oxypurinol accumulates in patients with renal dysfunction; hence allopurinol dosages should be adjusted in such patients. ...
For more Metabolism/Metabolites (Complete) data for Allopurinol (7 total), please visit the HSDB record page.

Associated Chemicals

Allopurinol sodium; 17795-21-0

Wikipedia

Allopurinol
Phalloidin

Drug Warnings

Since allopurinol and oxypurinol are distributed into milk, allopurinol should be used with caution in nursing women.
Results of early clinical studies and experience suggested that some allopurinol-induced adverse effects (eg, acute attacks of gout, rash) occurred in more than 1% of patients, but current experience suggests that adverse effects of the drug occur in less than 1% of patients. The reduced incidence in adverse effects observed with more recent experience may have resulted in part from initiating therapy with the drug more gradually and following current prescribing precautions and recommendations.
The most common adverse effect of oral allopurinol is a pruritic maculopapular rash. Dermatitides of the exfoliative, urticarial, erythematous, eczematoid, hemorrhagic, and purpuric types have also occurred. Alopecia, fever, and malaise may also occur alone or in conjunction with dermatitis. In addition, severe furunculoses of the nose, cellulitis, and ichthyosis have been reported. The incidence of rash may be increased in patients with renal insufficiency. Skin reactions may be delayed and have been reported to occur as long as 2 years after initiating allopurinol therapy. Rarely, skin rash may be followed by severe hypersensitivity reactions which may sometimes be fatal. Some patients who have developed severe dermatitis have also developed cataracts (including a case of toxic cataracts), but the exact relationship between allopurinol and cataracts has not been established. Pruritus, onycholysis, and lichen planus have also occurred rarely in patients receiving allopurinol. Facial edema, sweating, and skin edema have also occurred rarely, but a causal relationship to the drug has not been established.
Local injection site reactions have been reported in patients receiving allopurinol sodium iv.
For more Drug Warnings (Complete) data for Allopurinol (28 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of allopurinol is 1-2 hours, due to its rapid renal clearance.
The half-lives of allopurinol and oxypurinol are about 1-3 hours and 18-30 hours, respectively, in patients with normal renal function and are increased in patients with renal impairment.
Allopurinol is rapidly cleared from plasma with half-time of 2-3 hr, primarily by conversion to alloxanthine.
Serum half-life of allopurinol is 39 min.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Reaction of malononitrile and triethyl orthoformate to form ethoxymethylene malononitrile which is reacted with hydrazine, hydrolyzed, and condensed with formamide.
(Ethoxymethylene)malononitrile is reacted with hydrazine hydrate via deethanolation and addition thus cyclizing to form 3-aminopyrazole-4-carbonitrile. Controlled hydration of nitrile forms the corresponding carboxamide which, on condensation with formamide, yields allopurinol.

General Manufacturing Information

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-: ACTIVE
Xanthine oxidase: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Analyte: allopurinol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: allopurinol; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 230 nm and comparison to standards
Analyte: allopurinol; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: allopurinol; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity)
Method: AOAC 985-47; Procedure: liquid chromatography; Analyte: allopurinol; Matrix: drug tablets; Detection Limit: not provided.

Clinical Laboratory Methods

SPECTROPHOTOMETRIC ASSAY FOR MEASURING ALLOPURINOL WAS DEVELOPED TO DETECT AS LITTLE AS 5X10-8 M IN SERUM & URINE.
LC METHOD FOR DETERMINATION OF ALLOPURINOL IN BLOOD PLASMA. LIMIT OF DETECTION WAS APPROX 0.1 UG/ML.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Allopurinol tablets should be stored in well-closed containers at 15-30 °C. Commercially available allopurinol sodium lyophilized powder for injection should be stored at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Following reconstitution of allopurinol sodium for injection with sterile water for injection, the solutions contain approximately 20 mg/mL and should be further diluted with 0.9% sodium chloride injection or 5% dextrose injection. These further diluted allopurinol sodium solutions, containing no more than 6 mg/mL, should be stored at 20- 25 °C and should be used within 10 hours of reconstitution. Reconstituted and/or diluted solutions should not be refrigerated.
An oral suspension of allopurinol containing 20 mg/mL has been prepared extemporaneously from the commercially available tablets. The tablets were crushed, mixed with a volume of suspending agent (Cologel) equal to one-third the final volume, and then the suspension was brought to the final volume with a 2:1 mixture of simple syrup and wild cherry syrup. The resulting suspension was stable for at least 14 days when stored in an amber glass bottle at room temperature or 5 °C.

Interactions

Allopurinol inhibits enzymatic inactivation of 6-mercaptopurine by xanthine oxidase. Thus, when allopurinol is used ... with mercaptopurine or azathioprine, dosage of antineoplastic agent must be reduced to one fourth to one third of usual dose.
Many drugs may increase serum urate concentrations, including most diuretics, pyrazinamide, diazoxide, alcohol, and mecamylamine. If these drugs are administered during allopurinol therapy, dosage of allopurinol may need to be increased.
Concomitant administration of allopurinol with cyclophosphamide may increase the incidence of bone marrow depression as compared with cyclophosphamide alone, but the mechanism for this interaction is not known. However, results of a well-controlled study in patients with lymphoma have shown that concomitant use of allopurinol with cyclophosphamide, doxorubicin, bleomycin, procarbazine, and/or mechlorethamine did not increase the incidence of bone marrow depression in these patients.
Incidence of rash occurring after the administration of ampicillin is unusually high in patients receiving allopurinol concomitantly.
For more Interactions (Complete) data for Allopurinol (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable in light and air

Dates

Last modified: 08-15-2023
1: Nakajima A, Oda S, Yokoi T. Allopurinol induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells. J Appl Toxicol. 2015 Dec 7. doi: 10.1002/jat.3272. [Epub ahead of print] PubMed PMID: 26641773.
2: Al-Zahrani YA, Al-Harthi SE, Khan LM, El-Bassossy HM, Edris SM, A Sattar MA. The possible antianginal effect of allopurinol in vasopressin-induced ischemic model in rats. Saudi Pharm J. 2015 Oct;23(5):487-498. Epub 2015 Jan 7. PubMed PMID: 26594114; PubMed Central PMCID: PMC4605908.
3: Larsen KS, Pottegård A, Lindegaard HM, Hallas J. Effect of Allopurinol on Cardiovascular Outcomes in Hyperuricemic patients A Cohort Study. Am J Med. 2015 Nov 14. pii: S0002-9343(15)01047-5. doi: 10.1016/j.amjmed.2015.11.003. [Epub ahead of print] PubMed PMID: 26589484.
4: Altan A, Shiozawa A, Bancroft T, Singh JA. A Real-World Study of Switching From Allopurinol to Febuxostat in a Health Plan Database. J Clin Rheumatol. 2015 Dec;21(8):411-8. doi: 10.1097/RHU.0000000000000322. PubMed PMID: 26580304; PubMed Central PMCID: PMC4654265.
5: Verma AT, Gin K. Allopurinol in Vascular Disease: Is There a New Role for an Old Drug? Can J Cardiol. 2015 Sep 5. pii: S0828-282X(15)01397-5. doi: 10.1016/j.cjca.2015.08.027. [Epub ahead of print] PubMed PMID: 26577891.
6: Takir M, Kostek O, Ozkok A, Elcioglu OC, Bakan A, Erek A, Mutlu HH, Telci O, Semerci A, Odabas AR, Afsar B, Smits G, ALanaspa M, Sharma S, Johnson RJ, Kanbay M. Lowering Uric Acid With Allopurinol Improves Insulin Resistance and Systemic Inflammation in Asymptomatic Hyperuricemia. J Investig Med. 2015 Dec;63(8):924-9. doi: 10.1097/JIM.0000000000000242. PubMed PMID: 26571421.
7: Dong D, Tan-Koi WC, Teng GG, Finkelstein E, Sung C. Cost-effectiveness analysis of genotyping for HLA-B*5801 and an enhanced safety program in gout patients starting allopurinol in Singapore. Pharmacogenomics. 2015 Nov;16(16):1781-93. doi: 10.2217/pgs.15.125. Epub 2015 Nov 10. PubMed PMID: 26554739.
8: Perreault S, Nuevo J, Baumgartner S, Morlock R. Adherence and Persistence to Allopurinol among Hypertensive Patients with Gout. Value Health. 2015 Nov;18(7):A655. doi: 10.1016/j.jval.2015.09.2366. Epub 2015 Oct 20. PubMed PMID: 26533673.
9: Singh J, Yang S. Effectiveness of Allopurinol In Achieving And Sustaining Target Serum Urate: An Analysis of A National Integrated U.S. Healthcare System. Value Health. 2015 Nov;18(7):A635-6. doi: 10.1016/j.jval.2015.09.2257. Epub 2015 Oct 20. PubMed PMID: 26533566.
10: Perreault S, Nuevo J, Baumgartner S, Morlock R. Compliance With Allopurinol Among Hypertensive Patients With Gout Diagnosis and The Relationship to Onset of End-Stage Renal Disease. Value Health. 2015 Nov;18(7):A634-5. doi: 10.1016/j.jval.2015.09.2251. Epub 2015 Oct 20. PubMed PMID: 26533559.

Explore Compound Types